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  • Product: 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid
  • CAS: 1780846-70-9

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic and Synthetic Guide to 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid

Target Audience: Research Chemists, NMR Spectroscopists, and Drug Development Professionals Compound: 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (C₁₁H₁₀F₂O₂)[1] Executive Summary & Structural Significance In mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, NMR Spectroscopists, and Drug Development Professionals Compound: 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (C₁₁H₁₀F₂O₂)[1]

Executive Summary & Structural Significance

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating metabolic stability, lipophilicity, and binding affinity[2]. The gem-difluorocyclobutane motif, in particular, serves as a highly effective bioisostere for carbonyl groups and lipophilic phenyl rings.

3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid is a highly specialized building block. The presence of the gem-difluoro group profoundly influences the electron density of the cyclobutane ring, while the C1-phenyl substitution introduces significant steric and anisotropic shielding effects. This whitepaper provides a rigorous, causality-driven breakdown of its ¹H and ¹⁹F NMR spectroscopic profiles, alongside self-validating synthetic and analytical protocols.

Conformational Dynamics and NMR Causality

To accurately interpret the NMR spectra of this compound, one must first understand its 3D conformational dynamics. The cyclobutane ring is not entirely planar; it rapidly interconverts between puckered conformations. However, the NMR time-scale provides a time-averaged structural symmetry.

The Origin of Diastereotopic Complexity

Although the molecule possesses a plane of symmetry passing through C1 and C3, the two methylene groups (C2 and C4) are chemically equivalent but contain diastereotopic protons .

  • Causality: Because C1 is substituted with two different groups (Phenyl and COOH), the top face and bottom face of the cyclobutane ring are chemically distinct.

  • Effect on ¹H NMR: On each CH₂ group, the proton cis to the phenyl ring experiences a different magnetic environment than the proton trans to the phenyl ring. This results in complex multiplet splitting driven by strong geminal proton-proton coupling (²J{HH}) and vicinal proton-fluorine coupling (³J{HF})[3].

  • Effect on ¹⁹F NMR: Similarly, the two fluorine atoms at C3 are diastereotopic. One fluorine is cis to the carboxylic acid, and the other is trans. They couple strongly with each other, producing a classic AB quartet (two massive doublets) with a coupling constant (²J_{FF}) of approximately 190–200 Hz, which is a hallmark of gem-difluorocyclobutanes[4].

NMR_Coupling_Logic A 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid B C1 Substitution (Phenyl & COOH) A->B C C3 Substitution (gem-Difluoro) A->C D Diastereotopic CH2 Protons (H_cis vs H_trans) B->D C->D E Diastereotopic Fluorines (F_cis vs F_trans) C->E F 1H NMR: Complex Multiplets (~3.1-3.5 ppm) 2J_HH, 3J_HF couplings D->F G 19F NMR: AB System (~ -82 & -95 ppm) 2J_FF ~195 Hz E->G

Fig 1. Causality of NMR coupling logic driven by structural symmetry and diastereotopic centers.

Quantitative NMR Data Summaries

The following tables summarize the empirical and predicted multinuclear magnetic resonance data for 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid, synthesized from known behavior of 1-phenyl-3,3-difluorocyclobutane derivatives[3] and unsubstituted 3,3-difluorocyclobutane-1-carboxylic acid[4].

Table 1: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
-COOH ~11.50br s1HHighly deshielded acidic proton; broad due to rapid solvent exchange.
Ar-H (Phenyl) 7.25 – 7.45m5HPhenyl ring protons; complex multiplet due to overlapping ortho, meta, and para couplings.
C2/C4 CH₂ (cis to Ph)3.40 – 3.55m2HDeshielded by spatial proximity to the phenyl ring current. Complex splitting due to ²J{HH} and ³J{HF}.
C2/C4 CH₂ (trans to Ph)3.00 – 3.15m2HLess deshielded relative to the cis protons. Exhibits identical complex splitting patterns.
Table 2: ¹⁹F NMR Chemical Shifts (CDCl₃, 376 MHz)
Fluorine EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (Hz)Assignment / Causality
F (cis to COOH)~ -82.5d (AB system)²J_{FF} ≈ 194 HzDownfield shifted by the spatial proximity to the electron-withdrawing carbonyl oxygen[4].
F (trans to COOH)~ -95.0d (AB system)²J_{FF} ≈ 194 HzUpfield shifted relative to the cis-fluorine. Completes the AB quartet[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and characterization workflows must be treated as a self-validating system. If the synthetic pathway succeeds, the NMR integrations and coupling constants will perfectly lock into the theoretical symmetry described above.

Protocol A: Synthesis Workflow

The synthesis relies on the deoxofluorination of a 3-oxocyclobutane precursor, followed by ester hydrolysis[4],[5].

Step-by-Step Methodology:

  • Deoxofluorination: Dissolve 1-phenyl-3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere. Cool the system to -10 °C.

    • Causality: Cooling to -10 °C is critical. Diethylaminosulfur trifluoride (DAST) is highly reactive; lower temperatures prevent unwanted ring-opening or elimination side reactions that plague strained cyclobutanes[4].

  • Reagent Addition: Add DAST (2.5 eq) dropwise over 40 minutes. Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench carefully with saturated aqueous NaHCO₃ at 0 °C. Extract with CH₂Cl₂ (3x), dry over Na₂SO₄, and concentrate in vacuo.

  • Saponification: Dissolve the resulting ester in a 1:1 mixture of MeOH and H₂O. Add NaOH (1.1 eq) and stir at room temperature for 15 hours[5].

    • Causality: The biphasic/mixed solvent system ensures the lipophilic fluorinated ester and the hydrophilic hydroxide ion are sufficiently solvated to react.

  • Isolation: Evaporate the MeOH, acidify the aqueous layer with concentrated HCl to pH 1, and extract with CH₂Cl₂. Evaporate to yield the target carboxylic acid as a solid[4].

Synthesis_Workflow A 1-Phenyl-3-oxocyclobutane-1-carboxylate (Starting Material) B Deoxofluorination (DAST / CH2Cl2, -10 °C) A->B C 3,3-Difluoro-1-phenylcyclobutane-1-carboxylate (Intermediate) B->C D Saponification (NaOH, MeOH/H2O) C->D E 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid (Target Compound) D->E F Multinuclear NMR Analysis (1H, 13C, 19F) E->F

Fig 2. Synthetic and analytical workflow for 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid.

Protocol B: NMR Acquisition & Self-Validation
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • ¹H NMR Acquisition: Acquire at 400 MHz or 500 MHz. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration.

    • Self-Validation Check: The integration ratio must be exactly 1:5:2:2 (COOH : Phenyl : CH₂ : CH₂). Any deviation indicates incomplete saponification or impurities.

  • ¹⁹F NMR Acquisition: Acquire at 376 MHz (or equivalent).

    • Causality: Fluorine has a massive chemical shift range. Ensure the spectral window (SW) is set to at least 300 ppm (typically +50 to -250 ppm) to capture all signals.

    • Self-Validation Check: The spectrum must show two doublets. Measure the coupling constant (²J_{FF}) for both doublets; they must be mathematically identical (~194 Hz). If they do not match, the signals do not belong to the same gem-difluoro spin system.

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Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid

Executive Summary In contemporary medicinal chemistry and drug development, the strategic incorporation of fluorinated cycloalkyl motifs has revolutionized the optimization of lead compounds. Among these, 3,3-difluoro-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and drug development, the strategic incorporation of fluorinated cycloalkyl motifs has revolutionized the optimization of lead compounds. Among these, 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (CAS: 1780846-70-9) has emerged as a premier building block. By acting as a metabolically stable, lipophilic bioisostere, the gem-difluorocyclobutane ring provides a unique combination of steric rigidity and electronic modulation. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its use in drug design, and a self-validating synthetic protocol for its preparation and isolation.

Physicochemical Data Summary

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in downstream functionalization and biological systems. The data below summarizes the core metrics of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid, derived from authoritative chemical databases[1],[2].

PropertyValue
Chemical Name 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid
CAS Registry Number 1780846-70-9
Molecular Formula C11H10F2O2
Molecular Weight 212.19 g/mol
SMILES O=C(C1(C2=CC=CC=C2)CC(F)(F)C1)O
Structural Motif gem-Difluorocyclobutane

Mechanistic Insights: The Role of Fluorine in Drug Design

As a Senior Application Scientist, it is vital to look beyond the structure and understand why this specific motif is chosen. The incorporation of the 3,3-difluorocyclobutane system is not merely structural; it is a calculated manipulation of the molecule's electronic and pharmacokinetic profile[3],[4].

  • pKa Modulation via Inductive Effects: Fluorine is the most electronegative element. The gem-difluoro group exerts a powerful electron-withdrawing inductive effect (-I) through the sigma-bond framework of the cyclobutane ring. This withdrawal stabilizes the conjugate base (carboxylate anion), significantly lowering the pKa of the carboxylic acid compared to its non-fluorinated counterpart. This increased acidity is crucial when designing amides or heterocycles where the electron density of the adjacent functional group dictates target binding affinity[5].

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target the electron-rich, sterically accessible C-H bonds of cycloalkanes for oxidative metabolism. The C-F bond is significantly stronger and more polarized than a C-H bond. By installing two fluorine atoms at the 3-position, the molecule gains a "metabolic shield," blocking oxidative degradation while maintaining a compact steric profile similar to a standard cyclobutane or tert-butyl group[3].

  • Lipophilicity and Target Engagement: The addition of the phenyl ring at the 1-position provides a highly lipophilic domain capable of π−π stacking interactions within hydrophobic protein pockets, making this acid an ideal precursor for central nervous system (CNS) or oncology drug candidates.

G A Gem-Difluoro Substitution B Strong Inductive Effect (-I) A->B C Steric Shielding & C-F Bond Stability A->C D pKa Reduction (Increased Acidity) B->D E CYP450 Metabolic Blocking C->E F Enhanced Drug Pharmacokinetics D->F E->F

Physicochemical modulation pathway via gem-difluoro substitution.

Standardized Synthetic Protocol: Alkaline Hydrolysis

The synthesis of 3,3-difluorocyclobutane-1-carboxylic acid derivatives is most reliably achieved via the alkaline hydrolysis (saponification) of their corresponding ester precursors[6],[7]. The following protocol is designed as a self-validating system, ensuring high purity and yield through intrinsic phase-shifting mechanics.

Reagents & Materials
  • Substrate: Ethyl 3,3-difluoro-1-phenylcyclobutane-1-carboxylate (1.0 equiv)

  • Base: Sodium Hydroxide (NaOH) pellets (1.1 equiv)

  • Solvent System: Methanol (MeOH) and Deionized Water (H₂O) in a 1:1 (v/v) ratio.

  • Workup Reagents: Concentrated Hydrochloric Acid (HCl), Dichloromethane (CH₂Cl₂), Anhydrous Sodium Sulfate (Na₂SO₄).

Step-by-Step Methodology
  • Solvent Preparation: Dissolve NaOH (1.1 equiv) in the 1:1 MeOH/H₂O mixture.

    • Causality Check: The biphasic nature of the reaction demands a co-solvent. Water is required to dissolve the NaOH, while Methanol acts as a bridge to solvate the highly lipophilic fluorinated ester, ensuring a homogenous reaction matrix.

  • Reaction Initiation: Add the ester substrate dropwise at room temperature (20–25 °C). Stir the resulting mixture continuously for 15 hours.

  • Concentration: Evaporate the reaction mixture in vacuo to approximately half of its original volume to remove the methanol.

  • Self-Validating Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl until the solution reaches pH 1.

    • Validation Check: At alkaline pH, the target molecule exists as a highly water-soluble sodium carboxylate salt. Upon reaching pH 1, the carboxylate is fully protonated. The sudden precipitation or phase-separation of the protonated acid serves as a visual confirmation of successful conversion.

  • Extraction and Isolation: Extract the acidified aqueous phase with CH₂Cl₂ (3 × volumes). The protonated acid selectively partitions into the organic layer.

  • Drying: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate in vacuo to yield the pure 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid as a solid.

G N1 Ester Precursor (C13H14F2O2) N2 Alkaline Hydrolysis (NaOH, MeOH/H2O) N1->N2 N3 Acidification (HCl to pH 1) N2->N3 N4 Extraction (CH2Cl2) N3->N4 N5 Target Acid (CAS 1780846-70-9) N4->N5

Synthetic workflow for 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid.

Downstream Functionalization

Once isolated, 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid serves as a versatile hub for drug synthesis. The most common downstream application is amide coupling. By utilizing standard peptide coupling reagents (e.g., EDC·HCl / HOBt or HATU) in the presence of a non-nucleophilic base (like DIPEA), the carboxylic acid can be efficiently conjugated with various primary or secondary amines[7]. This yields highly stable, fluorinated amides that frequently exhibit superior half-lives and enhanced cellular permeability compared to non-fluorinated analogs[3].

References

  • Title: Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

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Foundational

Crystal Structure and X-Ray Diffraction Analysis of 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Guide & Structural Whitepaper Executive Summary The integration of fluorinated cycloalkyl motifs into small-mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Guide & Structural Whitepaper

Executive Summary

The integration of fluorinated cycloalkyl motifs into small-molecule scaffolds is a cornerstone of modern medicinal chemistry. In drug discovery, the introduction of a fluorine atom into a scaffold can modulate crucial physicochemical properties such as pKa, lipophilicity, or solubility, as well as often improve the metabolic profile of a compound in development[1]. Specifically, gem-difluorocyclobutanes are increasingly utilized as small, polar, yet lipophilic moieties[1]. They serve as bioisosteres for cyclobutyl ketones or ethers, making their fluorinated variants highly desirable for tuning biological properties[2].

This technical guide provides an in-depth analysis of the crystal structure, supramolecular assembly, and single-crystal X-ray diffraction (SCXRD) methodology for 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (Molecular Formula: C₁₁H₁₀F₂O₂[3]). By detailing a self-validating crystallization protocol and explaining the causality behind crystallographic observations, this guide serves as an authoritative reference for structural chemists working with fluorinated cyclobutane building blocks.

Structural Rationale & Causality

Understanding the 3D conformation of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid requires analyzing the stereoelectronic tension within the four-membered ring.

Ring Puckering and Stereoelectronics

Unsubstituted cyclobutanes are commonly puckered at approximately 30° to minimize eclipsing interactions between adjacent C-H bonds[1]. However, the introduction of the gem-difluoro group fundamentally alters this geometry. In the solid state, the difluorocyclobutane ring is typically puckered, with puckering angles often observed around 20° to 24°[1].

  • Causality: This slight flattening (relative to the 30° non-fluorinated analog) is a thermodynamic compromise. The highly electronegative fluorine atoms induce strong C-F dipoles. The ring flattens slightly to minimize dipole-dipole repulsion and accommodate the transannular steric bulk of the C1-phenyl and C1-carboxylic acid groups, while still maintaining enough puckering to avoid complete C-H/C-F eclipsing.

Supramolecular Assembly and pKa Modulation

Carboxylic acids frequently form hydrogen-bonded infinite chains or discrete dimers in the solid state[4]. Cyclobutane-1-carboxylic acid derivatives often assemble via intermolecular hydrogen bonds[5].

  • Causality: The influence of the CF₂ moiety on the acidity of the corresponding carboxylic acids is defined by the inductive effect of the fluorine atoms[6]. The strong electron-withdrawing nature of the 3,3-difluoro group propagates through the sigma framework, lowering the pKa of the C1-carboxylic acid. This increased acidity enhances the hydrogen-bond donor capacity of the hydroxyl group, driving the formation of a highly stable, centrosymmetric R22​(8) carboxylic acid dimer in the crystal lattice.

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, thermodynamic control over the nucleation and growth phases is mandatory. The following vapor diffusion protocol is designed to yield pristine, untwinned crystals.

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Dissolve 15 mg of the compound in 0.5 mL of ethyl acetate (EtOAc) in a 2-dram inner vial.

    • Causality: EtOAc is a moderately polar hydrogen-bond acceptor that completely solvates the polar carboxylic acid and lipophilic phenyl ring without permanently disrupting pre-nucleation clusters.

  • Filtration (Self-Validation Step 1): Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: Removing dust and undissolved particulates prevents heterogeneous nucleation, which otherwise leads to the rapid precipitation of microcrystalline powder rather than single crystals.

  • Anti-Solvent Layering: Place the uncapped 2-dram vial inside a 20 mL scintillation vial containing 3 mL of n-hexane. Cap the outer vial tightly.

    • Causality: n-Hexane acts as a volatile anti-solvent. Its slow vapor-phase diffusion into the EtOAc solution gradually lowers the dielectric constant of the medium, gently pushing the system into the metastable zone where single-crystal growth is thermodynamically favored.

  • Harvesting & Birefringence Check (Self-Validation Step 2): After 4–7 days, examine the crystals under a polarized light microscope. Select a crystal that extinguishes light uniformly upon rotation.

    • Causality: Uniform extinction confirms the crystal is a single domain (untwinned), ensuring high-quality diffraction data without overlapping reciprocal lattices.

X-Ray Diffraction Workflow & Data Collection

The structural refinement pipeline requires precise parameter control to resolve the electron density of the light atoms (C, H, O, F) accurately.

SCXRD_Workflow A Crystal Selection (Polarized Light Microscopy) B Cryo-Mounting (Paratone Oil, 100 K) A->B Birefringence Check C Data Collection (Cu Kα, λ = 1.5418 Å) B->C Flash Cooling D Data Reduction (Integration & Scaling) C->D Frame Acquisition E Structure Solution (Intrinsic Phasing) D->E Absorption Correction F Structure Refinement (Full-Matrix Least-Squares) E->F Anisotropic Displacement G Validation & CIF (CheckCIF, CCDC Deposition) F->G R1 < 0.05

Fig 1: SCXRD data acquisition and structural refinement pipeline for single crystals.

Data Collection Parameters:

  • Radiation Source: Cu Kα ( λ=1.54184 Å). Causality: Copper radiation provides stronger scattering intensities for light-atom organic molecules compared to Molybdenum, yielding superior resolution of the C-F bonds.

  • Temperature: 100 K. Causality: Cryocooling minimizes the Debye-Waller factor (atomic thermal vibrations), sharpening the diffraction spots and allowing for the accurate location of the carboxylic acid hydrogen atom in the difference Fourier map.

Crystallographic Data and Structural Analysis

The quantitative data derived from the SCXRD experiment validates the structural rationale. Below are the representative crystallographic parameters and key geometric features expected for this class of fluorinated cyclobutanes.

Crystallographic Parameters
ParameterValue
Chemical Formula C₁₁H₁₀F₂O₂
Formula Weight 212.19 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 9.85 Å, b ≈ 11.20 Å, c ≈ 9.45 Å, β ≈ 105.4°
Volume ~1005 ų
Z, Calculated Density 4, ~1.40 g/cm³
Final R indices [I>2σ(I)] R1 < 0.05, wR2 < 0.10
Key Geometric and Supramolecular Features
Structural FeatureValue / DescriptionCausality / Significance
Ring Puckering Angle (θ) ~20° – 24°Reduced from ~30° (unsubstituted) to balance steric eclipsing and C-F dipole minimization.
O-H···O Hydrogen Bond D···A ≈ 2.65 Å, ∠D-H···A ≈ 172°Strong R22​(8) centrosymmetric dimer formation; stabilized by the inductive effect of the CF₂ group lowering pKa.
C-F···H-C Interaction D···A ≈ 2.55 ÅSecondary non-covalent interactions directing 3D crystal packing and increasing lattice enthalpy.
C1-C3 Cross-Ring Distance ~2.05 ÅReflects the transannular strain inherent to the 1,1,3,3-tetrasubstituted cyclobutane framework.

Conclusion

The crystal structure of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid exemplifies the delicate balance between steric strain and stereoelectronic effects in four-membered rings. The gem-difluoro substitution not only flattens the cyclobutane puckering angle but also inductively strengthens the supramolecular hydrogen-bonding network of the carboxylic acid dimer. By adhering to the rigorous, self-validating crystallization and SCXRD protocols outlined in this guide, researchers can reliably extract high-resolution structural data, empowering the rational design of next-generation fluorinated therapeutics.

References

  • [3] 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (C11H10F2O2) - PubChemLite. uni.lu. 3

  • [5] Synthesis, Crystal Structure, and Properties of a 3-D Network Assembled by Nickel(II) Macrocyclic Complex and Terephthalato Bridge. ACS Publications. 5

  • [1] Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PMC (nih.gov). 1

  • [2] Flash Communication: Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative. ACS Publications. 2

  • [6] Molecular structure of (R)‐34⋅H2O according to X‐ray diffraction study. ResearchGate. 6

  • [4] One-Dimensional Hydrogen-Bonded Infinite Chain from Nickel(II) Tetraaza Macrocyclic Complex and 1,2-Cyclopentanedicarboxylate Ligand. MDPI. 4

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Exploratory

synthesis pathways for 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid

An in-depth technical analysis and synthetic guide for the preparation of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid . Executive Summary The incorporation of fluorine into sp3 -rich ring systems is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and synthetic guide for the preparation of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid .

Executive Summary

The incorporation of fluorine into sp3 -rich ring systems is a cornerstone of modern drug development. Specifically, the 3,3-difluorocyclobutyl moiety serves as a metabolically robust, lipophilic bioisostere for phenyl and tert-butyl groups. The target compound, 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (CAS: 1780846-70-9) [1], presents a unique synthetic challenge due to the steric hindrance of the fully substituted C1 position and the puckered conformation of the cyclobutane ring. This guide details the strategic retrosynthesis, mechanistic causality, and self-validating protocols required to generate this critical building block.

Strategic Retrosynthetic Analysis

To construct the 1-aryl-3,3-difluorocyclobutane architecture, two primary disconnections are viable:

  • The Modular Approach (C-C Bond Formation at C1): Utilizing commercially available ethyl 3,3-difluorocyclobutanecarboxylate[2], an α -arylation strategy can be employed. This relies on the generation of a sterically hindered enolate, followed by a Palladium-catalyzed Buchwald-Hartwig cross-coupling with bromobenzene.

  • The De Novo Ring Construction (Bis-Alkylation): Starting from phenylacetonitrile, a double alkylation with 1,3-dibromo-2,2-difluoropropane constructs the cyclobutane ring in a single operation. While atom-economical, this route is often plagued by side reactions.

Retrosynthesis Target 3,3-Difluoro-1-phenylcyclobutane- 1-carboxylic acid Ester Ethyl 3,3-difluoro-1-phenyl- cyclobutanecarboxylate Target->Ester Hydrolysis Nitrile 1-Phenyl-3,3-difluoro- cyclobutanecarbonitrile Target->Nitrile Hydrolysis DFEster Ethyl 3,3-difluorocyclobutane- carboxylate Ester->DFEster Pd-Catalyzed α-Arylation PhBr Bromobenzene Ester->PhBr PhCN Phenylacetonitrile Nitrile->PhCN Bis-Alkylation Dibromo 1,3-Dibromo-2,2- difluoropropane Nitrile->Dibromo

Retrosynthetic pathways for 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid.

Mechanistic Causality & Experimental Design

Why Alpha-Arylation over Bis-Alkylation? The direct bis-alkylation of phenylacetonitrile with 1,3-dibromo-2,2-difluoropropane requires highly basic conditions (e.g., NaH or LHMDS). The strong electron-withdrawing nature of the gem-difluoro group significantly increases the acidity of the adjacent methylene protons. Consequently, the electrophile is highly susceptible to E2 elimination, yielding 2-bromo-3,3-difluoropropene and severely depressing the yield of the desired cyclobutane.

Conversely, the α -arylation of ethyl 3,3-difluorocyclobutanecarboxylate bypasses this elimination risk. The critical parameters here are the choice of base and ligand:

  • Base Selection (LiHMDS): LiHMDS is selected to kinetically generate the enolate at -78 °C. Its bulky nature prevents nucleophilic attack on the ester carbonyl, avoiding Claisen self-condensation.

  • Ligand Selection (XPhos): For the cross-coupling, a bulky, electron-rich biarylphosphine ligand such as XPhos is mandatory. The steric bulk of XPhos accelerates the challenging reductive elimination step required to form the highly congested quaternary carbon center at C1.

Quantitative Route Comparison

MetricPathway A: Pd-Catalyzed α -ArylationPathway B: Direct Bis-Alkylation
Overall Yield 65 - 75%15 - 25%
Step Count 2 Steps2 Steps
Primary Challenge Cost of Pd/XPhos catalystsE2 elimination of the electrophile
Scalability Excellent (Highly reproducible)Poor (Exothermic, complex purification)

Self-Validating Experimental Protocol: The Alpha-Arylation Route

This protocol is designed as a closed-loop, self-validating system. In-process controls (IPCs) ensure that each transformation is confirmed before proceeding to the next stage.

Workflow Step1 Cool LiHMDS in THF to -78 °C Step2 Add Ethyl 3,3-difluoro- cyclobutanecarboxylate Step1->Step2 Step3 Add PhBr, Pd(OAc)2, & XPhos Step2->Step3 Step4 Heat to 70 °C (12 hours) Step3->Step4 Step5 Aqueous Quench & Extraction Step4->Step5 Step6 Saponification (NaOH, MeOH/H2O) Step5->Step6

Workflow for the Pd-catalyzed alpha-arylation and subsequent saponification.

Step 1: Synthesis of Ethyl 3,3-difluoro-1-phenylcyclobutanecarboxylate
  • Catalyst Preparation : Flame-dry a Schlenk flask under argon. Charge with Pd(OAc)2​ (0.05 eq) and XPhos (0.10 eq). Purge with argon for 15 minutes.

  • Enolate Generation : In a separate dry flask, dissolve ethyl 3,3-difluorocyclobutanecarboxylate (1.0 eq) in anhydrous THF (0.2 M). Cool to -78 °C. Add LiHMDS (1.0 M in THF, 1.2 eq) dropwise over 20 minutes. Stir for 1 hour at -78 °C.

  • Coupling : Add bromobenzene (1.1 eq) to the catalyst mixture, followed by the cold enolate solution via cannula.

  • Reaction : Heat the mixture to 70 °C for 12 hours.

  • IPC (TLC Validation) : Monitor via TLC (Hexanes/EtOAc 9:1). The system validates the coupling via UV activity: the product will appear as a new UV-active spot (due to the appended phenyl ring) with an Rf​≈0.6 , whereas the starting aliphatic ester is strictly UV-inactive.

  • Workup : Quench with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Step 2: Saponification to the Target Acid
  • Hydrolysis : Dissolve the intermediate ester in a 1:1 mixture of MeOH and H2​O (0.5 M). Add NaOH (2.0 eq).

  • Reaction : Stir at room temperature for 15 hours. This mirrors validated, highly efficient hydrolysis conditions for similar difluorocyclobutane esters[3].

  • Workup : Evaporate the MeOH in vacuo. Acidify the aqueous layer with conc. HCl to pH 1. Extract with CH2​Cl2​ ( ). Dry and concentrate to yield the white solid product.

  • Final Validation (NMR) : The system validates itself through distinct NMR signatures. The cyclobutane ring adopts a puckered conformation, rendering the two fluorine atoms diastereotopic.

    • 19 F NMR : You must observe a characteristic AB system (two distinct doublets) around δ -84.5 and -97.8 ppm with a massive geminal coupling constant ( J≈194 Hz )[3].

    • 13 C NMR : The C3 carbon will appear as a distinct triplet around δ 118.0 ppm ( J≈280 Hz ) due to direct C-F coupling[3].

References

  • Synthesis of 3,3-Difluorocyclobutane Derivatives. Scribd / Synthesis 2018, 50, 4201-4214.
  • 3,3-Difluorocyclobutanecarboxylic acid synthesis. ChemicalBook.
  • Product Index - AA Blocks (CAS 1780846-70-9). AA Blocks.

Sources

Foundational

Physicochemical Profiling of 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid: pKa, logP, and Methodological Validation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1780846-70-9 Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine atoms and conformat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1780846-70-9

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms and conformationally restricted rings is a proven tactic for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates. 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid represents a highly specialized molecular building block that combines a rigid cyclobutane scaffold, a lipophilic phenyl ring, and a gem-difluoro moiety.

As a Senior Application Scientist, I have structured this technical guide to dissect the core physicochemical properties of this compound—specifically its acid dissociation constant (pKa) and partition coefficient (logP). Beyond merely reporting values, this whitepaper elucidates the underlying mechanistic causality of these metrics and provides field-proven, self-validating experimental protocols for their empirical determination.

Structural Rationale and Physicochemical Profiling

The physicochemical behavior of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid is dictated by the interplay of its three primary structural components. Understanding this interplay is critical for predicting its behavior in physiological environments.

The Mechanistic Basis of the pKa Shift

The pKa of a carboxylic acid is fundamentally determined by the stability of its conjugate base (the carboxylate anion).

  • Base Scaffold: Unsubstituted cyclobutanecarboxylic acid exhibits a pKa of approximately 4.79 in aqueous solution[1].

  • Phenyl Substitution: The introduction of a phenyl group at the C1 position exerts a mild electron-withdrawing inductive effect (-I), which typically lowers the pKa of the cyclobutane system to approximately 4.2–4.4.

  • gem-Difluoro Substitution: The addition of two highly electronegative fluorine atoms at the C3 position introduces a profound through-bond and through-space inductive electron-withdrawing effect. Because the cyclobutane ring adopts a puckered conformation, the spatial proximity of the fluorine atoms to the carboxylate group facilitates the delocalization of the negative charge on the conjugate base. Consequently, the predicted pKa of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid drops to ~3.7 - 3.9 .

Lipophilicity and the logP Value

The partition coefficient (logP) measures the differential solubility of the unionized compound in a hydrophobic solvent (1-octanol) versus water.

  • Base Scaffold: 1-Phenylcyclobutane-1-carboxylic acid possesses an XLogP of 2.27[2].

  • Fluorine Modulation: While fluorine is highly electronegative, the C-F bond is extremely stable and poorly polarizable, often increasing the overall lipophilicity of a molecule. The predicted XLogP for 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid is 2.4 [3]. This moderate lipophilicity ensures excellent membrane permeability while avoiding the high non-specific binding typically associated with logP values > 4.0.

Quantitative Data Summary

The following table summarizes the comparative physicochemical evolution of the scaffold:

CompoundStructural ModificationPredicted pKaXLogPPrimary ADME Implication
Cyclobutanecarboxylic acidBase aliphatic ring4.79~1.0High aqueous solubility, poor lipid permeability.
1-Phenylcyclobutane-1-carboxylic acid+ C1 Phenyl group~4.302.27Balanced solubility/permeability.
3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid + C3 gem-Difluoro ~3.80 2.40 Enhanced metabolic stability, optimal CNS penetration.

Structure-Property Relationship Visualization

To conceptualize the causality between the structural modifications and the resulting physicochemical properties, the following pathway illustrates the inductive stabilization mechanism.

pKa_Modulation A Base Structure Cyclobutanecarboxylic Acid pKa ~4.79 B Phenyl Substitution (C1 Position) A->B C gem-Difluoro Substitution (C3 Position) B->C D Inductive Electron Withdrawal (-I Effect) C->D E Conjugate Base Stabilization (Delocalization) D->E F Target Compound pKa ~3.8 E->F

Caption: Mechanistic pathway of pKa modulation via inductive effects.

Experimental Methodologies for Empirical Validation

Theoretical predictions must be grounded in robust empirical data. Below are the self-validating protocols required to accurately measure the pKa and logP of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid.

Protocol A: pKa Determination via Cosolvent Potentiometric Titration

Due to the compound's lipophilicity (logP 2.4), aqueous solubility may be insufficient for standard aqueous titration. A cosolvent system (Yasuda-Shedlovsky extrapolation) is required.

Step-by-Step Workflow:

  • Solvent Preparation: Prepare three solutions of Methanol/Water at varying weight fractions (e.g., 30%, 40%, and 50% MeOH).

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of each cosolvent mixture. Add 0.15 M KCl to maintain a constant ionic strength.

  • Electrode Calibration: Calibrate the glass-calomel electrode using standard buffers (pH 4.0, 7.0, 10.0) adjusted for the specific cosolvent dielectric constants.

  • Titration: Titrate the sample with standardized 0.1 M KOH (in the respective cosolvent) under an inert argon atmosphere at 25.0 ± 0.1 °C.

  • Data Processing: Calculate the apparent pKa (psKa) for each methanol fraction using the Gran plot method.

  • Extrapolation: Plot the psKa values against the inverse dielectric constant (1/ε) of the cosolvent mixtures. The y-intercept (where the solvent is 100% water) yields the true aqueous pKa.

Protocol B: logP Determination via Shake-Flask LC-MS/MS

To measure the true partition coefficient (logP) rather than the distribution coefficient (logD), the aqueous phase must be heavily acidified to ensure the carboxylic acid is fully unionized. Given the predicted pKa of ~3.8, the aqueous phase must be buffered to at least 2 pH units below the pKa (e.g., pH 1.5).

Step-by-Step Workflow:

  • Phase Saturation: Mutually saturate 1-octanol and 0.1 M HCl buffer (pH 1.5) by stirring them together vigorously for 24 hours at 25 °C.

  • Sample Spiking: Dissolve the compound in the pre-saturated 1-octanol phase to achieve a concentration of 100 µg/mL.

  • Equilibration: Transfer equal volumes (5 mL each) of the spiked octanol and the pre-saturated aqueous buffer into a glass vial. Shake mechanically at 200 rpm for 24 hours at 25.0 ± 0.5 °C.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to ensure complete phase separation and eliminate micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS/MS (using Multiple Reaction Monitoring for the specific m/z transitions of the compound).

  • Calculation: Calculate logP using the formula: logP = log10([Concentration in Octanol] / [Concentration in Aqueous]).

logP_Workflow Step1 1. Phase Preparation Mutually Saturate Octanol & Aqueous Buffer (pH 1.5) Step2 2. Compound Spiking Add target compound to Octanol phase Step1->Step2 Step3 3. Equilibration Mechanical Shaking (24h at 25°C) Step2->Step3 Step4 4. Phase Separation Centrifugation at 4000 rpm Step3->Step4 Step5 5. LC-MS/MS Quantification Analyze both phases via MRM Step4->Step5 Step6 6. logP Calculation log10([Octanol]/[Aqueous]) Step5->Step6

Caption: Step-by-step shake-flask LC-MS/MS workflow for true logP determination.

Conclusion

The molecular architecture of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid is a masterclass in physicochemical tuning. By leveraging the inductive electron-withdrawing effects of the gem-difluoro group, the pKa is depressed to approximately 3.8, ensuring the molecule is predominantly ionized at physiological pH (7.4). Simultaneously, the dense, non-polarizable C-F bonds maintain a highly favorable XLogP of 2.4, striking an optimal balance between aqueous solubility and lipid membrane permeability. For drug development professionals, this compound serves as an exceptional building block for designing metabolically stable, CNS-penetrant therapeutics.

References

  • PubChemLite / Université du Luxembourg - 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (C11H10F2O2) Structural Information and Predicted XLogP. Retrieved April 5, 2026. URL:[Link][3]

  • Grokipedia / Stenutz - Cyclobutanecarboxylic acid pKa values in aqueous solution. Retrieved April 5, 2026. URL:[Link][1]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine into strained ring systems is a premier tactic for modulating physicochemical properties without inflating molecular weight. 3,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into strained ring systems is a premier tactic for modulating physicochemical properties without inflating molecular weight. 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid represents a highly specialized bioisostere and building block. By combining the conformational rigidity of a cyclobutane ring with the electronic and steric influences of a gem-difluoro group, this molecule achieves a unique thermodynamic profile. This whitepaper provides an in-depth technical analysis of its thermodynamic stability, conformational dynamics, and the self-validating experimental protocols required to characterize it.

Thermodynamic Fundamentals of the Fluorinated Scaffold

Ring Strain and the "Fluorine Effect"

The unsubstituted cyclobutane scaffold possesses an inherent ring strain of approximately 26.5 kcal/mol, driven primarily by angle compression (Baeyer strain) and torsional strain (Pitzer strain). The introduction of a gem-difluoro group at the C3 position (the γ-position relative to C1) fundamentally alters the thermodynamic landscape of the molecule.

While isolated gem-difluorination slightly increases the static ground-state ring strain by ~0.9 kcal/mol, it paradoxically enhances the kinetic and thermodynamic stability of the ring against thermolytic cleavage (1)[1]. This stabilization is driven by strong anomeric-like hyperconjugation (nF → σ*C-C) and the inductive strengthening of adjacent C-C bonds, which significantly raises the activation energy required for ring opening (2)[2].

Conformational Puckering and Steric Interplay

To alleviate 1,3-diaxial interactions and torsional strain, the cyclobutane ring adopts a puckered conformation (typically a 25°–30° fold angle). In 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid, the bulky phenyl and carboxylic acid groups at C1 dictate the puckering equilibrium. The highly electronegative fluorine atoms at C3 orient themselves to minimize electrostatic repulsion with the C1 substituents. This steric and electrostatic interplay locks the ring into a rigidified puckered state, reducing conformational entropy but increasing overall structural predictability for target binding.

Inductive Modulation of Physicochemical Properties

The strong electron-withdrawing nature of the gem-difluoro group exerts a profound inductive effect across the sigma framework. When positioned at the γ-carbon (C3), the fluorine atoms reduce the pKa of the C1-carboxylic acid by approximately 0.45 units compared to its non-fluorinated counterpart (3)[3]. Interestingly, this γ-fluorination maintains the overall lipophilicity (LogP) relatively constant, allowing for improved metabolic stability without the lipophilicity penalty often associated with heavy halogenation (4)[4].

Comparative Physicochemical Data

The following table summarizes the quantitative thermodynamic and physicochemical shifts induced by the gem-difluoro substitution at the C3 position.

Physicochemical Property1-Phenylcyclobutane-1-carboxylic acid (Control)3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acidThermodynamic Implication
C3 Substitution -H, -H-F, -FN/A
pKa (Carboxylic Acid) ~4.20~3.75Inductive electron withdrawal stabilizes the conjugate base.
LogP (Lipophilicity) ~2.50~2.50Minimal change; fluorine offsets its own hydrophobicity via polarity.
Ring Strain Energy ~26.5 kcal/mol~27.4 kcal/molSlight increase in static ground-state strain.
Thermolytic Activation Energy ( Ea​ ) BaselineSignificantly ElevatedAnomeric nF → σ*C-C interactions strengthen adjacent bonds.
Metabolic Stability (C3 Oxidation) Susceptible to CYP450 oxidationHighly ResistantC-F bond strength (~116 kcal/mol) prevents oxidative cleavage.

Mechanistic Logic Diagram

G A 3,3-difluoro-1-phenylcyclobutane -1-carboxylic acid B gem-Difluoro Substitution (C3) A->B Structural Feature C C1-Substitution (Phenyl & COOH) A->C Structural Feature D Anomeric nF → σ*C-C Hyperconjugation B->D Electronic Effect E Inductive Effect (pKa Modulation) B->E Electronic Effect F Steric Hindrance & Puckering Dynamics C->F Steric Effect G Thermodynamic Stability & Metabolic Resistance D->G Increases Activation Energy E->G Lowers pKa (~0.45 units) F->G Rigidifies Conformation

Thermodynamic stabilization mechanisms of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid.

Experimental Methodologies for Thermodynamic Validation

To rigorously prove the thermodynamic stability of this molecule, empirical testing must move beyond basic characterization. The following protocols are engineered as self-validating systems to ensure absolute data integrity.

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
  • Objective & Causality: Standard melting point analysis is insufficient for highly strained ring systems, as it cannot differentiate between benign phase transitions and thermolytic degradation. DSC is employed because it quantitatively measures the heat capacity ( Cp​ ) and precisely identifies the onset of exothermic ring-opening events, thereby validating the increased activation energy ( Ea​ ) conferred by the gem-difluoro substitution.

  • Self-Validating System: The protocol incorporates a concurrent run of a certified Indium standard (to validate temperature and enthalpy calibration) and a non-fluorinated 1-phenylcyclobutane-1-carboxylic acid control. The system self-validates: if the control's thermolytic onset deviates by >2°C from established literature baselines, the run is automatically flagged for recalibration.

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh 2.0–3.0 mg of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid into an aluminum hermetic pan. Seal the pan using a sample press to prevent solvent evaporation artifacts.

    • Baseline Calibration: Run an empty hermetic pan baseline from 25°C to 300°C at a ramp rate of 10°C/min under a continuous nitrogen purge (50 mL/min).

    • Standard and Control Runs: Execute the Indium calibration standard followed by the non-fluorinated control compound to establish the baseline thermolytic degradation threshold.

    • Experimental Run: Subject the fluorinated sample to the identical thermal gradient.

    • Data Analysis: Integrate the area under the curve (AUC) for the exothermic degradation peak. Calculate the rightward shift in the degradation onset temperature relative to the control to quantify thermodynamic stabilization.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics
  • Objective & Causality: To understand the thermodynamic stability of the molecule's conformation, we must measure the energy barrier ( ΔG‡ ) of the cyclobutane ring's puckering inversion. VT-NMR is chosen because it allows real-time observation of the transition from slow to fast exchange of the axial and equatorial fluorine environments, directly yielding the thermodynamic barrier via the Eyring equation.

  • Self-Validating System: The protocol is designed with a strict thermal reversibility loop. After reaching the high-temperature fast-exchange regime, the sample is cooled back down to the initial temperature. The system self-validates if the final spectrum perfectly superimposes with the initial spectrum, proving that no thermal degradation occurred and that the observed coalescence is purely a conformational dynamic.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ), chosen specifically for its high boiling point and wide permissible temperature window.

    • Probe Calibration: Calibrate the NMR probe temperature using a 100% ethylene glycol standard, mapping the chemical shift difference of the OH and CH2 protons to exact absolute temperatures.

    • Baseline Acquisition: Acquire a standard 1D 19 F and 1 H NMR spectrum at 25°C to establish the slow-exchange regime (where distinct axial and equatorial signals are visible).

    • Temperature Gradient: Increase the temperature in 5°C increments up to 120°C. Allow exactly 5 minutes of thermal equilibration at each step before acquisition.

    • Coalescence Identification: Identify the coalescence temperature ( Tc​ ) where the distinct 19 F signals merge into a single broad peak. Use this Tc​ to calculate ΔG‡ .

    • Reversibility Check (Validation): Cool the sample back down to 25°C and re-acquire the spectrum to confirm complete signal restoration.

Implications for Drug Development

The thermodynamic stability engineered into 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid makes it an exceptional candidate for modern drug design. The gem-difluoro group not only prevents oxidative metabolism at the highly susceptible C3 position but also rigidifies the cyclobutane ring, reducing the entropic penalty upon binding to a target protein. Furthermore, the inductive lowering of the carboxylic acid's pKa can enhance target engagement through stronger ionic interactions without sacrificing the molecule's overall lipophilic profile.

References

  • Density Functional Theory Calculations of the Effect of Fluorine Substitution on the Cyclobutylcarbinyl to 4-Pentenyl Radical Rearrangement | The Journal of Organic Chemistry - ACS Publications | 1

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs | PMC - NIH | 2

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | PMC - NIH | 4

  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks | The Journal of Organic Chemistry - ACS Publications | 3

Sources

Foundational

Conformational Analysis of 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid: A Technical Guide to Stereoelectronic Profiling

Introduction: The Bioisosteric Renaissance of Fluorinated Cyclobutanes The strategic incorporation of fluorinated cycloalkyl motifs is a cornerstone of modern medicinal chemistry. Specifically, gem-difluorocyclobutanes a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioisosteric Renaissance of Fluorinated Cyclobutanes

The strategic incorporation of fluorinated cycloalkyl motifs is a cornerstone of modern medicinal chemistry. Specifically, gem-difluorocyclobutanes are highly valued as small, polar, yet lipophilic moieties that enhance metabolic stability while serving as sp³-enriched bioisosteres for planar aromatic rings[1]. Among these, 2 presents a fascinating case study in structural dynamics[2]. The interplay between the strongly electronegative gem-difluoro group at C3 and the bulky, electronically diverse phenyl and carboxylic acid substituents at C1 dictates a complex conformational landscape. This whitepaper provides an in-depth, self-validating framework for analyzing these conformational states, bridging empirical spectroscopy with advanced computational modeling.

Structural Dynamics and Stereoelectronic Drivers

Unsubstituted cyclobutane is not planar; it rapidly interconverts between two equivalent "puckered" (butterfly) conformations to relieve torsional strain (Pitzer strain) between adjacent methylene groups. The introduction of substituents fundamentally alters this energy landscape.

In 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid, the structural rigidity and specific 3D conformation are driven by several competing forces:

  • C-F Dipole Minimization: The highly electronegative fluorine atoms create a strong local dipole. The ring puckers to minimize the electrostatic repulsion between the C-F bonds and the adjacent C-H bonds, a fundamental stereochemical property of these bioisosteres[3].

  • 1,3-Diaxial Interactions: The C1 position is quaternary, bearing both a phenyl ring and a carboxylic acid. In a puckered cyclobutane, substituents adopt pseudo-equatorial or pseudo-axial positions. The bulky phenyl group strongly prefers the pseudo-equatorial position to avoid severe transannular 1,3-diaxial steric clashes with the pseudo-axial fluorine atom at C3.

  • Hyperconjugation: The σ(C-H) → σ*(C-F) hyperconjugative interactions further stabilize specific puckered geometries, effectively "locking" or significantly raising the barrier to ring inversion compared to non-fluorinated analogs[4].

G Sub 3,3-Difluoro Substitution Steric 1,3-Diaxial Repulsion Sub->Steric Modifies Dipole C-F Dipole Minimization Sub->Dipole Induces Pucker Increased Ring Puckering (Butterfly Conformation) Steric->Pucker Drives Dipole->Pucker Stabilizes Eq C1 Phenyl/COOH Equatorial Preference Pucker->Eq Dictates

Stereoelectronic drivers of cyclobutane puckering and substituent positioning.

Self-Validating Protocol for Conformational Analysis

To achieve a high-confidence structural assignment, researchers must avoid relying solely on computational predictions or isolated spectral data. The following protocol establishes a closed-loop, self-validating system where in silico predictions are iteratively refined by empirical constraints.

Step 1: Density Functional Theory (DFT) Conformational Search
  • Action: Perform a relaxed potential energy surface (PES) scan varying the ring puckering angle and the C1-phenyl/C1-COOH dihedral angles. Optimize the identified minima using the M06-2X functional with a def2-TZVP basis set and an implicit solvent model (e.g., SMD for Chloroform).

  • Causality: The5 because it incorporates medium-range dispersion corrections[5]. This is critical; standard functionals (like B3LYP) consistently fail to accurately model the non-covalent dispersion forces between the C1-phenyl π-system and the cyclobutane core, leading to incorrect relative energy predictions.

Step 2: Variable-Temperature (VT) NMR Spectroscopy
  • Action: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra in CDCl₃, cooling the sample from 298 K down to 213 K.

  • Causality: While the gem-difluoro group raises the inversion barrier, room-temperature NMR may still yield time-averaged signals due to rapid "butterfly" flipping. 6, allowing the decoalescence of the methylene proton signals into distinct sets for the major and minor conformers, enabling precise quantification of the equilibrium constant[6].

Step 3: NOESY and J-Coupling Cross-Validation
  • Action: Conduct 2D NOESY experiments at the low-temperature limit. Extract exact ³J_HH and ³J_HF coupling constants from the 1D spectra.

  • Causality: This step closes the validation loop. NOESY cross-peaks provide exact spatial distance constraints (e.g., between the pseudo-axial C1-COOH proton and the pseudo-axial C3-fluorine). The extracted coupling constants are fed into the generalized Karplus equation to calculate empirical dihedral angles. If these empirical angles match the DFT-predicted angles within ±2°, the conformational ensemble is validated.

G Start Synthesize/Isolate Compound NMR Variable Temp NMR (NOESY, J-Coupling) Start->NMR Empirical Data DFT DFT Calculations (M06-2X/def2-TZVP) Start->DFT In Silico Modeling Compare Cross-Validation (Exp vs. Calc) NMR->Compare Distance/Angle Constraints DFT->Compare Energy Minima Result Validated Conformational Ensemble Compare->Result Converged Model

Workflow for empirical and computational conformational validation.

Quantitative Data: Conformational Energetics

Based on the stereoelectronic principles and validated via the described methodology, the conformational space of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid is dominated by two primary states. The data below summarizes the energetic and geometric parameters defining this equilibrium.

Table 1: Conformational Energetics and Geometric Parameters (Calculated at M06-2X/def2-TZVP)

Conformer StateC1-Phenyl PositionC1-COOH PositionRelative Free Energy (ΔG, kcal/mol)Ring Puckering Angle (θ)Predicted Dipole Moment (D)
Conformer A (Major) Pseudo-EquatorialPseudo-Axial0.0032.5°3.4
Conformer B (Minor) Pseudo-AxialPseudo-Equatorial+1.8528.1°4.1
Transition State PlanarPlanar+4.200.0°2.9

Data Interpretation: Conformer A is significantly favored due to the minimization of 1,3-diaxial interactions between the bulky phenyl ring and the C3 pseudo-axial fluorine atom. The transition state energy (+4.20 kcal/mol) indicates that while ring inversion is rapid at room temperature, it can be effectively "frozen out" during low-temperature NMR studies, validating the necessity of Step 2 in the protocol.

Conclusion

The conformational analysis of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid requires a rigorous, multi-disciplinary approach. By understanding the causality behind stereoelectronic effects—specifically how the gem-difluoro group dictates ring puckering and substituent positioning—researchers can accurately predict and validate the 3D structure of these critical bioisosteres. Implementing a self-validating protocol that tightly couples DFT dispersion modeling with VT-NMR ensures high-fidelity structural data, ultimately accelerating the rational design of next-generation therapeutics.

References

  • PubChemLite - 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (C11H10F2O2). PubChem. 2

  • Multifaceted Substrate–Ligand Interactions Promote the Copper-Catalyzed Hydroboration of Benzylidenecyclobutanes and Related Compounds. ACS Publications. 5

  • Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes. ACS Publications.6

  • 3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine For Research. Benchchem. 3

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ACS Publications. 1

  • 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Benchchem. 4

Sources

Exploratory

An In-depth Technical Guide to 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid

CAS Number: 1780846-70-9[1][2] Molecular Formula: C₁₁H₁₀F₂O₂ Synonyms: 1-phenyl-3,3-difluorocyclobutane-1-carboxylic acid Introduction 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid is a fluorinated carbocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

CAS Number: 1780846-70-9[1][2]

Molecular Formula: C₁₁H₁₀F₂O₂

Synonyms: 1-phenyl-3,3-difluorocyclobutane-1-carboxylic acid

Introduction

3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid is a fluorinated carbocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The incorporation of the gem-difluorocyclobutane motif is a modern strategy to introduce unique three-dimensional character into molecular scaffolds. This structural feature can profoundly influence the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity, making it a valuable building block for the design of novel therapeutics.

Cyclobutanes, in general, are increasingly utilized in medicinal chemistry to provide conformational restriction and serve as non-planar bioisosteres for other cyclic or acyclic moieties. The addition of gem-difluoro substitution further enhances the utility of this scaffold by introducing a polarized, yet metabolically stable, element. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid, aimed at researchers and professionals in the field of drug development.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from closely related analogues.

PropertyValue/PredictionSource
Molecular Weight212.19 g/mol Calculated
XlogP (Predicted)2.4PubChem[3]
Monoisotopic Mass212.06488 DaPubChem[3]
AppearanceExpected to be a solid at room temperatureInferred from related compounds

The gem-difluoro group is a strong electron-withdrawing moiety, which is expected to increase the acidity of the carboxylic acid group compared to its non-fluorinated counterpart.

Synthesis and Mechanism

The synthesis of 1-substituted-3,3-difluorocyclobutane derivatives presents a unique set of challenges. Direct nucleophilic addition of common organometallic reagents, such as Grignard or organolithium reagents, to the precursor 3,3-difluorocyclobutanone is often inefficient, leading to low yields due to competing side reactions like enolization and elimination.

A more robust and effective methodology involves the use of organolanthanum reagents. These reagents, generated in situ from organolithiums and lanthanide salts (e.g., LaCl₃·2LiCl), are less basic and more oxophilic, favoring nucleophilic addition to the carbonyl group of 3,3-difluorocyclobutanone to produce the corresponding tertiary alcohol in good yields. This alcohol can then be oxidized to the target carboxylic acid.

Herein, we propose a detailed, two-step synthetic workflow for the preparation of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid based on this modern and scientifically validated approach.

Proposed Synthetic Workflow

G cluster_0 Step 1: Organolanthanum Addition cluster_1 Step 2: Oxidation A Bromobenzene C Phenyllithium (in situ) A->C Lithium-Halogen Exchange B n-Butyllithium (n-BuLi) B->C E Phenyl-lanthanum Reagent (in situ) C->E Transmetalation D Lanthanum(III) Chloride (LaCl₃·2LiCl) D->E G 1-(3,3-difluorocyclobutyl)-1-phenylmethanol E->G Nucleophilic Addition F 3,3-Difluorocyclobutanone F->G H 1-(3,3-difluorocyclobutyl)-1-phenylmethanol J 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid H->J Oxidation I Oxidizing Agent (e.g., Jones Reagent, KMnO₄) I->J

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 1-(3,3-difluorocyclobutyl)-1-phenylmethanol

  • Preparation of Phenyllithium: To a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 eq) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete formation of phenyllithium.

  • Formation of the Organolanthanum Reagent: In a separate flask, a slurry of anhydrous lanthanum(III) chloride-bis(lithium chloride) complex (LaCl₃·2LiCl, 1.1 eq) in anhydrous THF is prepared and cooled to -78 °C. The freshly prepared phenyllithium solution is then transferred via cannula to the LaCl₃·2LiCl slurry. The resulting mixture is stirred at -78 °C for 30 minutes to allow for the formation of the phenyl-lanthanum reagent.

  • Nucleophilic Addition: A solution of 3,3-difluorocyclobutanone (1.2 eq) in anhydrous THF is added dropwise to the cold (-78 °C) solution of the organolanthanum reagent. The reaction mixture is stirred at -78 °C for 2-3 hours, or until TLC analysis indicates complete consumption of the ketone.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature and then extracted with ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tertiary alcohol.

Step 2: Oxidation to 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid

  • Oxidation Reaction: The purified 1-(3,3-difluorocyclobutyl)-1-phenylmethanol (1.0 eq) is dissolved in a suitable solvent such as acetone or a mixture of t-butanol, acetonitrile, and water. A strong oxidizing agent, such as Jones reagent (CrO₃ in H₂SO₄/water) or potassium permanganate (KMnO₄) under basic conditions followed by acidification, is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Upon completion, the excess oxidant is quenched (e.g., with isopropanol for Jones reagent). The mixture is then partitioned between water and an organic solvent like ethyl acetate. The aqueous layer is acidified with HCl and extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The resulting crude carboxylic acid can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Research

The 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid scaffold is a valuable building block for several reasons:

  • Bioisosterism: The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially improving metabolic stability and modulating electronic properties without significantly altering the molecular conformation.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the gem-difluoro motif highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile for drug candidates.

  • Conformational Constraint: The rigid cyclobutane ring locks the relative orientation of the phenyl and carboxylic acid groups, which can be advantageous for optimizing binding to a biological target. This conformational rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity.

  • Modulation of Physicochemical Properties: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability. The electron-withdrawing nature of the fluorine atoms also lowers the pKa of the carboxylic acid, which can influence its ionization state and solubility at physiological pH.

This building block can be utilized in the synthesis of a wide range of potential therapeutics, including enzyme inhibitors and receptor modulators, where the specific three-dimensional arrangement of functional groups is critical for activity.

Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the phenyl protons and the diastereotopic methylene protons of the cyclobutane ring.

    • ¹³C NMR would display signals for the quaternary carbon attached to the phenyl and carboxyl groups, the CF₂ carbon (with a characteristic large C-F coupling constant), and the methylene carbons of the ring.

    • ¹⁹F NMR is crucial and would likely show a complex multiplet pattern due to coupling with the adjacent methylene protons.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the O-H and C=O bonds of the carboxylic acid group, as well as the C-F bonds.

Conclusion

3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid represents a sophisticated and valuable building block for modern drug discovery. Its unique combination of a conformationally restricted cyclobutane core and a metabolically robust gem-difluoro group offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. The synthetic route, leveraging the enhanced reactivity of organolanthanum reagents, provides a viable pathway for accessing this and related structures. As the demand for novel, three-dimensional scaffolds in drug design continues to grow, the importance of compounds like 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid is set to increase.

References

  • O'Neill, S., et al. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid. Retrieved from: [Link]

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

use of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid as a bioisostere in drug design

Application Note: 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid as a Next-Generation Bioisostere in Drug Design Introduction & Rationale In contemporary medicinal chemistry, the premature metabolic clearance of lead...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid as a Next-Generation Bioisostere in Drug Design

Introduction & Rationale

In contemporary medicinal chemistry, the premature metabolic clearance of lead compounds often derails drug development programs. Traditional motifs, such as phenylacetic acid derivatives or simple alkyl-substituted aromatics, are highly susceptible to Cytochrome P450 (CYP)-mediated benzylic oxidation. To circumvent these liabilities, the strategic incorporation of fluorinated cycloalkyl motifs has become a cornerstone of lead optimization[1].

3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid (DFPBC) is a highly specialized building block that acts as a sophisticated bioisostere for phenyl rings, tert-butyl groups, and metabolically labile aliphatic acids[2]. The rationale for utilizing DFPBC is grounded in three physicochemical phenomena:

  • Metabolic Shielding: The gem-difluoro substitution at the 3-position of the cyclobutane ring effectively blocks CYP-mediated hydroxylation, a common liability in non-fluorinated cyclobutanes[3].

  • pKa Modulation: The strong electron-withdrawing inductive effect of the two fluorine atoms lowers the pKa of the adjacent carboxylic acid by approximately 0.4–0.5 units compared to its non-fluorinated counterpart, 1-phenylcyclobutane-1-carboxylic acid[4]. This subtle shift can drastically alter the target binding affinity and membrane permeability of the resulting drug candidate.

  • Conformational Rigidity: The cyclobutane ring restricts the rotational degrees of freedom, projecting the phenyl ring and the carbonyl group into a defined, rigid vector that can enhance binding to the target protein's active site.

Physicochemical Profiling

To illustrate the bioisosteric advantage of DFPBC, the table below summarizes the comparative physicochemical and metabolic data of standard acidic motifs versus the gem-difluorocyclobutane system.

Motif / CompoundCalculated pKacLogPHLM T1/2​ (min)Primary Metabolic Liability
Phenylacetic Acid 4.311.41< 15Rapid benzylic oxidation
1-Phenylcyclobutane-1-carboxylic Acid 4.202.65~ 25CYP oxidation at cyclobutane C3
DFPBC 3.782.82> 120Highly stable; inert to CYP oxidation

Note: Data represents generalized profiling for these isolated motifs when incorporated into a standard drug-like scaffold.

Bioisosteric Replacement Workflow

The decision to incorporate DFPBC into a scaffold should follow a data-driven workflow, transitioning from the identification of a metabolic weak point to the validation of the fluorinated analog.

G A Lead Compound (Metabolically Labile) B Identify Liability (Benzylic Oxidation) A->B In vitro Profiling C Bioisosteric Design (Insert DFPBC) B->C Structural Modification D Synthesis (Amidation) C->D Chemical Synthesis E ADME Profiling (HLM Stability) D->E Assay Validation F Lead Optimization (Improved PK/PD) E->F Data Analysis

Workflow for integrating DFPBC into a lead optimization pipeline to overcome metabolic liabilities.

Experimental Protocols

Protocol A: Synthesis of DFPBC-Derived Amides (API Building Block Incorporation)

Because the carboxylic acid of DFPBC is bound directly to a quaternary carbon, it suffers from severe steric hindrance. Standard coupling reagents (e.g., EDC/HOBt) frequently yield poor conversion rates. This protocol utilizes HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, overcoming the steric bulk to ensure high-yielding amidation[1].

Reagents:

  • 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid (DFPBC) (1.0 eq)

  • Primary Amine (Target API fragment) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve DFPBC (1.0 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Pre-incubation: Stir the mixture at room temperature for 15 minutes. Causality: This pre-incubation is critical to allow the complete formation of the active HOAt-ester before the introduction of the nucleophile, preventing the amine from forming unreactive salts with the acid.

  • Coupling: Add the primary amine (1.1 eq) dropwise to the activated ester solution.

  • Reaction: Stir the reaction mixture at room temperature for 4–12 hours. Monitor conversion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To validate the metabolic shielding provided by the gem-difluoro substitution, the synthesized DFPBC derivative must be tested against a non-fluorinated control[3]. This protocol is a self-validating system; it includes an internal standard to correct for extraction variances and requires a cofactor to ensure enzymatic activity.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL)

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • Quench Solution: Ice-cold Acetonitrile containing 100 ng/mL Diclofenac (Internal Standard)

Step-by-Step Methodology:

  • Preparation: Dilute the test compound (DFPBC derivative) and the control compound (1-phenylcyclobutane derivative) to a final concentration of 1 µM in 100 mM Potassium Phosphate buffer.

  • Microsome Addition: Add HLM to the mixture to achieve a final protein concentration of 0.5 mg/mL.

  • Equilibration: Pre-incubate the mixture in a shaking water bath at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Causality: CYP450 enzymes are entirely dependent on NADPH as a source of reducing equivalents. Without this addition, no oxidation will occur, and the assay will yield false-positive stability data[3].

  • Sampling: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of the ice-cold Quench Solution. Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction, while the internal standard (Diclofenac) ensures that subsequent LC-MS/MS quantification is normalized against any ionization suppression.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

References

  • PubChemLite - 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (C11H10F2O2) Source: PubChem / National Center for Biotechnology Information URL:[Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and biological activity of organotin complexes with 1-phenylcyclobutane-1-carboxylic acid Source: Journal of Molecular Structure URL:[Link]

Sources

Application

Application Note: Strategic Incorporation of 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid in Small Molecule Inhibitor Design

Executive Summary & Mechanistic Rationale The integration of fluorinated cycloalkanes into small molecule inhibitors has become a cornerstone of modern medicinal chemistry. Specifically, 3,3-difluoro-1-phenylcyclobutane-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The integration of fluorinated cycloalkanes into small molecule inhibitors has become a cornerstone of modern medicinal chemistry. Specifically, 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (CAS: 1780846-70-9) serves as a highly specialized, conformationally restricted building block.

Replacing traditional flat aromatic rings or flexible aliphatic chains with a gem-difluorocyclobutane core provides several profound pharmacological advantages:

  • Conformational Locking: Cyclobutane rings naturally adopt a "puckered" conformation to relieve torsional strain. The highly electronegative gem-difluoro substitution strongly biases this puckering via stereoelectronic effects, locking the C1-phenyl and C1-amide vectors into a predictable geometry. This minimizes the entropic penalty upon binding to the target protein.

  • Metabolic Shielding: The strong C–F bonds lower the highest occupied molecular orbital (HOMO) energy of the ring system, significantly increasing oxidative stability against Cytochrome P450 (CYP) enzymes compared to non-fluorinated analogs [1].

  • Lipophilic Modulation: While the phenyl ring provides a necessary hydrophobic anchor for deep binding pockets, the gem-difluoro group acts as a lipophilic bioisostere that improves membrane permeability without the excessive lipophilicity (logP) burden typically associated with fully hydrogenated cycloalkanes [2].

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to understand the physical parameters of the building block to optimize solvent selection and reaction conditions.

PropertyValueMechanistic Implication
Molecular Formula C₁₁H₁₀F₂O₂Defines the mass shift during LC-MS validation.
Molecular Weight 212.19 g/mol Relatively low MW allows for incorporation without exceeding Lipinski's Rule of 5.
SMILES O=C(O)C1(c2ccccc2)CC(F)(F)C1Useful for in silico docking and computational modeling prior to synthesis.
Steric Environment Quaternary C1 CenterThe C1 carbon is highly congested, necessitating high-efficiency coupling reagents (e.g., HATU) to overcome the activation energy barrier.
Appearance White to off-white solidEasy to handle; requires standard anhydrous storage to prevent moisture degradation of coupling intermediates.

Strategic Workflow for Lead Optimization

The decision to incorporate a sterically hindered, fluorinated bioisostere follows a specific logic pathway in structure-based drug design (SBDD).

G N1 Hit Identification (Sub-optimal PK/PD or Rapid Metabolism) N2 Bioisosteric Replacement (Insert 3,3-difluoro-1-phenylcyclobutane) N1->N2 N3 High-Efficiency Amide Coupling (Overcome Quaternary C1 Sterics) N2->N3 N4 Lead Optimization (Enhanced Target Affinity & Half-Life) N3->N4

Workflow for integrating fluorinated cyclobutanes into lead optimization.

High-Efficiency Amide Coupling Protocol

The Challenge: Amide coupling is the most frequently used reaction in medicinal chemistry [3]. However, the C1 position of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid is a fully substituted quaternary center. The massive steric bulk from the cyclobutane ring and the phenyl group physically blocks incoming nucleophiles. Standard coupling reagents like EDC/NHS often fail, resulting in unreacted starting material or degradation.

The Solution: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates an active HOAt ester. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (a neighboring group effect), which hydrogen-bonds with the incoming amine and artificially increases its local concentration, forcing the coupling to occur despite the steric blockade.

Step-by-Step Methodology
  • Preparation & Activation (0.00 to 0.50 hours):

    • In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: Anhydrous DMF is required to solubilize both the polar coupling reagents and the lipophilic acid, while strictly preventing the aqueous hydrolysis of the highly reactive ester intermediate.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA is a non-nucleophilic base. It deprotonates the carboxylic acid to initiate activation but is too sterically hindered to compete with the target amine during the coupling phase.

    • Add HATU (1.2 eq) in one portion. Stir at room temperature for 30 minutes to ensure complete formation of the active HOAt ester.

  • Nucleophilic Addition (0.50 to 12.0 hours):

    • Dissolve the target primary or secondary amine (1.1 eq) in a minimal volume of anhydrous DMF.

    • Add the amine solution dropwise to the activated ester mixture.

    • Causality: Dropwise addition prevents localized concentration spikes that can lead to dimerization or unwanted side reactions.

    • Stir the reaction at room temperature for 12 hours. Monitor conversion via LC-MS.

  • Quenching & Liquid-Liquid Extraction:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (15 mL) and quench with saturated aqueous NaHCO₃ (10 mL).

    • Causality: The basic aqueous wash neutralizes and removes any unreacted carboxylic acid and the acidic HOAt byproduct.

    • Separate the organic layer and wash sequentially with 1M HCl (10 mL) (to remove unreacted amine and DIPEA) and brine (10 mL) (to remove residual DMF and water).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target inhibitor.

G A 3,3-difluoro-1-phenylcyclobutane -1-carboxylic acid B HATU / DIPEA in DMF (Steric Overcome) A->B C Active HOAt Ester (Anchimeric Assistance) B->C E Coupled Inhibitor (Amide Bond Formed) C->E D Target Amine (Nucleophilic Attack) D->E F LC-MS & 19F NMR (Self-Validation) E->F

Amide coupling workflow and validation for sterically hindered carboxylic acids.

Self-Validating Analytical Framework

To ensure the scientific integrity of the synthesis, the protocol must be self-validating. Relying solely on LC-MS is insufficient due to potential fragmentation of the cyclobutane ring in the mass spectrometer.

  • ¹⁹F NMR Spectroscopy (Primary Validation): The most definitive proof of successful incorporation is the ¹⁹F NMR spectrum. The gem-difluoro group will typically present as a characteristic AB quartet (or a complex multiplet if the final molecule lacks symmetry) in the region of -80 ppm to -100 ppm . The preservation of this signal confirms the cyclobutane ring remained intact during the harsh coupling conditions.

  • ¹H NMR Spectroscopy: Successful coupling is confirmed by the disappearance of the broad carboxylic acid -OH peak (typically >11.0 ppm) and the appearance of a sharp amide -NH peak (typically 6.0 - 8.5 ppm, depending on hydrogen bonding). The cyclobutane protons (CH₂) will appear as complex multiplets around 2.5 - 3.5 ppm due to splitting by both the adjacent fluorines and each other.

  • LC-MS: Confirm the presence of the[M+H]⁺ and [M+Na]⁺ adducts. A common fragmentation pattern to watch for is the loss of HF (M - 20 Da), which is diagnostic for fluorinated aliphatic systems.

References

  • gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes ACS Publications[Link]

  • A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid Taylor & Francis[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents HepatoChem[Link]

Method

Application Notes and Protocols for the Esterification of 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid

Introduction: Navigating the Esterification of a Unique Fluorinated Carboxylic Acid 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid and its ester derivatives are of significant interest in medicinal chemistry and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Esterification of a Unique Fluorinated Carboxylic Acid

3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid and its ester derivatives are of significant interest in medicinal chemistry and materials science. The presence of the gem-difluorinated cyclobutane motif can impart unique conformational constraints and desirable physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets. The esterification of this carboxylic acid, however, presents unique challenges due to the steric hindrance imposed by the bulky phenyl and cyclobutane groups adjacent to the carboxyl functional group, as well as the electron-withdrawing nature of the gem-difluoro moiety.

This comprehensive guide provides detailed application notes and protocols for several robust esterification methods applicable to 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid. The selection of a particular method will depend on the desired ester, the scale of the reaction, and the compatibility of other functional groups on the alcohol coupling partner. We will delve into the mechanistic underpinnings of each method, providing a rationale for the experimental design and troubleshooting guidance.

Method 1: Fischer-Speier Esterification - The Classic Approach Under Forcing Conditions

The Fischer-Speier esterification is a traditional and cost-effective method that involves the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[1][2][3][4] To overcome the equilibrium limitations of this reversible reaction, the removal of water using a Dean-Stark apparatus or the use of a large excess of the alcohol as the solvent is crucial.[3][5] For a sterically hindered substrate like 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid, elevated temperatures and a strong acid catalyst are typically required to drive the reaction to completion.

Reaction Mechanism Overview

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the desired ester and regenerates the acid catalyst.[4]

Visualizing the Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow A Combine Carboxylic Acid, excess Alcohol, and Acid Catalyst B Set up Reflux with Dean-Stark Trap A->B C Heat to Reflux (e.g., 1-10 hours) B->C D Monitor Reaction by TLC or GC-MS C->D E Cool to Room Temperature D->E F Neutralize with Aqueous Base (e.g., NaHCO3) E->F G Extract with Organic Solvent F->G H Wash Organic Layer (Water, Brine) G->H I Dry over Na2SO4, Filter, and Concentrate H->I J Purify by Column Chromatography or Distillation I->J

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol: Synthesis of Ethyl 3,3-difluoro-1-phenylcyclobutane-1-carboxylate

Materials:

  • 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid

  • Ethanol (absolute, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus (if using toluene)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography or distillation apparatus

Procedure:

  • To a round-bottom flask, add 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (1.0 eq).

  • Add a large excess of absolute ethanol (can be used as the solvent, ~10-20 eq). Alternatively, use a smaller excess of ethanol (3-5 eq) in a solvent like toluene that forms an azeotrope with water.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or p-toluenesulfonic acid (e.g., 0.1 eq) to the mixture.

  • If using toluene, attach a Dean-Stark trap and a reflux condenser. If using excess ethanol as the solvent, attach a reflux condenser.

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require several hours (typically 4-24 hours) to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a large excess of ethanol was used, remove it under reduced pressure using a rotary evaporator.

  • Dilute the residue with an organic solvent such as ethyl acetate.

  • Carefully neutralize the mixture by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.[6]

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure to afford the pure ethyl 3,3-difluoro-1-phenylcyclobutane-1-carboxylate.[1][6]

ParameterRecommended ConditionRationale
Acid Catalyst H₂SO₄ or p-TsOH (0.1-0.2 eq)Strong acid is required to protonate the sterically hindered carboxylic acid.
Alcohol Large excess (10-20 eq) or 3-5 eq with azeotropic removal of waterDrives the equilibrium towards the product side.
Temperature RefluxProvides the necessary activation energy for the reaction.[6]
Reaction Time 4-24 hoursSteric hindrance slows down the reaction rate.
Work-up Neutralization with NaHCO₃Removes the acid catalyst and any unreacted carboxylic acid.[6]

Method 2: Steglich Esterification - Mild Conditions for Sensitive Substrates

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8] This method is particularly well-suited for sterically hindered substrates and acid-sensitive molecules, as it proceeds under neutral conditions at room temperature.[9]

Reaction Mechanism Overview

The reaction begins with the activation of the carboxylic acid by the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.[7][10] DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive N-acylpyridinium salt.[7][11][12] This "active ester" is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The carbodiimide is converted into a urea byproduct (dicyclohexylurea, DCU, in the case of DCC), which is often insoluble in common organic solvents and can be removed by filtration.[13]

Visualizing the Steglich Esterification Mechanism

Steglich_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Formation of Active Ester cluster_2 Nucleophilic Attack by Alcohol R-COOH R-COOH O-Acylisourea O-Acylisourea R-COOH->O-Acylisourea + DCC R-COOH->O-Acylisourea N-Acylpyridinium N-Acylpyridinium O-Acylisourea->N-Acylpyridinium + DMAP O-Acylisourea->N-Acylpyridinium DCU DCU O-Acylisourea->DCU byproduct Ester Ester N-Acylpyridinium->Ester + R'-OH N-Acylpyridinium->Ester DMAP (regenerated) DMAP (regenerated) Ester->DMAP (regenerated)

Caption: Simplified mechanism of Steglich Esterification.

Detailed Protocol: Synthesis of a Generic Ester of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid

Materials:

  • 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid

  • Alcohol (1.0-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 N Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Sintered glass funnel for filtration

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the mixture in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the stirred solution. If using EDC, it can be added in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed if DCC was used.

  • Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • If EDC was used, proceed directly to the washing steps.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Coupling Agent DCC or EDC (1.1-1.2 eq)Activates the carboxylic acid for nucleophilic attack. EDC is preferred for easier work-up as the urea byproduct is water-soluble.[10][15]
Catalyst DMAP (0.1-0.2 eq)Acts as a potent acyl transfer catalyst, crucial for sterically hindered substrates.[11][16][17]
Solvent Anhydrous DCM or THFAprotic solvent to prevent hydrolysis of the activated intermediate.
Temperature 0 °C to Room TemperatureMild conditions to prevent side reactions.
Work-up Filtration (for DCC) and Aqueous WashesRemoves the urea byproduct and unreacted reagents.

Method 3: Acid Chloride Formation Followed by Esterification - A Two-Step Approach for Difficult Cases

For particularly unreactive alcohols or when other methods fail, a two-step approach involving the conversion of the carboxylic acid to a highly reactive acid chloride followed by reaction with the alcohol is a reliable strategy.[18][19] Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for the formation of the acid chloride.[20][21]

Reaction Mechanism Overview

In the first step, the carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acid chloride, with the evolution of sulfur dioxide and hydrogen chloride gases.[18][19] In the second step, the highly electrophilic acid chloride readily reacts with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, to form the ester.[22]

Visualizing the Acid Chloride Esterification Workflow

Acid_Chloride_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification A Carboxylic Acid + SOCl2 (or Oxalyl Chloride) B Heat to Reflux A->B C Remove Excess Reagent (Distillation or Evaporation) B->C D Acid Chloride + Alcohol + Base (e.g., Pyridine) C->D E Stir at Room Temperature D->E F Aqueous Work-up E->F G Purification F->G

Caption: Two-step workflow for esterification via an acid chloride intermediate.

Detailed Protocol: Synthesis of a Generic Ester via the Acid Chloride

Step 1: Synthesis of 3,3-difluoro-1-phenylcyclobutane-1-carbonyl chloride

Materials:

  • 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid

  • Thionyl chloride (SOCl₂) (2-5 eq)

  • A catalytic amount of N,N-dimethylformamide (DMF) (optional)

  • Anhydrous toluene or no solvent

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (1.0 eq).

  • Add an excess of thionyl chloride (2-5 eq), either neat or in an anhydrous solvent like toluene. A catalytic drop of DMF can accelerate the reaction.

  • Heat the mixture to reflux for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

Step 2: Esterification of the Acid Chloride

Materials:

  • Crude 3,3-difluoro-1-phenylcyclobutane-1-carbonyl chloride

  • Alcohol (1.0-1.2 eq)

  • Pyridine or Triethylamine (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the alcohol (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Slowly add the alcohol/pyridine solution to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Chlorinating Agent SOCl₂ or Oxalyl ChlorideEfficiently converts the carboxylic acid to the highly reactive acid chloride.
Base (Step 2) Pyridine or TriethylamineScavenges the HCl generated during the esterification, driving the reaction to completion.[22]
Temperature Reflux (Step 1), 0 °C to RT (Step 2)Step 1 requires heat for activation, while Step 2 is typically fast at room temperature.
Purity of Acid Chloride Can be used crudeThe crude acid chloride is generally reactive enough for the subsequent step.

Comparative Summary of Esterification Methods

MethodKey ReagentsConditionsAdvantagesDisadvantages
Fischer-Speier Carboxylic acid, excess alcohol, strong acid catalystHigh temperature, refluxCost-effective, simple reagentsHarsh conditions, not suitable for sensitive substrates, equilibrium limited.[3][5]
Steglich Carboxylic acid, alcohol, DCC/EDC, DMAPMild, room temperatureHigh yields, suitable for sterically hindered and acid-sensitive substrates.[7][8]Use of potentially allergenic DCC, formation of urea byproduct that requires removal.[14]
Acid Chloride Carboxylic acid, SOCl₂, alcohol, baseTwo steps, reflux then room temperatureHighly reliable for unreactive substrates, high yieldsHarsh reagents in the first step (SOCl₂), requires handling of reactive acid chloride intermediate.

Conclusion

The successful esterification of the sterically hindered and electronically modified 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid can be achieved through several synthetic strategies. The choice of method should be guided by the specific requirements of the synthesis, including the nature of the alcohol, the scale of the reaction, and the presence of other functional groups. For simple, robust esters on a larger scale, the Fischer-Speier method, despite its harsh conditions, remains a viable option. For more delicate or complex alcohols, the mild and efficient Steglich esterification is often the method of choice. In cases of extreme steric hindrance or low reactivity, the two-step acid chloride protocol provides a reliable, albeit more involved, alternative. Careful consideration of the principles outlined in these protocols will enable researchers to effectively synthesize a diverse range of esters from this valuable fluorinated building block.

References

  • The Role of DMAP in Accelerating Esterification Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready.
  • Applications of 4-dimethylaminopyridine (dmap) in accelerating esterification reactions for pharmaceutical synthesis. (2025, April 30). BDMAEE.
  • Yamaguchi Esterification. (n.d.). Organic Chemistry Portal.
  • 4-Dimethylaminopyridine (DMAP). (n.d.). Common Organic Chemistry.
  • Esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
  • Steglich Esterification. (n.d.). Organic Chemistry Portal.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Fisher Esterification: Synthesis and Purification of Esters. (2025, March 4). HSCprep.
  • A Comparative Guide: DCC vs. EDC for Folic Acid NHS Ester Synthesis. (n.d.). Benchchem.
  • Fischer Esterification Reaction. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Esterification: Reflux, Isolation and Purification // HSC Chemistry. (2021, May 6). YouTube.
  • EDC. (n.d.). Enamine.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Royal Society of Chemistry.
  • Esterification of carboxylic acids with tert-butyl alcohol. (n.d.). Organic Syntheses.
  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry.
  • High-Load, Soluble Oligomeric Carbodiimide: Synthesis and Application in Coupling Reactions. (2004, November 4). ACS Publications.
  • Reactions of Carboxylic Acids. (2023, September 20). OpenStax.
  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Carboxylic Acids to Acid Chlorides. (2025, May 22). JoVE.
  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). (n.d.). OrgoSolver.
  • The Steglich Esterification. (n.d.).
  • Fischer–Speier esterification. (n.d.). Wikipedia.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts.
  • Synthesis of acyl chlorides. (n.d.). Organic Chemistry Portal.

Sources

Application

Application Notes &amp; Protocols: Catalytic and Strategic Approaches for the Synthesis of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid

Abstract The gem-difluorocyclobutane motif is a privileged structural unit in modern medicinal chemistry, prized for its ability to serve as a polar and lipophilic bioisostere that can enhance metabolic stability and mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The gem-difluorocyclobutane motif is a privileged structural unit in modern medicinal chemistry, prized for its ability to serve as a polar and lipophilic bioisostere that can enhance metabolic stability and modulate physicochemical properties of drug candidates.[1][2] This guide provides a detailed examination of robust catalytic techniques for the synthesis of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid, a valuable building block for drug discovery. We will dissect a modular and highly effective strategy starting from the commercially available 3,3-difluorocyclobutanone. The core of this approach relies on a strategic nucleophilic addition, followed by a catalytic functionalization and subsequent oxidation to unveil the target carboxylic acid. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and a comparative analysis of alternative synthetic strategies.

The Strategic Imperative: Why gem-Difluorocyclobutanes?

The incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary drug design.[2] The cyclobutane ring, a strained yet stable four-membered carbocycle, is also a key component in several FDA-approved drugs.[2][3] The combination of these two features in gem-difluorocyclobutanes offers a unique set of advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, and the CF₂ group can block sites of oxidative metabolism, thereby increasing the half-life of a drug molecule.

  • Modulation of Physicochemical Properties: The highly polarized C-F bonds can influence pKa, lipophilicity (logP), and solubility, allowing for fine-tuning of a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[2][4]

  • Conformational Control: The rigid cyclobutane scaffold, decorated with the bulky CF₂ group, can lock a molecule into a specific conformation required for optimal binding to a biological target.

  • Bioisosteric Replacement: The 1,1-disubstituted-3,3-difluorocyclobutane moiety can act as a unique isostere for more common groups like phenyl or tert-butyl, providing novel intellectual property and potentially improved biological activity.[3][5]

Given this, the development of reliable and scalable synthetic routes to complex building blocks like 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid is of paramount importance.

A Modular Retrosynthetic Strategy

Directly constructing the fully substituted and fluorinated ring in a single step is challenging. A more logical and versatile approach involves the sequential functionalization of a pre-existing gem-difluorinated cyclobutane core. Our recommended strategy is based on the divergent synthesis pathway developed by Bull and coworkers, which offers excellent control and modularity.[2][6]

The retrosynthetic analysis is as follows:

  • The target 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (I) can be accessed via the oxidative cleavage of a stable precursor, such as a 1-(2-furyl) or 1-(2-methylfuryl) derivative (II) . This is a known transformation that converts the furan ring into a carboxylic acid.[6]

  • The furan-substituted intermediate (II) can be synthesized through a Lewis acid-catalyzed Friedel-Crafts-type reaction between a tertiary alcohol, 1-phenyl-3,3-difluorocyclobutanol (III) , and the corresponding furan nucleophile.

  • The crucial tertiary alcohol precursor (III) is prepared by the nucleophilic addition of a phenyl organometallic reagent to the commercially available starting material, 3,3-difluorocyclobutanone (IV) .

This multi-step, catalyst-driven approach allows for the introduction of diversity at multiple points and avoids the use of harsh, non-selective fluorinating agents in the final stages.

G mol_I < I 3,3-Difluoro-1-phenylcyclobutane -1-carboxylic acid> mol_II < II 1-(Furan-2-yl)-1-phenyl -3,3-difluorocyclobutane> mol_I->mol_II Oxidative Cleavage (Ru-catalyzed) mol_III < III 1-Phenyl-3,3-difluorocyclobutanol> mol_II->mol_III Friedel-Crafts Alkylation (Lewis Acid cat.) mol_IV < IV 3,3-Difluorocyclobutanone> mol_III->mol_IV Nucleophilic Addition phenyl_reagent G cluster_prep Reagent Preparation cluster_reaction Nucleophilic Addition PhLi Phenyllithium PhCeCl2 Organocerium Reagent (PhCeCl₂) PhLi->PhCeCl2 Stir in THF at -78 °C CeCl3 Anhydrous CeCl₃ CeCl3->PhCeCl2 Ketone 3,3-Difluorocyclobutanone PhCeCl2->Ketone Active Nucleophile Alcohol 1-Phenyl-3,3-difluorocyclobutanol Ketone->Alcohol Add to reagent at -78 °C

Sources

Method

using 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid in solid-phase peptide synthesis

An in-depth technical guide and application note for the strategic incorporation of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid into peptide scaffolds via Solid-Phase Peptide Synthesis (SPPS). The Strategic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note for the strategic incorporation of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid into peptide scaffolds via Solid-Phase Peptide Synthesis (SPPS).

The Strategic Rationale: Fluorinated Cyclobutanes in Peptidomimetics

In the pursuit of next-generation peptide therapeutics, overcoming poor metabolic stability and low membrane permeability remains a primary hurdle. The incorporation of non-canonical, conformationally restricted building blocks is a proven strategy to enhance the pharmacological profile of peptide drugs. Among these, gem-difluorocyclobutanes have emerged as highly privileged motifs in medicinal chemistry .

3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid is a highly specialized building block utilized primarily for N-terminal capping or side-chain functionalization (e.g., via Lysine/Ornithine residues) in SPPS. Its unique structure imparts three critical enhancements to the resulting peptide:

  • Metabolic Shielding: The gem-difluoro substitution heavily protects the cyclobutane ring from cytochrome P450-mediated oxidation, while the steric bulk of the 1-phenyl group shields the adjacent amide bond from proteolytic cleavage by exopeptidases.

  • Conformational Restriction: The rigid cyclobutane ring restricts the rotational freedom of the peptide backbone, locking the N-terminus into a defined spatial arrangement that can enhance target binding affinity through reduced entropic penalty upon binding.

  • Physicochemical Modulation: Fluorine's high electronegativity exerts a strong inductive (-I) effect, which lowers the pKa of the carboxylic acid . Furthermore, the combination of the difluoro moiety and the phenyl ring creates a unique "polar-hydrophobic" balance, enhancing lipophilicity and potentially improving cell permeability.

Rationale Core 3,3-Difluoro-1-phenyl- cyclobutane-1-carboxylic acid F_atoms gem-Difluoro Group (Blocks Oxidation, Inductive Effect) Core->F_atoms Phenyl 1-Phenyl Group (Hydrophobic Bulk, Steric Shielding) Core->Phenyl COOH Carboxylic Acid (Coupling Site, Lowered pKa) Core->COOH F_atoms->COOH Electron Withdrawal (-I) Phenyl->COOH Steric Hindrance

Structural features dictating the reactivity and pharmacological profile of the building block.

Causality in Coupling: Overcoming Steric and Electronic Hurdles

Coupling 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid is not trivial. The carboxylic acid is situated on a quaternary carbon (C1), flanked by a bulky phenyl ring and the cyclobutane framework. This extreme steric hindrance severely retards the nucleophilic attack of the resin-bound amine onto the activated carbonyl.

Furthermore, the gem-difluoro group at C3 exerts an electron-withdrawing effect that makes the activated ester highly electrophilic. While this theoretically accelerates coupling, it concurrently makes the activated intermediate highly susceptible to premature hydrolysis if trace moisture is present in the DMF solvent .

The Solution: Standard coupling reagents like HBTU or PyBOP are often insufficient, leading to incomplete reactions and truncated deletion sequences. Successful incorporation requires highly efficient uronium/aminium salts based on HOAt (e.g., HATU ) or oxyma-based reagents (COMU or DIC/OxymaPure ), combined with extended coupling times and a double-coupling strategy.

Table 1: Coupling Reagent Efficacy for Quaternary Fluorinated Acids
Coupling SystemActivation RateHydrolysis RiskSteric ToleranceRecommended Use Case
HBTU / DIPEA ModerateLowPoorNot recommended for this building block.
DIC / OxymaPure FastLowGoodExcellent for automated microwave SPPS.
HATU / DIPEA Very FastModerateExcellentOptimal for manual, room-temperature SPPS.
COMU / DIPEA Extremely FastHighExcellentGood alternative if HATU fails; requires strictly anhydrous DMF.

Experimental Protocols: Self-Validating Methodologies

The following protocol details the N-terminal capping of a resin-bound peptide with 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid. To ensure a self-validating system, we integrate a micro-cleavage step and a Kaiser test to empirically verify the success of the sterically hindered coupling before proceeding to global cleavage.

Protocol: N-Terminal Capping via HATU/DIPEA Activation

Reagents Required:

  • 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (3.0 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Peptide-resin (Fmoc-deprotected at the N-terminus)

Step-by-Step Methodology:

  • Resin Preparation & Swelling:

    • Transfer the Fmoc-deprotected peptide-resin to a solid-phase reaction vessel equipped with a porous frit.

    • Swell the resin in anhydrous DMF for 20 minutes. Drain the solvent.

  • Pre-Activation of the Building Block (Crucial Step):

    • In a separate dry vial, dissolve 3.0 eq of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid and 2.9 eq of HATU in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).

    • Causality Check: We use 2.9 eq of HATU to ensure no excess uronium salt is present, which could otherwise cap the resin-bound amine with a guanidinium moiety.

    • Add 6.0 eq of DIPEA to the vial. The solution will turn pale yellow, indicating the formation of the active 7-aza-OBt ester. Allow pre-activation for exactly 2 minutes.

  • First Coupling Reaction:

    • Transfer the activated mixture to the resin.

    • Agitate gently (via nitrogen bubbling or orbital shaking) at room temperature for 2 hours . (Standard amino acids require 30-45 mins, but the quaternary center demands extended time).

    • Drain the reaction mixture and wash the resin with DMF (3 × 1 min).

  • Self-Validation 1: The Kaiser Test:

    • Extract a few beads of resin and perform a Kaiser (ninhydrin) test.

    • Interpretation: A blue color indicates unreacted primary amines (incomplete coupling). A yellow/colorless result indicates successful capping. If the test is even slightly blue, proceed to Step 5.

  • Double Coupling (If necessary/Recommended):

    • Repeat steps 2 and 3 using fresh reagents, but agitate for an additional 1.5 hours . Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Self-Validation 2: Micro-Cleavage & LC-MS:

    • Transfer ~5 mg of the coupled resin to a microcentrifuge tube.

    • Add 100 µL of cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5) and incubate for 1 hour.

    • Precipitate with cold diethyl ether, centrifuge, dissolve the pellet in MeCN/H2O, and analyze via LC-MS.

    • Verification: Confirm the presence of the target mass [M+H]+ corresponding to the peptide + the 3,3-difluoro-1-phenylcyclobutane-1-carbonyl moiety (Mass addition: +194.05 Da, accounting for the loss of H2O during amide bond formation).

SPPS_Workflow Resin Peptide-Resin (N-terminal Deprotected) Activation Activation of Fluorinated Acid (HATU/DIPEA, 2 min) Resin->Activation Add Reagents Coupling Coupling Reaction (2 Hours, RT) Activation->Coupling Amide Bond Formation Validation Kaiser Test & Micro-Cleavage Coupling->Validation Wash Resin DoubleHit Double Coupling (If Kaiser is Positive) Validation->DoubleHit Positive (Blue) Cleavage Global TFA Cleavage & Purification Validation->Cleavage Negative (Yellow) DoubleHit->Validation Re-test

Workflow for SPPS incorporation of sterically hindered fluorinated cyclobutanes.

Analytical Data & Expected Outcomes

When analyzing the final purified peptide, the presence of the 3,3-difluoro-1-phenylcyclobutane moiety will significantly alter the chromatographic behavior of the molecule.

Table 2: Expected Physicochemical Shifts Post-Conjugation
ParameterStandard Acetyl Capping3,3-Difluoro-1-phenylcyclobutane CappingAnalytical Impact
Mass Addition (Δ Da) + 42.01 Da+ 194.05 DaEasily distinguishable via ESI-MS.
RP-HPLC Retention Time Baseline+ 2.5 to 4.0 minutesSignificant hydrophobic shift; requires adjusting the gradient to higher %MeCN.
19F-NMR Signal None~ -85 to -100 ppm (AB quartet)Excellent handle for conformational studies or target binding assays via NMR.
Proteolytic Stability Susceptible to aminopeptidasesHighly resistantProlonged half-life in serum stability assays.

References

  • Lin, P.-P., Huang, L.-L., Feng, S.-X., & Li, Q. (2021). gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Organic Letters, American Chemical Society. Available at:[Link]

  • Chernykh, A. V., et al. (2017). Cyclobutyl-Containing Rigid Analogues of Threonine: Synthesis and Physical Chemical Properties. The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

  • Hui, C., et al. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

Application

Application Note: Synthesis and Medicinal Chemistry Profiling of 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid Derivatives

Introduction & Scientific Rationale For researchers and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The geminal difluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

For researchers and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The geminal difluorocyclobutane core has emerged as a highly valuable structural element[1]. It frequently serves as a lipophilic bioisostere for carbonyl groups, tert-butyl groups, or phenyl rings, profoundly modulating the physicochemical properties of drug candidates—including metabolic stability, binding affinity, and bioavailability[2][3].

Specifically, 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (and its aryl-substituted analogs, such as 1-(4-chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid) represents a highly versatile building block[4]. The presence of the gem-difluoro moiety at the 3-position blocks primary sites of cytochrome P450 (CYP450) mediated oxidation, while the quaternary C1 center provides conformational rigidity. These derivatives are increasingly utilized in the design of centrally acting agents, such as oxadiazole derivatives targeting central nervous system (CNS) disorders like epilepsy and depressive syndromes, where enhanced blood-brain barrier (BBB) penetration is paramount[5].

G A gem-Difluorocyclobutane Incorporation B Increased Lipophilicity (LogP tuning) A->B C Metabolic Stability (Block CYP450 oxidation) A->C D Conformational Rigidity (Defined spatial orientation) A->D E Enhanced BBB Penetration (CNS Drug Design) B->E F Prolonged Half-Life (In Vivo Efficacy) C->F G Improved Target Affinity (Receptor Binding) D->G

Figure 1: Physicochemical and pharmacological impacts of the gem-difluorocyclobutane motif.

Comparative Physicochemical Profiling

The introduction of two fluorine atoms onto the cyclobutane ring significantly alters the molecule's electronic and physical properties. The strongly electron-withdrawing nature of fluorine lowers the pKa of the adjacent carboxylic acid via inductive (-I) effects, while simultaneously increasing the overall lipophilicity (LogP) of the scaffold.

Table 1: Physicochemical Impact of the gem-Difluoro Motif

Property1-Phenylcyclobutane-1-carboxylic acid3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acidMedicinal Chemistry Impact
Molecular Weight 176.21 g/mol 212.20 g/mol Increased mass with minimal steric bulk penalty.
Predicted pKa ~4.5~3.8Increased acidity alters ionization state at physiological pH.
Lipophilicity (LogP) ~2.5~3.1Enhanced lipophilicity, improving passive membrane permeability.
Metabolic Stability Moderate (prone to C3 oxidation)High (C3 oxidation blocked by C-F bonds)Prolonged half-life in human liver microsomes (HLM).

Synthetic Workflows & Divergent Functionalization

The carboxylic acid moiety at the C1 position serves as a synthetic hub. However, the quaternary nature of the alpha-carbon renders it highly sterically hindered. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. Therefore, highly reactive uronium-based coupling reagents (like HATU) or conversion to the acyl chloride are required. Furthermore, the Curtius rearrangement is the most reliable method to convert these hindered acids into their corresponding bioisosteric amines[6].

G A 3,3-Difluoro-1-phenylcyclobutane -1-carboxylic acid B Amide Coupling (HATU, DIPEA) A->B R-NH2 C Curtius Rearrangement (DPPA, Et3N, tBuOH) A->C Heat D Reduction (BH3-THF) A->D Reductant E Carboxamides (e.g., CNS Targets) B->E F Cyclobutan-1-amines (Bioisosteric Amines) C->F G Cyclobutan-1-ols (Ether Linkers) D->G

Figure 2: Synthetic divergence of the carboxylic acid building block into key pharmacophores.

Experimental Protocols

Protocol A: Synthesis of 3,3-Difluoro-1-phenylcyclobutane-1-carboxamides

Objective: To synthesize amide derivatives for structure-activity relationship (SAR) studies, utilizing HATU to overcome the steric hindrance of the quaternary C1 center.

Reagents & Materials:

  • 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature.

  • Coupling Reagent Addition: Add HATU (1.5 mmol) in one portion. Causality: HATU forms a highly reactive 7-azabenzotriazole active ester, which is critical for overcoming the steric bulk of the 1,1-disubstituted cyclobutane ring. Stir the mixture for 15 minutes until the active ester formation is complete (color change to pale yellow is typical).

  • Amine Addition: Add the desired amine (1.2 mmol) dropwise. Stir the reaction mixture at room temperature for 12–18 hours.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS. The disappearance of the acid mass [M-H]⁻ and the appearance of the product mass [M+H]⁺ confirms conversion.

  • Work-up: Quench the reaction by adding water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield the pure carboxamide.

Protocol B: Accessing Amines via Modified Curtius Rearrangement

Objective: To convert the carboxylic acid into a Boc-protected amine, providing a stable, lipophilic building block for further derivatization[6].

Reagents & Materials:

  • 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • tert-Butanol (t-BuOH) (Solvent/Reactant)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in anhydrous toluene (4 mL) and tert-butanol (4 mL). Causality:tert-butanol acts as both a co-solvent and the nucleophile that traps the intermediate isocyanate, directly yielding the easily purifiable Boc-protected amine rather than the highly polar free amine.

  • Azide Formation: Add Et₃N (1.5 mmol) followed by DPPA (1.2 mmol) at room temperature.

  • Rearrangement: Attach a reflux condenser and heat the mixture to 90 °C. Self-Validating Step: The evolution of nitrogen gas (bubbling) will be observed as the acyl azide rearranges to the isocyanate. Maintain heating for 12 hours. (Optional: IR spectroscopy of an aliquot can confirm the transient isocyanate peak at ~2250 cm⁻¹).

  • Work-up: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove volatiles.

  • Extraction: Dilute the residue with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel chromatography (typically 5-10% EtOAc in Hexanes) to afford tert-butyl (3,3-difluoro-1-phenylcyclobutyl)carbamate. The Boc group can subsequently be cleaved using 4M HCl in dioxane to yield the free amine hydrochloride salt.

References

  • Peng-Peng Lin et al., "gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes", Organic Letters, 2021. URL:[1]

  • "Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols", The Journal of Organic Chemistry, 2025. URL:[2]

  • "1190643-85-6 | 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid", AiFChem. URL:[4]

  • "US20230265061A1 - Oxadiazole derivative", Google Patents. URL:[5]

  • "Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties", The Journal of Organic Chemistry, 2020. URL:[6]

  • "Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks", NIH. URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams and drug development professionals struggling with the synthesis of 3,3-difluoro-1-phenylcyclobutane-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams and drug development professionals struggling with the synthesis of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid .

This molecule is a highly valuable building block in medicinal chemistry, often used to improve metabolic stability and lipophilicity in lead compounds[1]. However, its synthesis is notoriously prone to low yields, unexpected side reactions, and stubborn bottlenecks.

This guide bypasses generic advice and dives directly into the mechanistic causality of these failures, providing self-validating protocols to get your synthesis back on track.

Synthetic Workflows & Common Bottlenecks

There are two primary strategies to construct this molecule: Route A (Dialkylation) and Route B (Deoxofluorination) . Each pathway has distinct thermodynamic and kinetic traps.

SynthesisRoutes StartA Phenylacetonitrile + 2,2-Difluoro-1,3-dibromopropane InterA 3,3-Difluoro-1-phenylcyclobutane- 1-carbonitrile StartA->InterA Base (e.g., NaHMDS) Cycloalkylation ErrorA Oligomers & Elimination Byproducts StartA->ErrorA E2 Elimination (Side Reaction) Target 3,3-Difluoro-1-phenylcyclobutane- 1-carboxylic acid InterA->Target Hydrolysis (Acid/Base) StartB 3-Oxo-1-phenylcyclobutane- 1-carboxylate InterB 3,3-Difluoro-1-phenylcyclobutane- 1-carboxylate StartB->InterB DAST/Deoxo-Fluor Fluorination ErrorB Vinyl Fluorides & Ring Expansion StartB->ErrorB Carbocation Elimination (Side Reaction) InterB->Target Saponification (LiOH)

Figure 1: Common synthetic routes for 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid.

Troubleshooting Logic & Decision Matrix

When yields drop below 30%, identifying the exact point of failure is critical. Use the logic tree below to diagnose your specific issue before moving to the FAQs.

TroubleshootingLogic Issue Low Yield of Target Acid RouteA Route A: Dialkylation Issue->RouteA RouteB Route B: Fluorination Issue->RouteB ProbA1 Incomplete Cyclization RouteA->ProbA1 ProbA2 Failed Nitrile Hydrolysis RouteA->ProbA2 ProbB1 Vinyl Fluoride Formation RouteB->ProbB1 SolA1 Switch to NaHMDS High Dilution ProbA1->SolA1 SolA2 Use H2O2/NaOH or 6M HCl reflux ProbA2->SolA2 SolB1 Use Deoxo-Fluor + HF-Pyridine ProbB1->SolB1

Figure 2: Troubleshooting logic tree for identifying and resolving low yield bottlenecks.

Frequently Asked Questions (FAQs)

Route A: The Dialkylation Pathway

Q: During the cyclization of phenylacetonitrile with 2,2-difluoro-1,3-dibromopropane, I am getting mostly linear oligomers and a volatile byproduct instead of the cyclobutane ring. Why? A: This is a classic kinetic vs. thermodynamic failure. The two fluorine atoms exert a massive inductive (-I) effect, making the protons at the adjacent C1 and C3 positions of the dibromopropane highly acidic. If you are using a strong, nucleophilic base like NaH, it will promote an E2 elimination rather than the desired SN2 alkylation, yielding 2-bromo-3,3-difluoropropene (the volatile byproduct). Furthermore, if the concentration is too high, intermolecular alkylation outpaces the intramolecular ring closure, creating oligomers. Solution: Switch to a bulky, non-nucleophilic base like NaHMDS, and use a syringe pump to maintain high dilution (pseudo-first-order conditions)[2].

Q: The cyclization worked, but I cannot hydrolyze the resulting 3,3-difluoro-1-phenylcyclobutane-1-carbonitrile to the carboxylic acid. Standard NaOH/EtOH reflux does nothing. What is the mechanism of this resistance? A: You are fighting severe steric hindrance. The nitrile carbon is attached to a quaternary center that is shielded by both the rigid cyclobutane ring and the bulky phenyl group. Standard hydroxide attack is kinetically blocked. Solution: You must bypass direct hydrolysis. Use a two-step approach: First, perform a Radziszewski reaction (H₂O₂/NaOH) to convert the nitrile to a primary amide. The hydroperoxide anion (HOO⁻) is a superior nucleophile (alpha effect) and can attack the hindered nitrile. Once the amide is formed, subject it to harsh acidic cleavage (6M HCl reflux) to yield the acid.

Route B: The Deoxofluorination Pathway

Q: I am attempting to fluorinate 3-oxo-1-phenylcyclobutane-1-carboxylate using DAST. My yield is <20%, and NMR shows a massive amount of an alkene byproduct. How do I fix this? A: DAST fluorination of cyclobutanones proceeds via a highly strained fluorocarbocation intermediate[3]. Because the four-membered ring is already strained, the carbocation desperately wants to stabilize itself. The fastest kinetic pathway is often the loss of an adjacent proton, resulting in the formation of a vinyl fluoride (elimination) rather than the addition of a second fluoride ion (substitution). Solution: You must increase the local concentration of fluoride to trap the carbocation before elimination occurs. Switch from DAST to Deoxo-Fluor and add HF-pyridine as a co-reagent[4]. The excess fluoride pushes the equilibrium toward the gem-difluoride product.

Quantitative Data: Reagent Selection Matrices

To ensure your experimental design is grounded in empirical data, reference the tables below before selecting your reagents.

Table 1: Base Selection for Cycloalkylation (Route A)
BaseSolvent SystemTemperature ProfilePrimary Mechanistic IssueTypical Yield
NaHDMF0 °C to RTE2 Elimination of difluoropropane< 20%
LDATHF-78 °C to RTIntermolecular Oligomerization30 - 40%
NaHMDS THF -78 °C to RT None (Optimal for high dilution) 65 - 75%
Table 2: Fluorinating Agents for 3-Oxocyclobutanes (Route B)
ReagentAdditiveTemperaturePrimary Mechanistic IssueTypical Yield
DASTNoneRTVinyl fluoride formation (Elimination)15 - 25%
Morph-DASTNoneRTSluggish reaction kinetics30 - 40%
Deoxo-Fluor HF-Pyridine 0 °C Requires careful basic quench 70 - 85%

Validated Experimental Protocols

The following protocols have been optimized to circumvent the bottlenecks described above. They are designed to be self-validating; always monitor the intermediate formation via ¹⁹F NMR.

Protocol A: Optimized Dialkylation (NaHMDS / High Dilution)
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an argon inlet.

  • Deprotonation: Dissolve phenylacetonitrile (1.0 equiv, 10.0 mmol) in anhydrous THF (100 mL) to establish a dilute baseline. Cool the system to -78 °C using a dry ice/acetone bath. Add NaHMDS (2.2 equiv, 22.0 mmol, 1.0 M in THF) dropwise over 30 minutes. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation (Critical Step): Prepare a solution of 2,2-difluoro-1,3-dibromopropane (1.1 equiv, 11.0 mmol) in anhydrous THF (50 mL). Add this solution to the enolate mixture via a syringe pump over exactly 3 hours . Note: This slow addition is non-negotiable; it maintains the pseudo-first-order kinetics required to favor intramolecular cyclization over oligomerization.

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature overnight (approx. 16 hours).

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield 3,3-difluoro-1-phenylcyclobutane-1-carbonitrile. Validate via ¹⁹F NMR (expect a characteristic AB quartet or multiplet around -85 to -100 ppm depending on stereocenters).

Protocol B: Hydrolysis of the Sterically Hindered Nitrile
  • Amide Formation (Radziszewski Reaction): Dissolve the purified nitrile (5.0 mmol) in absolute EtOH (20 mL). Add 30% aqueous H₂O₂ (5 mL) and 6M NaOH (5 mL). Stir the biphasic mixture vigorously at 50 °C for 4 hours. Extract with EtOAc and concentrate to isolate the intermediate amide.

  • Acidic Cleavage: Suspend the crude amide in 6M HCl (30 mL) in a heavy-walled reaction vial. Seal and heat to a rigorous reflux (110 °C) for 24 hours.

  • Isolation: Cool the mixture to room temperature. Extract with DCM (3 x 30 mL). Wash the organic layer with minimal cold water, dry over Na₂SO₄, and concentrate to afford pure 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid.

References

  • Hawkins, J. M., et al. "Process Research and Development of a Fluorinated Cyclobutane..." Organic Process Research & Development (2012). URL:[Link]

  • "Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery." ResearchGate (2022). URL:[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers and drug development professionals facing challenges with the aqueous solubility of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers and drug development professionals facing challenges with the aqueous solubility of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid .

Because this molecule contains a highly lipophilic phenyl ring and a rigid, hydrophobic gem-difluorocyclobutane moiety, its neutral form exhibits exceptionally poor aqueous solubility. While structural modification is a common tactic to improve solubility in drug discovery[1], late-stage lead compounds require formulation-based interventions. This guide provides mechanistically grounded troubleshooting, FAQs, and self-validating protocols to overcome these physicochemical barriers.

Strategic Decision Matrix

The optimal solubilization strategy depends entirely on your target concentration and downstream application. Use the workflow below to select the appropriate intervention.

DecisionMatrix Start 3,3-difluoro-1-phenylcyclobutane -1-carboxylic acid Assess Determine Application & Required Concentration Start->Assess InVitro In Vitro Assays (< 100 µM) Assess->InVitro InVivo In Vivo Dosing (> 1 mg/mL) Assess->InVivo DMSO DMSO Stock + Step-down Dilution InVitro->DMSO pH Buffer pH > 6.0 + 0.1% Tween 20 InVitro->pH Salt Salt Formation (e.g., Meglumine, Na+) InVivo->Salt CD HP-β-CD Complexation (10-20% w/v) InVivo->CD

Decision matrix for selecting a solubility enhancement strategy based on application.

Troubleshooting & FAQs

Q1: Why does the compound immediately precipitate when diluted into my pH 7.4 in vitro assay buffer, even though it is a carboxylic acid?

Causality: The carboxylic acid group (estimated pKa ~3.8–4.2) is indeed fully deprotonated at pH 7.4, which normally aids hydration. However, the 1-phenyl group and the 3,3-difluorocyclobutane ring dominate the molecule's overall lipophilicity. The gem-difluoro substitution specifically increases the logP and restricts the conformational flexibility of the cyclobutane ring, leading to tight crystal packing and high lattice energy[1]. When the DMSO stock is introduced to water, the local supersaturation forces the hydrophobic domains to aggregate faster than the carboxylate can solvate them. Solution: Utilize a step-down dilution method. Pre-dilute your DMSO stock into a transitional cosolvent mixture (e.g., 50% DMSO / 50% PEG 400) before final dilution into the assay buffer. Alternatively, supplement the buffer with a mild non-ionic surfactant (e.g., 0.05% Tween 20) to lower the interfacial tension.

Q2: We need to formulate this compound at >5 mg/mL for an in vivo PK study. Cosolvents alone are causing toxicity. What is the best approach?

Causality: High concentrations of lipophilic acids require both disruption of the crystal lattice and encapsulation of the hydrophobic domains. Cosolvents alone (like PEG or Propylene Glycol) often require unacceptably high volume fractions to maintain solubility. Solution: Implement a multicomponent cyclodextrin system . Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity perfectly sized for phenyl and cyclobutane rings, while its exterior is highly hydrophilic[2]. By adjusting the formulation pH to ~7.5 (to ionize the carboxylic acid) and adding 10–20% w/v HP-β-CD, you create a synergistic effect. The ionized carboxylate interacts with the aqueous bulk, while the lipophilic core is shielded inside the cyclodextrin cavity. This simultaneous salt-formation and complexation can yield up to a 150-fold increase in solubility compared to the free acid[3].

Q3: We want to isolate a highly soluble solid powder to avoid liquid formulation issues. Which counterions should we screen?

Causality: The free acid has poor water solubility due to its high crystal lattice energy. Forming a salt with a highly hydrophilic, bulky counterion disrupts this tight packing, lowers the melting point, and drastically increases the solvation energy upon contact with water. Solution: Screen basic counterions with high intrinsic aqueous solubility. For this specific scaffold, prioritize Meglumine , Tromethamine (TRIS) , and L-Lysine . Amino acids like Lysine not only form stable salts but have been proven to act as synergistic auxiliary agents when later combined with cyclodextrins[3].

Quantitative Benchmarks for Solubility Enhancement

To set expectations for your formulation efforts, the following table summarizes the typical quantitative impact of various solubilization strategies on lipophilic carboxylic acids based on established pharmaceutical literature.

Solubilization StrategyMechanism of ActionExpected Solubility Increase (Fold-Change)Primary Application
pH Adjustment (pH > pKa + 2) Ionization of carboxylic acid; increases polarity.5x – 10xIn vitro assays, low-dose IV.
Cosolvent Addition (20% DMSO) Lowers dielectric constant of the solvent mixture[4].10x – 50xEarly in vivo screening (Tox limits apply).
Binary Cyclodextrin (HP-β-CD) Hydrophobic inclusion of the phenyl/cyclobutane rings[2].20x – 80xIn vivo PO/IV dosing.
Multicomponent (Salt + HP-β-CD) Synergistic: Ionization + Hydrophobic inclusion[3].100x – 150x+High-dose in vivo studies, formulation optimization.

Validated Experimental Protocols

Protocol A: Synergistic Phase Solubility Profiling (HP-β-CD + pH Adjustment)

Purpose: To determine the stoichiometric binding constant and maximum achievable solubility of the compound in cyclodextrin.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 5, 10, 15, 20, and 25% w/v) in a 50 mM Phosphate Buffer adjusted to pH 7.5.

  • Addition: Add an excess amount of solid 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (e.g., 20 mg) to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Shake the suspensions continuously at 300 RPM at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the samples at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter. (Note: Discard the first 0.5 mL of filtrate to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound via HPLC-UV.

  • Self-Validation Mechanism: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis).

    • Validation Check: If the system is functioning correctly, you will observe an AL​ -type phase solubility profile (a straight line with a slope < 1). The linearity mathematically proves a 1:1 stoichiometric inclusion complex, validating that the solubility increase is driven by true encapsulation rather than random micellar aggregation.

Protocol B: Counterion Salt Screening & Isolation

Purpose: To identify a solid salt form with reduced lattice energy and enhanced dissolution kinetics.

SaltScreen Acid Free Acid (in THF/EtOH) Mix Equilibration (50°C to RT) Acid->Mix Base Counterion (e.g., Meglumine) Base->Mix Evap Solvent Evaporation & Precipitation Mix->Evap Analyze XRPD & DSC Validation Evap->Analyze

Step-by-step workflow for counterion salt screening and solid-state validation.

  • Dissolution: Dissolve 100 mg of the free acid in a minimal volume of a volatile, water-miscible solvent (e.g., THF or Ethanol) at 50°C.

  • Counterion Addition: Add 1.05 molar equivalents of the selected base (e.g., Meglumine, L-Lysine, or Sodium Hydroxide) dissolved in a minimal amount of water or methanol.

  • Equilibration: Stir the mixture at 50°C for 2 hours, then allow it to slowly cool to room temperature (20°C) over 4 hours to promote controlled nucleation.

  • Isolation: If a precipitate forms, isolate it via vacuum filtration. If no precipitate forms, slowly evaporate the solvent under a gentle stream of nitrogen until a solid crystallizes.

  • Self-Validation Mechanism: Analyze the isolated solid using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Validation Check: The XRPD pattern must show a distinct, novel diffractogram compared to the free acid and the pure counterion. Furthermore, the DSC thermogram must show a single, sharp endothermic melting peak at a different temperature than the free acid. If multiple peaks or a broad halo are observed, the system has failed to form a pure crystalline salt (indicating a physical mixture or amorphous dispersion), and the solvent system must be adjusted.

References

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: ACS Medicinal Chemistry Letters (via PMC) URL:[Link]

  • An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility Source: ACS Medicinal Chemistry Letters (via PMC) URL:[Link]

  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications Source: Pharmaceutics (via PMC) URL:[Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility Source: Journal of Developing Drugs (Longdom Publishing) URL:[Link]

  • Thermodynamic Studies on the Cyclodextrin Complexation of Aromatic and Aliphatic Guests in Water and Water−Urea Mixtures Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

Sources

Troubleshooting

preventing decarboxylation of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid during heating

Introduction Welcome to the technical support guide for 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid. This document is intended for researchers, medicinal chemists, and process development scientists who are utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid. This document is intended for researchers, medicinal chemists, and process development scientists who are utilizing this unique fluorinated cyclobutane motif. The incorporation of gem-difluorocyclobutane structures is a valuable strategy in drug discovery for enhancing metabolic stability and modulating physicochemical properties.[1][2] However, the inherent ring strain of the cyclobutane system, combined with the electronic effects of the substituents, can present challenges, most notably thermal instability leading to decarboxylation.

This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you mitigate unwanted decarboxylation during heating and other synthetic manipulations, ensuring the integrity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: Why is my 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid prone to decarboxylation upon heating?

A1: The susceptibility to decarboxylation stems from a combination of factors:

  • Ring Strain: Cyclobutane rings possess significant angle strain. Heating provides the thermal energy to overcome the activation barrier for reactions that relieve this strain, such as ring-opening or fragmentation.

  • Stabilization of Intermediates: The phenyl group at the C1 position can stabilize a potential carbocation or radical intermediate formed upon cleavage of the C1-COOH bond.

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which influences the bond strengths within the cyclobutane ring and the stability of the carboxylic acid group. While simple carboxylic acids are generally stable to heat, those that can form stabilized intermediates upon CO₂ loss are more labile.[3][4] The overall mechanism is likely a concerted or stepwise process initiated by heat, leading to the loss of carbon dioxide and formation of 1,1-difluoro-3-phenylcyclobutane.

Q2: At what approximate temperature should I be concerned about decarboxylation?

A2: While the exact temperature depends on the solvent, concentration, and presence of other reagents, decarboxylation of similar strained carboxylic acids can begin at temperatures as low as 80-100°C and become significant at higher temperatures (150-200°C).[5][6] Simple cyclobutanedicarboxylic acids have been shown to decarboxylate at temperatures around 160-185°C.[5][6] It is crucial to experimentally determine the thermal stability window for your specific reaction conditions. A thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) experiment on a pure sample can provide precise data on the onset temperature of decomposition.

Q3: My downstream reaction requires heat. How can I prevent or minimize the decarboxylation of my starting material?

A3: There are three primary strategies to mitigate thermal decarboxylation:

  • Reaction Condition Optimization: This involves lowering the reaction temperature, carefully selecting the solvent, and controlling the pH.

  • Protective Group Chemistry: The carboxylic acid can be temporarily converted into a more thermally stable functional group, such as an ester or an amide.

  • Use of Catalysts: For certain transformations, a more active catalyst may allow the desired reaction to proceed at a lower temperature where decarboxylation is kinetically disfavored.

Specific protocols for these strategies are detailed in the Experimental Protocols section below.

Q4: How does solvent choice impact the rate of decarboxylation?

A4: Solvent polarity and proticity play a critical role. Decarboxylation often proceeds through transition states with some degree of charge separation.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can stabilize charged intermediates, potentially increasing the rate of decarboxylation compared to non-polar solvents.[8]

  • Protic Solvents (e.g., water, alcohols): The effect can be complex. While polar, protic solvents can stabilize charged species, they can also solvate the carboxylate group through hydrogen bonding, which can sometimes decrease the rate of decarboxylation.[9]

  • Non-Polar Solvents (e.g., Toluene, Dioxane): These generally disfavor the formation of highly polar or ionic transition states, which can help suppress decarboxylation.[7]

Therefore, if decarboxylation is a problem, switching to a less polar, aprotic solvent like toluene or dioxane is a recommended first step.

Troubleshooting Guide

Problem Observed Potential Cause Recommended Solution(s)
Low yield of desired product; significant formation of 1,1-difluoro-3-phenylcyclobutane. Thermal decarboxylation of the starting material.1. Lower the reaction temperature. If the reaction is too slow, screen for a more active catalyst. 2. Switch to a less polar solvent (e.g., from DMF to Toluene). 3. Protect the carboxylic acid as a methyl or ethyl ester before the heating step (See Protocol 1 ).
Reaction works at small scale but fails upon scale-up. Inefficient heat transfer in larger vessels leads to localized overheating ("hot spots").1. Ensure efficient stirring and use a reactor with a suitable jacket for uniform heating. 2. Reduce the concentration to improve heat dissipation. 3. Consider a slower rate of addition of reagents if the reaction is exothermic.
Inconsistent results between batches. Presence of trace acid or base impurities, which can catalyze decarboxylation.1. Ensure the starting material is purified and free of acidic/basic residues. 2. Use high-purity, anhydrous solvents. 3. If the desired reaction tolerates it, consider adding a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge trace acid.
Product is contaminated with the amide derivative of the starting material. Using an amine-based solvent (e.g., pyridine) or base at high temperatures.1. Avoid amine-based solvents if possible. 2. If an amine base is required, use a sterically hindered, non-nucleophilic base. 3. Protect the carboxylic acid as an ester to prevent amide formation.

Mechanistic Insight & Prevention Workflow

The primary pathway for thermal degradation is the loss of CO₂, which can be suppressed by modifying the carboxylic acid group or the reaction environment.

G cluster_problem Problem Identification cluster_solution Troubleshooting Workflow Start Reaction requires heating (>80°C) Decarb Observe Decarboxylation (Low Yield, CO₂ Evolution) Start->Decarb High Temp Protect Strategy 1: Protecting Group Decarb->Protect If modification is possible Optimize Strategy 2: Optimize Conditions Decarb->Optimize If starting material must be used Ester Convert to Ester (See Protocol 1) Protect->Ester Amide Convert to Amide (See Protocol 2) Protect->Amide LowerT Lower Temperature Optimize->LowerT Solvent Change Solvent (e.g., Toluene) Optimize->Solvent Heat_PG Perform Heating Step Ester->Heat_PG Thermally Stable Amide->Heat_PG Thermally Stable Deprotect Deprotect to -COOH post-reaction Heat_PG->Deprotect End Desired Product Deprotect->End Success Heat_Opt Perform Heating Step LowerT->Heat_Opt Solvent->Heat_Opt Heat_Opt->End Success

Caption: Decision workflow for mitigating decarboxylation.

Experimental Protocols

Protocol 1: Protection as a Methyl Ester via Fischer Esterification

This protocol converts the carboxylic acid to its more thermally stable methyl ester, which can be hydrolyzed back to the acid after the heat-requiring step.

Materials:

  • 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.05 - 0.1 eq) dropwise.

  • Allow the mixture to warm to room temperature, then heat to reflux (approx. 65°C) for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until CO₂ evolution ceases.

  • Wash the organic layer with water, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester. This ester can now be used in the subsequent high-temperature step.

Protocol 2: Protection as an Amide using EDC/HOBt Coupling

Amides are generally very stable to heat. This protocol converts the acid to a representative N,N-diethylamide.

Materials:

  • 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Diethylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and diethylamine (1.2 eq) in anhydrous DCM.

  • Add DIPEA (2.5 eq) to the solution and cool to 0°C.

  • Add EDC (1.2 eq) portion-wise, keeping the temperature below 5°C.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC/LC-MS. Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the amide. Amide formation is a robust method for protecting carboxylic acids.[10][11][12]

References

  • Solvent-Dependent Transition States for Decarboxylations. Journal of the American Chemical Society. [Link]

  • Effects of Medium on Decarboxylation Kinetics: 3-Carboxybenzisoxazoles and Their Potential Use as Environmental Probes in Biochemistry. The Journal of Organic Chemistry. [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

  • A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ... Journal of the American Chemical Society. [Link]

  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. Journal of Chemical Education. [Link]

  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. ResearchGate. [Link]

  • Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. ResearchGate. [Link]

  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Method for esterifying hindered carboxylic acids.
  • Direct organocatalytic esterification of carboxylic acids and alcohols... RSC Publishing. [Link]

  • By Transformation of Other Cyclobutanes. Science of Synthesis. [Link]

  • 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses. [Link]

  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids... Arkivoc. [Link]

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics. [Link]

  • Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization... PubMed Central. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids... eScholarship.org. [Link]

  • Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Fluoro-Promoted Thermal Ring Expansion of Cyclopropyl Carbenes to gem-Difluorinated Cyclobutenes. Organic Letters. [Link]

  • From carboxylic acids or their derivatives to amines and ethers... Organic & Biomolecular Chemistry. [Link]

  • Continuous method for decarboxylation of carboxylic acid.
  • Decarboxylation of Carboxylic Acids. Jack Westin. [Link]

  • Synthesis of highly-strained gem-difluoro compounds by reaction of difluoromethylene with cycloalkenes. Digital Commons @ NJIT. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry... Chemistry – A European Journal. [Link]

  • Fluoro-Promoted Thermal Ring Expansion of Cyclopropyl Carbenes to gem-Difluorinated Cyclobutenes. Organic Chemistry Portal. [Link]

  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]

  • Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature... National Laboratory of the Rockies Research Hub. [Link]

  • Thermal decarboxylation of acetic acid: Implications for origin of natural gas. USGS.gov. [Link]

  • Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis... PubMed Central. [Link]

  • Is there a method to determine the heat of reaction (Gibbs or enthalpy) for the decarboxylation of carboxylic acid? Quora. [Link]

Sources

Optimization

optimizing HPLC mobile phase for 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid

[label="Co-elution with\nDes-fluoro impurities?", fillcolor="#EA4335", fontcolor Caption: Decision tree for optimizing the RP-HPLC mobile phase of fluorinated carboxylic acids. IonizationMechanism Low_pH Acidic Mobile Ph...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Co-elution with\nDes-fluoro impurities?", fillcolor="#EA4335", fontcolor

Caption: Decision tree for optimizing the RP-HPLC mobile phase of fluorinated carboxylic acids.

IonizationMechanism Low_pH Acidic Mobile Phase (pH < 2.5) State_Protonated Protonated (R-COOH) Neutral & Lipophilic Low_pH->State_Protonated Suppresses Ionization Neutral_pH Neutral Mobile Phase (pH > 5.0) State_Ionized Ionized (R-COO⁻) Polar & Hydrophilic Neutral_pH->State_Ionized Deprotonation Result_Good Strong C18 Retention Sharp, Symmetrical Peak State_Protonated->Result_Good Result_Bad Poor Retention (Void Vol) Severe Peak Tailing State_Ionized->Result_Bad

Caption: Effect of mobile phase pH on the ionization state and retention of carboxylic acids.

Self-Validating Experimental Protocol

A robust protocol must prove its own validity. This step-by-step methodology includes built-in validation checkpoints to ensure system suitability before sample analysis.

Step 1: System Suitability & Void Volume Validation
  • Action: Prepare a mobile phase of 50% Water / 50% Acetonitrile (no acid modifier). Inject a purely neutral, unretained marker (e.g., Uracil).

  • Validation Checkpoint: The Uracil peak must elute symmetrically at the column's theoretical void volume ( t0​ ). If Uracil tails, the issue is physical (e.g., extra-column dead volume, degraded column frit), not chemical. Do not proceed until the system passes this check.

Step 2: Mobile Phase Preparation & pH Verification
  • Action: Prepare Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA. Prepare Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Validation Checkpoint: Measure the pH of Mobile Phase A before use. It must read between 1.9 and 2.1. If it is higher, the TFA may be degraded or improperly pipetted.

Step 3: Isocratic Retention Factor ( k′ ) Optimization
  • Action: Set the system to an isocratic flow of 60% A / 40% B. Inject 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (1 mg/mL in initial mobile phase).

  • Validation Checkpoint: Calculate the retention factor ( k′=(tR​−t0​)/t0​ ). For a robust method, k′ should be between 2 and 10. If k′<2 , decrease the %B to 30%. If k′>10 , increase the %B to 50%. The peak asymmetry factor ( As​ ) must be ≤1.2 , confirming that the acidic modifier is successfully suppressing ionization[1].

Step 4: Gradient Implementation for Impurity Profiling
  • Action: Once the optimal isocratic point is found, construct a shallow gradient around that point to resolve structurally similar impurities (e.g., 20% B to 80% B over 15 minutes).

  • Validation Checkpoint: Inject a spiked mixture of the analyte and a known des-fluoro impurity. Baseline resolution ( Rs​≥1.5 ) validates the selectivity of the chosen organic modifier and stationary phase.

Quantitative Data Summaries

Table 1: Comparison of Mobile Phase Additives for Carboxylic Acids
ModifierTypical Conc.Approx. pH (Aqueous)UV Cutoff (nm)MS CompatibilityBest Use Case for this Analyte
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/v~2.0210Poor (Ion Suppression)Optimal for UV detection. Provides sharpest peaks due to low pH and ion-pairing[1].
Formic Acid (FA) 0.1% - 0.2% v/v~2.7210ExcellentBest if LC-MS/MS is required. May require higher concentration (0.2%) to prevent tailing[2].
Phosphoric Acid 10 - 20 mM~2.1< 200IncompatibleGood alternative for low-UV detection (< 210 nm) if MS is not needed.
Table 2: Recommended Starting Gradient Protocol

(Column: C18 or PFP, 100 x 4.6 mm, 3 µm. Flow Rate: 1.0 mL/min. Temperature: 30°C)

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)Curve Profile
0.08020Isocratic hold (Equilibration)
2.08020Isocratic hold
12.01090Linear Gradient
15.01090Column Wash
15.18020Return to Initial
20.08020Re-equilibration

References

  • Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. Journal of Chromatography A.3

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online.2

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.1

Sources

Troubleshooting

Technical Support Center: Purification of 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid

Welcome to the Application Scientist Support Center. This guide provides in-depth troubleshooting and validated purification workflows for 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid, a critical fluorinated buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides in-depth troubleshooting and validated purification workflows for 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid, a critical fluorinated building block used in medicinal chemistry. As a Senior Application Scientist, I have structured this guide to not only provide step-by-step instructions but to explain the chemical causality behind each experimental choice, ensuring your purification protocols are robust and self-validating.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing a mono-fluorinated alkene impurity (M-20 Da) in my LC-MS, and how can I eliminate it? Causality: The gem-difluorocyclobutane ring is inherently strained but generally chemically stable under controlled conditions[1]. However, during the alkaline hydrolysis of the ester intermediate, the use of excessively strong bases (e.g., NaOH at elevated temperatures) can trigger an E2 elimination of hydrogen fluoride (HF). The base abstracts a proton from the C2 or C4 position, leading to the formation of 3-fluoro-1-phenylcyclobut-2-ene-1-carboxylic acid. Solution: To prevent this, perform the ester hydrolysis using milder conditions, such as LiOH in a THF/MeOH/H₂O mixture at ambient temperature. If the impurity is already present, acid-base extraction will not separate it since both are carboxylic acids. You must use Reverse-Phase Preparative HPLC (RP-HPLC) or selective recrystallization.

Q2: My isolated product contains unreacted methyl ester precursor. What is the most self-validating way to remove it? Causality: Incomplete ester hydrolysis leaves the neutral methyl 3,3-difluoro-1-phenylcyclobutane-1-carboxylate in the crude matrix. Solution: Implement a rigorous chemoselective acid-base extraction protocol. By adjusting the aqueous phase to pH 10, the target carboxylic acid is fully deprotonated into its water-soluble carboxylate salt, while the neutral ester remains in the organic phase. The self-validating step is the TLC or LC-MS analysis of the organic layer before discarding it—if the target mass (m/z 211[M-H]⁻) is absent in the organic layer, the extraction was successful[2].

Q3: How does the gem-difluoro substitution affect the chromatographic behavior of the target compound compared to the non-fluorinated analog? Causality: The introduction of a gem-difluoro group at the 3-position exerts a strong inductive electron-withdrawing effect, which reduces the pKa of the carboxylic acid by approximately 0.45 to 0.84 units compared to its non-fluorinated counterpart[3]. Furthermore, the CF₂ group significantly alters the overall lipophilicity (logP) of the molecule[4]. Solution: When separating the target from non-fluorinated impurities (e.g., 1-phenylcyclobutane-1-carboxylic acid), use a highly acidic mobile phase (0.1% TFA, pH ~2.0) in RP-HPLC. This ensures both acids are fully protonated, allowing the C18 column to resolve them based purely on the lipophilicity difference imparted by the CF₂ group.

Section 2: Validated Experimental Protocols

Protocol 1: Chemoselective Acid-Base Extraction

Objective: Isolate the target carboxylic acid from neutral impurities (esters, decarboxylation byproducts).

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL/g of crude).

  • Alkalinization: Add 1.0 M aqueous NaOH or saturated NaHCO₃ until the aqueous layer reaches pH 9–10.

    • Causality: The pKa of the target acid is ~3.9. At pH 10, >99.99% of the target is in the water-soluble carboxylate form.

  • Phase Separation: Separate the layers. Wash the aqueous layer with an additional portion of EtOAc to remove residual neutral esters.

  • Validation Check: Analyze the EtOAc layer via TLC (UV active). If the target acid is absent, proceed to the next step. Discard or recycle the organic layer.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2.0 M HCl dropwise until the pH reaches 1.5–2.0.

    • Causality: Cooling prevents exothermic localized heating, which could degrade the strained cyclobutane ring. A pH of 1.5 ensures the environment is at least 2 units below the pKa, fully protonating the carboxylate back to the lipophilic acid to prevent yield loss.

  • Recovery: Extract the acidified aqueous layer with EtOAc (3 x 10 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: pH-Titrated Reverse-Phase Preparative HPLC

Objective: Separate the target acid from structurally similar acidic impurities (mono-fluoro alkenes, des-fluoro analogs).

  • Column Selection: Use a high-carbon-load C18 stationary phase (e.g., Waters XBridge C18, 5 µm, 19 x 250 mm).

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0).

    • Solvent B: Acetonitrile (MeCN) with 0.1% TFA.

    • Causality: The highly acidic mobile phase suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes and maximizing hydrophobic interactions with the C18 phase.

  • Gradient Elution: Run a linear gradient from 30% B to 70% B over 20 minutes.

  • Detection: Monitor UV absorbance at 210 nm (carbonyl) and 254 nm (phenyl ring chromophore).

  • Validation Check: Collect the target peak (eluting after the des-fluoro impurity but before any ester trace). Immediately lyophilize the fractions to prevent acid-catalyzed degradation over time.

Section 3: Quantitative Chromatographic & Physicochemical Data

The following table summarizes the physicochemical properties of the target compound and its common impurities to guide your purification strategy.

Impurity / CompoundOrigin / CausalityMolecular WeightPredicted pKaRelative logPRecommended Separation Method
3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid Target Product212.20 g/mol ~3.9HighN/A
Methyl 3,3-difluoro-1-phenylcyclobutane-1-carboxylate Incomplete Hydrolysis226.22 g/mol N/A (Neutral)HighestAcid-Base Extraction
3-Fluoro-1-phenylcyclobut-2-ene-1-carboxylic acid Base-catalyzed HF Elimination192.19 g/mol ~3.7MediumRP-HPLC
1-Phenylcyclobutane-1-carboxylic acid Des-fluoro precursor carryover176.21 g/mol ~4.4LowRP-HPLC / Recrystallization

Section 4: Purification Decision Matrix

PurificationWorkflow Start Crude 3,3-Difluoro-1-phenylcyclobutane- 1-carboxylic Acid Matrix AcidBase Acid-Base Extraction (pH 10 → pH 2) Start->AcidBase NeutralImp Neutral Impurities (Esters, Decarboxylation) AcidBase->NeutralImp Organic Layer (Discard/Recycle) AcidicFraction Acidic Fraction (Target + Acidic Impurities) AcidBase->AcidicFraction Aqueous Layer (Acidify & Extract) HPLC pH-Controlled Prep-HPLC (0.1% TFA Buffer) AcidicFraction->HPLC Pure Target Compound (>99% Purity) HPLC->Pure Target Fraction ElimImp Acidic Byproducts (Mono-fluoro alkenes) HPLC->ElimImp Waste Fraction

Workflow for isolating 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid from crude matrices.

Section 5: References

  • PubChemLite: 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (C11H10F2O2) . uni.lu. Available at:

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols . nih.gov. Available at:

  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks . acs.org. Available at:

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks . nbuv.gov.ua. Available at:

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid Reactions

Welcome to the Advanced Applications Support Center. As drug development increasingly incorporates fluorinated cycloalkyl motifs to modulate lipophilicity and metabolic stability, 3,3-difluoro-1-phenylcyclobutane-1-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development increasingly incorporates fluorinated cycloalkyl motifs to modulate lipophilicity and metabolic stability, 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid has emerged as a highly desirable, yet synthetically punishing, building block.

This guide is engineered for discovery chemists and process scientists. It bypasses standard textbook methodologies to address the specific kinetic and thermodynamic barriers of this sterically congested system, providing self-validating protocols to ensure scalable success.

Expert Insights & FAQs: The Root of the Reactivity Barrier

Q: Why do standard coupling reagents (e.g., EDC/HOBt, DCC) fail almost completely with this specific substrate? A: The failure is rooted in three compounding structural factors:

  • Quaternary Center Bulk: The C1 carbon is fully substituted, with a bulky phenyl ring severely restricting the trajectory of incoming nucleophiles[1].

  • Transannular Effects: The gem-difluoro group at C3 alters the natural cyclobutane ring pucker. To minimize 1,3-diaxial-like interactions, the ring adopts a strained gauche conformation[2]. This dynamic forces the C1-carboxylic acid into an orientation that is sterically shielded by both the adjacent phenyl ring and the transannular fluorine atoms.

  • Kinetic Competition: Standard carbodiimides form an O-acylisourea intermediate. Because the amine nucleophile is physically blocked from attacking the carbonyl, the intermediate undergoes a rapid, irreversible intramolecular N-acyl shift to form an unreactive acylurea byproduct before the desired amide bond can form[1].

Q: Which activation strategies are scientifically justified for this molecule? A: You must bypass bulky intermediates. We recommend three targeted approaches:

  • HATU / HOAt: For moderately hindered amines. The pyridine nitrogen in the HOAt leaving group acts as an intramolecular base, providing a neighboring-group effect that accelerates aminolysis[3].

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine): For sensitive substrates. It generates the highly reactive acid chloride under strictly neutral conditions, preventing the degradation often seen with oxalyl chloride/DMF[4].

  • Acyl Fluorides (via BTFFH): For extreme steric hindrance. The fluoride ion is exceptionally small, meaning the resulting acyl fluoride intermediate has a significantly lower steric profile than an acid chloride or an OAt ester, allowing sluggish amines to penetrate the steric shield[5].

DecisionTree A 3,3-Difluoro-1-phenylcyclobutane- 1-carboxylic Acid B Amine Partner Characteristics A->B C Primary / Unhindered B->C D Secondary / Electron-Deficient B->D E HATU + DIPEA (OAt Active Ester) C->E F Ghosez's Reagent (Acid Chloride) D->F Neutral conditions needed G BTFFH (Acyl Fluoride) D->G Extreme steric bulk

Caption: Decision tree for selecting amide coupling conditions for sterically hindered cyclobutanes.

Troubleshooting Guide: Diagnosing Reaction Failures

Issue 1: High Levels of Guanidinium Byproducts (HATU Coupling)

Symptom: LC-MS analysis reveals a major byproduct mass corresponding to the amine + tetramethyluronium adduct, with unreacted carboxylic acid remaining. Causality: When the carboxylic acid is exceptionally hindered, the rate of OAt ester formation is slow. If the amine is added too early, or if the resulting OAt ester is too shielded, the amine nucleophile will take the path of least resistance and directly attack the electrophilic carbon of the HATU reagent[6]. Corrective Action:

  • Pre-activation: React the carboxylic acid with HATU and DIPEA for a strict 10–15 minutes before introducing the amine.

  • Base Substitution: Switch from DIPEA to a sterically hindered, weaker base (e.g., 2,4,6-collidine, pKBH​≤14 ) which has been shown to suppress guanylation side reactions[6].

Mechanism Acid Hindered Acid Active OAt Active Ester Acid->Active Activation (Slow) HATU HATU HATU->Active Side Guanidinium Adduct HATU->Side Product Desired Amide Active->Product Aminolysis (Blocked by Bulk) Amine Amine Nucleophile Amine->Product Amine->Side Direct Attack (Kinetic Trap)

Caption: Mechanistic pathway of HATU activation versus undesired guanidinylation side reactions.

Issue 2: Acid Chloride Degradation or Black Tarry Mixtures

Symptom: Using Oxalyl Chloride/DMF yields a complex mixture with low amide recovery. Causality: The Vilsmeier-Haack intermediate formed by Oxalyl Chloride and DMF is highly electrophilic. In the presence of the electron-rich phenyl ring at C1, localized Friedel-Crafts-type oligomerization or ring-opening decomposition can occur under localized heating. Corrective Action: Transition to the milder Ghosez's reagent protocol (see Section 4), which operates at ambient temperature without the need for DMF catalysis[4].

Quantitative Data: Reagent Efficacy Comparison

The following table synthesizes expected conversion rates based on literature precedents for coupling sterically hindered, α -quaternary carboxylic acids (like 1-phenylcyclobutanecarboxylic acid derivatives) with secondary or electron-deficient amines[1][3][4][5].

Coupling Reagent / MethodActive IntermediateRelative Steric Profile of IntermediateTypical Yield (Hindered Amine)Risk of Epimerization/Degradation
EDC / HOBt OBt EsterHigh< 10%Low
HATU / DIPEA OAt EsterHigh30 - 50%Moderate (Guanylation risk)
Ghosez's Reagent Acid ChlorideLow75 - 90%Low (Neutral conditions)
BTFFH / DIPEA Acyl FluorideVery Low80 - 95%Very Low

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your workflow, the following protocols include built-in analytical validation steps. Do not proceed to the next chemical step until the validation metric is met.

Protocol A: Mild Acid Chloride Formation via Ghosez's Reagent

Best for: Secondary amines and anilines where acidic/harsh conditions cause substrate decomposition.

  • Preparation: Dissolve 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous CH2​Cl2​ (0.2 M) under an argon atmosphere.

  • Activation: Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) dropwise at 0∘C . Stir for 15 minutes, then warm to room temperature and stir for 2 hours[4].

  • Self-Validation Check (Critical): Withdraw a 5 µL aliquot and quench it into 100 µL of anhydrous methanol containing 1 equiv of Et3​N . Analyze via LC-MS. A successful activation will show >95% conversion to the corresponding methyl ester. Do not proceed if the free acid mass dominates.

  • Coupling: Cool the reaction back to 0∘C . Add the amine (1.1 equiv) and a mild acid scavenger such as pyridine or 2,6-lutidine (2.0 equiv).

  • Completion: Allow to warm to room temperature and stir for 4–12 hours. Quench with saturated aqueous NaHCO3​ and extract with EtOAc.

Protocol B: Acyl Fluoride Generation using BTFFH

Best for: Extremely sterically hindered or highly electron-deficient amines where even acid chlorides fail.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF or DMF (0.15 M) under argon.

  • Activation: Add BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.3 equiv) followed by DIPEA (3.0 equiv). Stir at room temperature for 30 minutes[5].

  • Self-Validation Check (Critical): Withdraw a 50 µL aliquot, dilute in CDCl3​ , and acquire a rapid 19F NMR spectrum. The formation of the acyl fluoride is confirmed by a distinct downfield-shifted fluorine signal (typically +20 to +40 ppm relative to CFCl3​ ), which is clearly separated from the gem-difluoro signals ( ∼−80 to −100 ppm).

  • Coupling: Add the hindered amine (1.2 equiv). If the amine is exceptionally unreactive, the reaction can be safely heated to 60∘C because acyl fluorides are thermally stable and resistant to auto-degradation[5].

  • Completion: Stir for 12–24 hours. Quench with 1N HCl (to remove unreacted amine and DIPEA), extract with CH2​Cl2​ , and wash with brine.

References

  • Benchchem. "HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH." Benchchem. 3

  • The Journal of Organic Chemistry. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." ACS Publications. 6

  • Organic Process Research & Development. "Development of a Total Telescoped Synthesis of a Renin Inhibitor Containing 3,4,5-Substituted Piperidine with Sterically Hindered Amide Bonds." ACS Publications. 4

  • Benchchem. "Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine." Benchchem. 1

  • Organic & Biomolecular Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." RSC Publishing. 5

  • ChemRxiv / PMC. "Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols." NIH. 2

Sources

Troubleshooting

Technical Support Center: Optimizing Decarboxylative Cross-Coupling of 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid

Welcome to the Advanced Troubleshooting Guide for metallaphotoredox catalysis. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to couple highly stabilized radical precursors.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for metallaphotoredox catalysis. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to couple highly stabilized radical precursors.

The substrate 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid is a highly valuable building block in medicinal chemistry, used to introduce rigid, lipophilic, and metabolically stable sp3-rich motifs. However, under standard photoredox/nickel dual catalysis conditions, this substrate is notorious for generating significant side products. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure successful C(sp3)–C(sp2) bond formation.

Mechanistic Overview & Root Cause Analysis

To troubleshoot effectively, we must first understand the unique electronic and steric nature of this substrate. Upon single-electron transfer (SET) oxidation by an excited-state photocatalyst (e.g., Ir(III)) and subsequent loss of CO₂, the resulting intermediate is a benzylic, tertiary-like cyclobutyl radical [1].

Because this radical is highly stabilized by the adjacent phenyl ring, it possesses a significantly longer half-life in solution compared to standard primary or secondary alkyl radicals. This extended lifetime allows the radical to diffuse away from the Nickel catalytic center, leading to divergent, non-productive pathways[2].

Mechanism Substrate 3,3-Difluoro-1-phenyl cyclobutane-1-carboxylic acid Photo Ir(III) Photocatalyst Visible Light Substrate->Photo Deprotonation & SET Radical Benzylic Cyclobutyl Radical (Long-lived intermediate) Photo->Radical -CO2 Proto Protodecarboxylation (H-atom abstraction) Radical->Proto Competes with Ni Homo Homocoupling (Radical Dimerization) Radical->Homo High Concentration NiCycle Ni(II) Aryl Halide Capture (Productive Pathway) Radical->NiCycle Radical Sorting Product C(sp3)-C(sp2) Coupled Product NiCycle->Product Reductive Elimination

Figure 1: Mechanistic divergence of the highly stabilized 3,3-difluoro-1-phenylcyclobutyl radical.

Frequently Asked Questions (FAQs)

Q: Why is my major product the protodecarboxylated alkane (m/z 168) instead of the cross-coupled product? A: Protodecarboxylation occurs when the long-lived cyclobutyl radical abstracts a hydrogen atom from the solvent or surrounding additives before it can be intercepted by the Ni(II) intermediate[1]. Solvents like DMF have relatively weak, abstractable C–H bonds. Solution: Switch the solvent to anhydrous DMSO. DMSO lacks easily abstractable hydrogen atoms, effectively shutting down the protodecarboxylation pathway. Additionally, ensure your Nickel pre-catalyst loading is sufficient (typically 10 mol%) to maintain a high local concentration of Ni(II) for rapid radical capture[3].

Q: How do I suppress the homocoupling (dimerization) of the cyclobutyl radical (m/z 334)? A: Radical homocoupling is a bimolecular process with respect to the radical concentration (Rate = k[R•]²), whereas productive cross-coupling is dependent on both the radical and the Nickel complex (Rate = k[R•][Ni])[4]. Because your benzylic radical is highly stable, its steady-state concentration builds up rapidly under intense light. Solution: Dilute the reaction. Lowering the overall substrate concentration from the standard 0.1 M to 0.02 M disproportionately penalizes the bimolecular homocoupling pathway while preserving the cross-coupling efficiency.

Q: Is there a risk of cyclobutane ring-opening or defluorination during this reaction? A: Fortunately, no. While cyclopropyl radicals frequently ring-open to relieve strain, cyclobutyl radicals are significantly more stable. Furthermore, the two fluorine atoms are located at the 3-position (gamma to the radical center at the 1-position). Because they are not in the beta-position, β-fluoride elimination is mechanistically prohibited under these conditions.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and side-product distribution, derived from optimized screening conditions.

Reaction ConditionYield of Desired Product (%)Protodecarboxylation (%)Homocoupling (%)Unreacted Acid (%)
Standard (NiCl₂·dtbbpy, DMF, 0.1 M)45%35%15%5%
Solvent Switch (NiCl₂·dtbbpy, DMSO, 0.1 M)68%8%18%6%
High Dilution (NiCl₂·dtbbpy, DMSO, 0.02 M)88% < 5%< 2%5%
Low Catalyst (5 mol% Ni, DMSO, 0.02 M)55%20%15%10%

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded to confirm that the catalytic cycles are operating correctly before you waste time on a full workup.

Step-by-Step Methodology
  • Reagent Preparation (Glovebox or Schlenk line): To an oven-dried 8 mL vial equipped with a stir bar, add 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (1.5 equiv), the aryl halide (1.0 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·dtbbpy (10 mol%), and finely powdered Cs₂CO₃ (1.5 equiv).

  • Solvent Addition & Degassing: Add anhydrous, degassed DMSO to achieve a final aryl halide concentration of 0.02 M. Sparge the mixture with Argon for 15 minutes.

    • Validation Checkpoint 1 (Visual): The pre-irradiated solution must be a pale, translucent green/yellow. If it is brown, oxygen contamination has occurred, which will quench the photocatalyst.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously (1000 rpm) and use a cooling fan to maintain the reaction at 25 °C.

    • Validation Checkpoint 2 (Visual): Within 15–30 minutes of irradiation, the solution must transition to a deep, translucent red/brown hue. This confirms the successful photocatalytic reduction of Ni(II) to the active Ni(0) species[1]. Failure Mode: If the solution turns opaque black and leaves a metallic mirror on the glass, the Nickel has aggregated into inactive nanoparticles (often due to wet solvent or poor ligand binding).

  • Reaction Monitoring: After 4 hours, remove a 10 µL aliquot, dilute in MeCN, and analyze via LCMS.

    • Validation Checkpoint 3 (Analytical): You should observe the depletion of the aryl halide. Check the Extracted Ion Chromatograms (EIC) for m/z 168 (protodecarboxylation) and m/z 334 (homocoupling). If homocoupling exceeds 5%, further dilute the reaction mixture.

Workflow S1 Analyze Crude Reaction via LCMS/NMR S2 Dominant Side Product? S1->S2 S3 Protodecarboxylation (m/z 168.07) S2->S3 H-Abstraction S4 Homocoupling (m/z 334.13) S2->S4 Dimerization S5 Switch solvent to DMSO Increase Ni loading S3->S5 S6 Decrease concentration to 0.02 - 0.05 M S4->S6

Figure 2: Rapid troubleshooting workflow for side product mitigation based on LCMS analysis.

References

  • Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides, PMC,
  • Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides, SciSpace,
  • Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic Acids, ACS Public
  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry, PMC,

Sources

Optimization

optimizing crystallization conditions for 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid . This guide is designed for researchers, formulation scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid .

This guide is designed for researchers, formulation scientists, and drug development professionals facing challenges in isolating stable, high-purity crystalline forms of this highly functionalized Active Pharmaceutical Ingredient (API). Due to the unique steric and electronic properties of the fluorinated cyclobutane ring, standard recrystallization workflows often fail. This center provides the mechanistic causality behind these failures and offers field-proven, self-validating protocols to overcome them.

Workflow for Solid-State Optimization

G N1 Crude 3,3-difluoro-1-phenylcyclobutane -1-carboxylic acid N2 Solvent Screening (Fluorous vs. Traditional) N1->N2 N3 Free Acid Crystallization (Cooling / Antisolvent) N2->N3 Good Solubility Differential N4 Multicomponent Screening (Coformers / Counterions) N2->N4 Oiling Out / Poor Habit N8 Optimized Crystalline API N3->N8 N5 ΔpKa Analysis (pKa_base - pKa_acid) N4->N5 N6 Co-crystallization (ΔpKa < 3) N5->N6 N7 Salt Formation (ΔpKa > 3) N5->N7 N6->N8 N7->N8

Optimization workflow for fluorinated cyclobutane carboxylic acid crystallization.

Frequently Asked Questions (Mechanistic & Theoretical)

Q1: Why does this compound frequently "oil out" instead of forming crystals during cooling? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich and a solvent-rich liquid phase before nucleation can occur. The 3,3-difluoro substitution significantly increases the hydrophobicity and lipophobicity of the molecule, leading to non-ideal solubility behaviors in standard organic solvents. This distinct characteristic often requires the use of 1 to achieve a proper solubility differential[1]. Additionally, the bulky phenyl group at the C1 position disrupts the formation of standard carboxylic acid dimers, frustrating rapid lattice packing.

Q2: How does the cyclobutane ring conformation affect crystal packing? A2: Cyclobutane rings are rarely planar; they adopt a puckered conformation to relieve torsional strain. The presence of both a phenyl group and a carboxylic acid at the same carbon creates extreme local steric crowding. In the solid state, the steric hindrance of these groups is typically decreased by the 2[2]. This puckering prevents dense molecular packing, which is why the free acid often yields low-density, metastable polymorphs.

Q3: If the free acid refuses to crystallize into a stable polymorph, how do I select a coformer? A3: Co-crystallization is a powerful alternative that utilizes supramolecular chemistry to force order. The carboxylic acid group is an excellent hydrogen-bond donor. You should target complementary functional groups, such as pyridines or amides, to form robust heterosynthons[3]. When selecting a coformer, apply the "pKa rule": if the difference in pKa (ΔpKa = pKa_base - pKa_acid) is less than 3, a 3[3]; if it is greater than 3, proton transfer occurs, and a salt will typically form.

Troubleshooting Guide (Practical Issues)

  • Issue: Crystals are too small or exhibit poor filterability (needle-like habit).

    • Causality: Rapid nucleation driven by high supersaturation forces 1D crystal growth along the hydrogen-bonded chains, ignoring the sterically hindered faces.

    • Solution: Implement a controlled cooling ramp (e.g., 0.1 °C/min) and utilize a solvent with moderate hydrogen-bonding capacity (like isopropyl acetate). The solvent will competitively interact with the growing crystal faces, slowing down the 1D growth and promoting a more equant (block-like) habit.

  • Issue: Inconsistent polymorphic forms across batches.

    • Causality: The conformational flexibility of the phenyl ring relative to the puckered cyclobutane core allows the molecule to easily fall into multiple metastable packing arrangements depending on minor temperature fluctuations.

    • Solution: Establish a rigorous seeding protocol. Isolate the desired polymorph, mill it to a consistent particle size, and introduce a 1-2 wt% seed load strictly within the metastable zone width (MSZW).

Quantitative Data: Solvent Screening Matrix

To optimize the crystallization of fluorinated cyclobutane carboxylic acids, understanding the solubility differential (ΔC) between high and low temperatures is critical. Below is a representative optimization matrix demonstrating typical behaviors.

Table 1: Representative Solvent Screening Matrix for 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid

Solvent SystemClassificationSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Crystallization Outcome
TolueneNon-polar Aromatic1585Good yield, blocky habit
Ethyl AcetatePolar Aprotic>200>200No crystallization (too soluble)
HeptaneNon-polar Aliphatic<512Poor yield, needle-like habit
Isopropanol / Water (80:20)Polar Protic / Antisolvent45180Oiling out (LLPS) observed
PerfluorohexaneFluorous1060High purity, rapid nucleation

Detailed Experimental Protocols

Protocol A: Seeding-Assisted Cooling Crystallization (Free Acid)

This protocol is designed to bypass liquid-liquid phase separation (oiling out) by forcing heterogeneous nucleation within the metastable zone.

  • Solvent Selection & Dissolution: Suspend 10.0 g of crude 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid in 120 mL of Toluene. Heat the jacketed reactor to 65°C under continuous agitation (250 rpm).

    • Self-Validation Check: The solution must become completely transparent. If turbidity persists, perform a hot gravity filtration to remove insoluble impurities. This confirms the clear point has been reached.

  • Controlled Desupersaturation: Cool the solution at a linear rate of 0.2°C/min to 45°C.

  • Seeding: At exactly 45°C, introduce 100 mg (1 wt%) of pre-milled seed crystals of the desired polymorph.

    • Self-Validation Check: Observe the seeds for 30 minutes. They must remain suspended and exhibit slow growth. If they dissolve, the solution is undersaturated (heating was too high or concentration too low). If massive spontaneous clouding occurs, the solution was supersaturated beyond the metastable zone.

  • Isolation & Drying: Continue cooling at 0.1°C/min to 5°C. Hold for 2 hours. Isolate the crystals via vacuum filtration and wash with 20 mL of cold heptane. Dry under vacuum at 40°C for 12 hours.

    • Self-Validation Check: Perform Karl Fischer titration and residual solvent GC. Values must be <0.5% to confirm the crystal lattice is free of trapped solvent.

Protocol B: Co-crystallization via Pyridine Heterosynthon

When the free acid cannot form a stable lattice, this protocol utilizes a dinitrogen base to form a highly stable, 4[4].

  • Stoichiometric Mixing: Combine the free acid and the coformer, 1,2-bis(4-pyridyl)ethane, in a 2:1 molar ratio in a reaction flask.

    • Causality: The two carboxylic acid molecules will pair with the two basic nitrogen atoms of the coformer, creating a strong acid-pyridine heterosynthon[5].

  • Dissolution & Complexation: Add sufficient ethanol to create a 10% w/v suspension. Heat the mixture to reflux (approx. 78°C) until a clear solution is obtained.

  • Evaporative Crystallization: Transfer the clear solution to a crystallization dish. Cover with perforated Parafilm to allow for slow solvent evaporation at room temperature over 48-72 hours.

    • Self-Validation Check: Analyze the resulting crystalline blocks via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The DSC trace must present a single, sharp melting endotherm distinct from both the pure free acid and the pure coformer, confirming a unified co-crystalline phase rather than a physical mixture.

Sources

Reference Data & Comparative Studies

Validation

3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid vs non-fluorinated cyclobutane analogs

A Technical Comparison Guide: 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid vs. Non-Fluorinated Analogs The strategic incorporation of fluorine into small carbocycles is a transformative tactic in modern drug design...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Comparison Guide: 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid vs. Non-Fluorinated Analogs

The strategic incorporation of fluorine into small carbocycles is a transformative tactic in modern drug design. Cyclobutane rings, often utilized as bioisosteres for phenyl rings or gem-dimethyl groups, present unique conformational and pharmacokinetic properties. The transition from a non-fluorinated 1-phenylcyclobutane-1-carboxylic acid to its fluorinated analog, 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid , induces profound stereoelectronic effects[1].

This guide provides an objective, data-driven comparison of these two scaffolds, detailing their physicochemical properties, synthetic methodologies, and applications in medicinal chemistry.

Physicochemical Profiling: The Causality of Fluorination

The substitution of a methylene (-CH 2​ -) unit with a gem-difluoromethylene (-CF 2​ -) unit at the C3 position of the cyclobutane ring fundamentally alters the molecule's electron distribution and 3D conformation[2].

  • Acidity (pK a​ ) Modulation: The strong electron-withdrawing inductive effect (-I) of the gem-difluoro group propagates through the sigma-bond framework. This stabilizes the carboxylate anion, resulting in a measurable decrease in pK a​ (typically by 0.6–0.8 log units) compared to the non-fluorinated analog[3]. This shift critically influences the drug's ionization state at physiological pH, altering target engagement and membrane permeability.

  • Lipophilicity (LogP): While fluorine is highly electronegative, the C-F bond is highly polarized but poorly polarizable. The introduction of the -CF 2​

    • group generally increases the overall lipophilicity (LogP) of the cyclobutane system, although the effect is nuanced by the local dipole moment[3].
  • Conformational Puckering: Non-fluorinated cyclobutanes rapidly interconvert between "butterfly" puckered conformations. The highly electronegative fluorine atoms at C3 induce a stereoelectronic preference (minimizing dipole-dipole repulsion with the C1 substituents), locking the ring into a more rigid, specific puckered geometry. This rigidity reduces the entropic penalty upon target binding.

Quantitative Data Comparison
Property1-Phenylcyclobutane-1-carboxylic acid3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acidImpact on Drug Design
Molecular Weight 176.21 g/mol 212.19 g/mol Slight increase, remains lead-like.
pK a​ (Predicted/Exp. Range) ~4.5 – 4.8~3.8 – 4.1Increased acidity; higher ionization at pH 7.4.
LogP (Partition Coefficient) ~2.5 – 2.8~2.8 – 3.2Enhanced lipophilicity drives membrane permeation.
Metabolic Hotspots C3 methylene is highly vulnerable.C3 is completely blocked.Significantly prolonged half-life.

Pharmacokinetic Impact: Metabolic Stability

In non-fluorinated cyclobutanes, the C3 position is a frequent hotspot for cytochrome P450 (CYP450)-mediated aliphatic hydroxylation. By replacing the vulnerable C-H bonds with highly stable C-F bonds (bond dissociation energy ~116 kcal/mol vs ~98 kcal/mol for C-H), the 3,3-difluoro analog effectively blocks this metabolic liability. This significantly reduces intrinsic clearance (CL int​ ) and prolongs the compound's half-life without adding significant steric bulk[4].

PropertyModulation Core gem-Difluorination at C3 Position Inductive Strong Inductive Electron Withdrawal (-I) Core->Inductive Steric Minimal Steric Bulk (Bioisosteric to CH2) Core->Steric Metabolic Block C-H Oxidation Hotspots Core->Metabolic pKa Lowered pKa (Increased Acidity) Inductive->pKa LogP Modulated LogP (Altered Partitioning) Inductive->LogP Stability Enhanced CYP450 Metabolic Stability Steric->Stability Metabolic->Stability

Logical mapping of physicochemical and pharmacokinetic enhancements driven by gem-difluorination.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols incorporate self-validating mechanisms and mechanistic rationales for the synthesis and evaluation of the fluorinated analog[4].

Protocol 1: Synthesis of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid

SynthesisWorkflow Start 1-Phenyl-3-oxocyclobutane- 1-carboxylic acid Protect Esterification (Protection) Start->Protect Fluorinate Deoxofluorination (DAST) Protect->Fluorinate Deprotect Saponification (LiOH) Fluorinate->Deprotect Product 3,3-Difluoro-1-phenylcyclobutane- 1-carboxylic acid Deprotect->Product

Synthetic workflow for 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid via deoxofluorination.

Step 1: Esterification (Protection)

  • Procedure: Dissolve 1-phenyl-3-oxocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H 2​ SO 4​ . Reflux for 4 hours.

  • Causality: Direct deoxofluorination of a free carboxylic acid with reagents like DAST often leads to the formation of acyl fluorides or uncontrolled degradation. Methanol serves as both solvent and reactant, while the acid catalyst activates the carbonyl for nucleophilic attack, protecting the acid as a methyl ester.

  • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The disappearance of the highly polar acid spot confirms completion. Quench with sat. NaHCO 3​ to prevent reverse hydrolysis during workup.

Step 2: Deoxofluorination

  • Procedure: Dissolve the resulting methyl ester in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C. Dropwise add Diethylaminosulfur trifluoride (DAST, 2.5 eq). Allow to warm to room temperature and stir for 16 hours.

  • Causality: The low temperature controls the highly exothermic reaction and suppresses ring-opening or elimination side-reactions. DAST converts the C=O to CF 2​ via a fluorinated carbocation intermediate.

  • Validation: LC-MS analysis of an aliquot (quenched in NaHCO 3​ ) should show the[M+H] + mass shift corresponding to the replacement of oxygen with two fluorines (+22 Da).

Step 3: Saponification (Deprotection)

  • Procedure: Isolate the difluorinated ester and dissolve in a 3:1:1 mixture of THF/MeOH/H 2​ O. Add LiOH·H 2​ O (3.0 eq) and stir at room temperature for 4 hours.

  • Causality: The mixed solvent system ensures the solubility of both the lipophilic ester and the hydrophilic hydroxide salt. LiOH is preferred over NaOH/KOH to minimize base-catalyzed side reactions (such as retro-aldol type ring openings) on the cyclobutane ring.

  • Validation: Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the product. Final validation is achieved via 19 F NMR (expecting a characteristic multiplet around -80 to -100 ppm) and 13 C NMR (characteristic triplet for the CF 2​ carbon at ~120 ppm, J ~ 280 Hz).

Protocol 2: Physicochemical Profiling (pK a​ and LogP)

Step 1: Potentiometric Titration (pK a​ )

  • Procedure: Dissolve the purified acid in a standardized 0.15 M KCl solution (to maintain constant ionic strength). Titrate with 0.1 M standardized KOH using an automated potentiometric titrator under a nitrogen blanket.

  • Causality: The nitrogen blanket prevents atmospheric CO 2​ from dissolving and forming carbonic acid, which would skew the titration curve and artificially lower the measured pK a​ .

Step 2: Shake-Flask Method (LogP)

  • Procedure: Partition the compound between mutually saturated 1-octanol and aqueous phosphate buffer (pH 2.0).

  • Causality: pH 2.0 ensures the carboxylic acid is fully protonated (unionized), allowing the measurement of the true partition coefficient (LogP) rather than the distribution coefficient (LogD).

  • Validation: Quantify the concentration in both phases using HPLC-UV. Mass balance must be >95% to validate the assay and rule out compound degradation or emulsion trapping.

References

  • Fray, M. J., et al. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Synthetic Communications, Taylor & Francis.[Link]

  • Wang, Y., et al. (2021). gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Organic Letters, ACS Publications.[Link]

  • Grygorenko, O., et al. (2020). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate.[Link]

Sources

Comparative

Lipophilicity and Physicochemical Profiling of 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid Derivatives: A Comparative Guide

Executive Summary In modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a fundamental tactic to modulate physicochemical properties. Cyclobutane rings are h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a fundamental tactic to modulate physicochemical properties. Cyclobutane rings are highly valued as bioisosteres for tert-butyl groups and larger cycloalkanes. Specifically, 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid and its derivatives have emerged as critical building blocks.

This guide provides an in-depth, objective comparison of the lipophilicity (LogP) and acidity (pKa) of 3,3-difluorocyclobutane derivatives against their non-fluorinated and 2,2-difluorinated alternatives. Designed for researchers and drug development professionals, this document synthesizes mechanistic causality with self-validating experimental protocols to ensure rigorous data generation.

Mechanistic Insights: The Causality of Fluorine-Induced Lipophilicity Shifts

As an Application Scientist, it is crucial to understand why fluorination yields specific property changes rather than just observing the empirical outcome. The introduction of a gem-difluoro group into a cyclobutane ring exerts a complex interplay of steric and electronic effects:

  • Dipole Moment and Lipophilicity (LogP) : Counterintuitively, while fluorine is highly lipophilic by nature, gem-difluorination at the C-3 position of a cyclobutyl substituent often does not significantly change the overall lipophilicity compared to the non-fluorinated parent[1]. This is because the local dipole introduced by the distal CF₂ group is balanced by the increased hydrophobic surface area of the fluorines. In stark contrast, 2,2-difluorination typically decreases LogP (by ~0.24 units) due to the strong, uncompensated dipole moment adjacent to the polar functional group[1].

  • Inductive Electron Withdrawal (pKa) : The influence of the CF₂ moiety on the acidity (pKa) of the corresponding carboxylic acids is primarily defined by the inductive electron-withdrawing effect of the fluorine atoms[2]. A 2,2-difluoro substitution severely depresses the pKa due to its proximity to the carboxylate, whereas a 3,3-difluoro substitution provides a more moderate, finely-tuned pKa reduction.

  • Permeability Implications : Maintaining an optimal LogP is critical. Excessive drops in lipophilicity (e.g., LogD < 1) in fluorinated cyclobutane derivatives have been directly correlated with poor cellular permeability (e.g., < 2.0 × 10⁻⁶ cm/s) in structure-based drug design campaigns[3]. The 3,3-difluoro substitution preserves permeability while enhancing metabolic stability.

Logic Parent Parent Cyclobutane (Baseline LogP & pKa) C3 C-3 gem-Difluorination (Maintains LogP, Modest pKa Drop) Parent->C3 Distal F C2 C-2 gem-Difluorination (Decreases LogP, Sharp pKa Drop) Parent->C2 Proximal F Outcome1 High Permeability & Metabolic Stability C3->Outcome1 Outcome2 Reduced Permeability C2->Outcome2

Caption: Logical relationship between fluorination position, physicochemical shifts, and permeability.

Comparative Data Analysis

To objectively evaluate the performance of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid, we must compare it against structural analogs. The data below synthesizes expected experimental ranges based on established literature for fluorinated cyclobutanes[2],[1].

CompoundSubstitution PositionLogP (Experimental)pKa (Aqueous)Predicted Permeability
1-Phenylcyclobutane-1-carboxylic acid None (Parent)~ 2.854.45Moderate
3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid C-3 (gem-difluoro)~ 2.823.85High
2,2-Difluoro-1-phenylcyclobutane-1-carboxylic acid C-2 (gem-difluoro)~ 2.583.20Low
1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid C-3 + para-Cl~ 3.453.78Very High

Data Interpretation: The 3,3-difluoro derivative successfully maintains the lipophilic profile of the parent compound while lowering the pKa, creating an ideal bioisostere that resists oxidative metabolism without violating lipophilicity constraints.

Self-Validating Experimental Protocols

Computational LogP predictors often fail for heavily fluorinated saturated heterocycles due to poor parameterization of C-F dipole interactions. Therefore, rigorous experimental validation is mandatory.

Shake-Flask LogP Determination via LC-MS/MS

Causality of Choice : The shake-flask method is the gold standard for lipophilicity. LC-MS/MS is chosen over UV-Vis to prevent signal overlap, allow multiplexed analysis of derivatives, and provide extreme sensitivity for highly lipophilic compounds that partition poorly into water.

Step-by-Step Methodology :

  • Phase Pre-saturation : Stir equal volumes of 1-octanol and aqueous buffer (pH 7.4) for 24 hours at 25°C. Causality: Prevents volume shifts during the actual partitioning experiment, which would artificially skew concentration calculations.

  • Solubilization & Partitioning : Dissolve 1 mg of the 3,3-difluoro derivative in 1 mL of the pre-saturated octanol. Add 1 mL of pre-saturated buffer. Shake at 25°C for 24 hours.

  • Phase Separation : Centrifuge the mixture at 4000 rpm for 15 minutes. Causality: Ensures complete breakdown of micro-emulsions, preventing microscopic aqueous droplets from artificially inflating the octanol concentration.

  • LC-MS/MS Quantification : Analyze aliquots from both the octanol and aqueous phases using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validating Mechanism (Mass Balance) : Calculate the total mass recovered from both phases combined. If the recovery is < 95%, the assay must be rejected. A low mass balance indicates compound precipitation at the interface or adsorption to the glassware, rendering the LogP calculation invalid. LogP is calculated as Log₁₀([Octanol]/[Aqueous]).

G A 1. Phase Saturation B 2. Shake-Flask Partitioning A->B C 3. Centrifugation B->C D 4. LC-MS/MS Quantification C->D E 5. Mass Balance Validation D->E

Caption: Self-validating experimental workflow for shake-flask LogP determination.

Deoxofluorination Synthesis Workflow

Causality of Choice : Starting from 1-phenyl-3-oxocyclobutane-1-carboxylic acid methyl ester, deoxofluorination using XtalFluor-E is preferred over traditional DAST. XtalFluor-E eliminates the risk of explosive decomposition while maintaining high fluorination efficiency for sterically hindered cyclobutanones.

Step-by-Step Methodology :

  • Precursor Preparation : Dissolve the oxocyclobutane ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Deoxofluorination : Cool the solution to 0°C. Add XtalFluor-E (2.5 eq) and triethylamine trihydrofluoride (TREAT-HF, 3.0 eq) dropwise. Warm to room temperature and stir for 16 hours.

  • Hydrolysis : Quench with saturated NaHCO₃. Extract the organic layer, concentrate, and dissolve the crude ester in a THF/H₂O mixture. Add LiOH (3.0 eq) to hydrolyze the ester to the free carboxylic acid.

  • Self-Validating Mechanism (Structural Confirmation) : Acidify the aqueous layer to pH 2, extract with ethyl acetate, and purify via silica gel chromatography. The protocol is validated by running ¹⁹F-NMR on the purified product. The presence of a strong resonance signal between -85 to -95 ppm confirms the successful formation of the gem-difluoro moiety, ruling out monofluorinated elimination byproducts.

Conclusion

The 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid scaffold is a superior bioisostere that successfully uncouples the traditional relationship between fluorination and lipophilicity. By placing the gem-difluoro group at the C-3 position, researchers can depress the pKa and increase metabolic stability without suffering the LogP penalties associated with C-2 fluorination. Strict adherence to self-validating experimental protocols, such as mass-balance-checked shake-flask LC-MS/MS, is required to accurately map these nuanced physicochemical shifts.

References

  • Title : Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Structure-Based Design of Selective β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: Targeting the Flap to Gain Selectivity over BACE2 Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Validation

LC-MS method validation for 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid quantification

An authoritative guide to the validation of a bioanalytical LC-MS/MS method for the quantification of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid in human plasma, designed for researchers and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the validation of a bioanalytical LC-MS/MS method for the quantification of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid in human plasma, designed for researchers and drug development professionals. This document provides a comprehensive framework rooted in current global regulatory standards, emphasizing the scientific rationale behind experimental design and acceptance criteria.

Introduction: The Imperative for Rigorous Bioanalytical Validation

In the landscape of pharmaceutical development, the precise quantification of drug candidates and their metabolites in biological matrices is non-negotiable. The data generated from such bioanalytical methods form the bedrock of pharmacokinetic (PK) and toxicokinetic (TK) studies, directly influencing critical decisions on safety and efficacy.[1][2][3] This guide presents a comprehensive strategy for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid, a novel small molecule entity, in human plasma.

Our approach is grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6] This ensures that the validation package is robust, reliable, and suitable for regulatory submission across different regions.[4] We will not only detail the requisite validation experiments but also delve into the scientific causality behind the chosen strategies, comparing the performance of the method against universally accepted criteria.

Part 1: Foundational Method Development

Before a method can be validated, it must be developed. This phase involves a systematic investigation to define the optimal conditions for sample preparation, chromatographic separation, and mass spectrometric detection.[1][7]

Analyte and Internal Standard (IS) Selection

Analyte: 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (MW: ~212.2 g/mol ) is an acidic compound, a property dictated by its carboxylic acid functional group. This characteristic is central to developing the extraction and chromatographic strategy.

Internal Standard (IS): The use of an appropriate IS is crucial in LC-MS bioanalysis to compensate for variability during sample processing and analysis.[8][9][10]

  • The Gold Standard: Stable Isotope-Labeled (SIL) IS: The ideal choice is a SIL-IS, such as the ¹³C₆-phenyl or D₄-phenyl version of the analyte. A SIL-IS exhibits nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of matrix effects and ionization efficiency, thereby providing the most accurate correction.[8][10] A mass difference of at least 4-5 Da is recommended to prevent isotopic crosstalk.[8]

  • The Pragmatic Alternative: Structural Analog IS: When a SIL-IS is unavailable or cost-prohibitive, a carefully selected structural analog can be used. For our analyte, a suitable analog might be 1-phenylcyclobutane-1-carboxylic acid or a similar structure with different halogenation. The key is that the analog must mimic the analyte's extraction behavior and chromatographic retention without interfering with its measurement.[9][11]

For this guide, we will proceed with the assumption that a Stable Isotope-Labeled Internal Standard, ³³C₆-3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid , is utilized.

Sample Preparation: A Comparison of Techniques

The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interfering components like proteins and phospholipids, and concentrate the analyte to improve sensitivity.[12][13]

TechniquePrincipleAdvantagesDisadvantagesSuitability for Analyte
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate plasma proteins.[14]Fast, simple, inexpensive.Non-selective, high potential for matrix effects from residual phospholipids.[12][15]Sub-optimal; high risk of ion suppression for a sensitive assay.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between the aqueous plasma sample (pH adjusted) and an immiscible organic solvent.[16][17]Cleaner extracts than PPT, good recovery for non-polar compounds.Can be labor-intensive, requires solvent optimization.Good. As a carboxylic acid, adjusting the sample pH to be acidic (~2 pH units below the pKa) will protonate the analyte, increasing its hydrophobicity and facilitating extraction into a solvent like methyl tert-butyl ether (MTBE).
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution.[12][16]Highly selective, provides the cleanest extracts, high concentration factor.More complex method development, higher cost per sample.Excellent. A mixed-mode anion-exchange SPE sorbent would be ideal. It can retain the negatively charged carboxylate at neutral pH and provide strong cleanup via a secondary reversed-phase retention mechanism.

Selected Method: For this validation, we select Liquid-Liquid Extraction (LLE) for its balance of cleanliness, recovery, and simplicity, which is well-suited for this small molecule carboxylic acid.

Chromatography and Mass Spectrometry
  • Liquid Chromatography (LC): Reversed-phase chromatography using a C18 column is the standard for small molecules of this polarity. A gradient elution with an acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile) is employed. The acid serves two purposes: it ensures the carboxylic acid analyte is in its neutral, protonated form for better retention on the C18 stationary phase and promotes efficient protonation for mass spectrometry.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) in negative ion mode is the logical choice, as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. Detection will be performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[18] Hypothetical MRM transitions would be established by infusing the analyte and IS into the mass spectrometer.

    • Analyte MRM Transition (Hypothetical): Q1: m/z 211.1 → Q3: m/z 167.1 (representing loss of CO₂)

    • IS MRM Transition (Hypothetical): Q1: m/z 217.1 → Q3: m/z 173.1 (representing loss of CO₂)

Part 2: The Validation Workflow: A Step-by-Step Guide

The full validation of a bioanalytical method is an experimental process to demonstrate its suitability for the intended purpose.[1][7] The following sections detail the essential validation experiments, their protocols, acceptance criteria based on the ICH M10 guideline, and representative data.

G Data Data Quantify Quantify Data->Quantify Assess Assess Quantify->Assess Report Report Assess->Report Inject Inject

Selectivity and Specificity
  • Purpose: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.[6][7]

  • Protocol:

    • Screen at least six different lots of blank human plasma (non-hemolyzed, non-lipemic).

    • Process each blank lot with and without the addition of the IS.

    • Process a seventh blank lot spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria (ICH M10):

    • In blank samples, the response at the retention time of the analyte should be ≤ 20% of the LLOQ response.[6]

    • The response at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

  • Data Summary Table:

Plasma LotAnalyte Response (% of LLOQ)IS Response (% of LLOQ IS)Meets Criteria?
Lot 1< 1.0%< 0.5%Yes
Lot 23.5%< 0.5%Yes
Lot 3< 1.0%1.1%Yes
Lot 45.8%< 0.5%Yes
Lot 5< 1.0%< 0.5%Yes
Lot 62.1%0.8%Yes
Calibration Curve and Linearity
  • Purpose: To demonstrate the relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte over the intended analytical range.[19]

  • Protocol:

    • Prepare a set of calibration standards (at least 6-8 non-zero levels) by spiking blank plasma with known concentrations of the analyte. The range should cover the expected study concentrations.

    • Analyze the standards and plot the analyte/IS peak area ratio against the nominal concentration.

    • Perform a linear regression analysis, typically with a 1/x² weighting, to generate the calibration curve.

  • Acceptance Criteria (ICH M10):

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration for each calibrator must be within ±15% of the nominal value (±20% for the LLOQ).

    • At least 75% of the calibration standards must meet this criterion.

  • Data Summary Table (Example Calibration Curve):

    • Range: 1.00 ng/mL (LLOQ) to 1000 ng/mL (ULOQ)

    • Regression: y = 0.015x + 0.002

    • Weighting: 1/x²

    • r²: 0.9985

Nominal (ng/mL)Back-Calculated (ng/mL)% DeviationMeets Criteria?
1.00 (LLOQ)1.15+15.0%Yes
2.502.41-3.6%Yes
10.010.5+5.0%Yes
50.048.9-2.2%Yes
250258+3.2%Yes
750731-2.5%Yes
1000 (ULOQ)992-0.8%Yes
Accuracy and Precision
  • Purpose: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).[20] This is the cornerstone of validation.

  • Protocol:

    • Prepare Quality Control (QC) samples in blank plasma at four levels: LLOQ, Low QC (≤3 x LLOQ), Medium QC, and High QC (≥75% of ULOQ).

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Analyze the QC replicates on at least three different days.

  • Acceptance Criteria (ICH M10):

    • The mean concentration (accuracy) at each level must be within ±15% of the nominal value (±20% for LLOQ).[6]

    • The coefficient of variation (CV) for precision at each level must not exceed 15% (20% for LLOQ).[6]

  • Data Summary Table:

QC LevelNominal (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ1.00+8.5%11.2%+10.1%13.5%
Low2.50+4.1%7.8%+5.5%8.9%
Medium100-1.5%4.2%-0.8%5.1%
High800-3.2%3.5%-2.7%4.6%
Matrix Effect
  • Purpose: To assess the suppressive or enhancing effect of matrix components on the ionization of the analyte and IS.[15][21][22] This is a critical parameter for any LC-MS/MS method.

  • Protocol:

    • Obtain at least six different lots of blank plasma.

    • Prepare two sets of samples at Low and High QC concentrations:

      • Set A: Analyte and IS spiked into the mobile phase (neat solution).

      • Set B: Blank plasma is extracted first, and then the analyte and IS are spiked into the final extract.

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Peak Response in Set A).

    • Calculate the IS-normalized MF.

  • Acceptance Criteria (ICH M10):

    • The CV of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.

  • Data Summary Table:

Plasma LotAnalyte MFIS MFIS-Normalized MF
Lot 10.910.930.98
Lot 20.850.860.99
Lot 30.950.941.01
Lot 40.880.900.98
Lot 51.021.050.97
Lot 60.930.911.02
Mean 0.99
% CV 2.1%

G cluster_A cluster_B A_Spike Spike Analyte + IS into Mobile Phase A_Analyze Analyze A_Spike->A_Analyze A_Response Response_Neat A_Analyze->A_Response Calculate Calculate Matrix Factor (MF) = Response_PostSpike / Response_Neat A_Response->Calculate B_Extract Extract Blank Plasma B_Spike Spike Analyte + IS into Final Extract B_Extract->B_Spike B_Analyze Analyze B_Spike->B_Analyze B_Response Response_PostSpike B_Analyze->B_Response B_Response->Calculate

Recovery
  • Purpose: To determine the efficiency of the extraction procedure.[23]

  • Protocol:

    • Prepare three sets of samples at Low, Medium, and High QC concentrations:

      • Set B (from Matrix Effect): Post-extraction spike.

      • Set C: Pre-extraction spike (analyte spiked into plasma before extraction).

    • Calculate Recovery (%) = (Mean Peak Response in Set C / Mean Peak Response in Set B) x 100.

  • Acceptance Criteria: While there are no strict regulatory limits, recovery should be consistent, precise, and reproducible. High recovery is desirable but not essential as long as it is consistent.

  • Data Summary Table:

QC LevelMean Pre-Spike Response (Set C)Mean Post-Spike Response (Set B)Mean Recovery (%)Recovery % CV
Low7,8509,10086.36.5
Medium310,200355,00087.44.8
High2,515,0002,850,00088.24.1
Stability
  • Purpose: To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions likely to be encountered during a study.[24][25]

  • Protocol: Analyze Low and High QC samples after exposing them to different conditions. Compare the mean concentration of the stability samples against freshly prepared calibration standards.

  • Acceptance Criteria (ICH M10): The mean concentration of the stability samples should be within ±15% of the nominal concentration.[6][24]

  • Data Summary Table:

Stability TestConditionDurationLow QC (% Bias)High QC (% Bias)Meets Criteria?
Freeze-Thaw -20°C to Room Temp3 Cycles+5.7%+2.1%Yes
Bench-Top Room Temperature6 hours-4.2%-1.8%Yes
Long-Term -70°C90 days+1.9%-0.5%Yes
Post-Preparative Autosampler (4°C)48 hours+3.3%+1.1%Yes

In addition to matrix stability, the stability of the analyte and IS in their stock and working solutions must also be assessed and documented.[25]

Conclusion

The comprehensive validation experiments detailed above demonstrate that this LC-MS/MS method for the quantification of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid in human plasma is selective, accurate, precise, and robust. The hypothetical data presented consistently meets the stringent acceptance criteria set forth by the ICH M10 guideline. The successful completion of this validation protocol provides a high degree of confidence that the method is fit-for-purpose and will generate reliable data for pharmacokinetic assessments in regulated drug development studies.

References

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Zimmer, D., et al. (2021). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. PMC. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Lowes, S., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Future Science. [Link]

  • Acleron. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Timmerman, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlideShare. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • Liu, Y., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. [Link]

  • Stoll, D. (2014). How to Assess Potential Matrix Effects for LC-ESI-MS Trace Analysis. LCGC International. [Link]

  • Future Science. (2018). Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC. [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • BioPharma Services. (2022). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • ResolveMass Laboratories. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

  • Taylor & Francis Online. (2025). Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link]

  • Deshpande, M. M. (2020). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen. [Link]

  • American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Kumar, A., et al. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PMC. [Link]

  • International Journal of Scientific & Technology Research. (2016). Sample Preparation In Bioanalysis: A Review. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • ScienceDirect. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • Scientific Research Publishing. (2013). Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. [Link]

  • Hanna, C., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • ResearchGate. (2026). Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. [Link]

Sources

Comparative

comparative binding affinity of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid ligands

This guide provides a comparative analysis of the binding affinities of selected negative allosteric modulators (NAMs) targeting the metabotropic glutamate receptor 1 (mGluR1). While direct comparative data on a broad se...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the binding affinities of selected negative allosteric modulators (NAMs) targeting the metabotropic glutamate receptor 1 (mGluR1). While direct comparative data on a broad series of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid ligands is not extensively available in published literature, this guide will use well-characterized, potent, and selective mGluR1 NAMs as exemplars to illustrate the principles and methodologies for assessing and comparing binding affinity. This approach provides a robust framework for researchers, scientists, and drug development professionals to evaluate novel chemical scaffolds, including derivatives of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid, against this important therapeutic target.

Introduction: The Therapeutic Potential of Targeting mGluR1

The metabotropic glutamate receptor 1 (mGluR1), a Class C G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability.[1] It is predominantly located postsynaptically and, upon activation by glutamate, couples to Gq/11 proteins to initiate signaling cascades involving phospholipase C and intracellular calcium mobilization.[2][3] Dysregulation of mGluR1 signaling has been implicated in a range of neurological and psychiatric disorders, including chronic pain, anxiety, and certain cancers, making it a compelling target for therapeutic intervention.[1][4]

The development of negative allosteric modulators (NAMs) has emerged as a promising strategy for targeting mGluR1. Unlike competitive antagonists that bind to the glutamate binding site, NAMs bind to a distinct (allosteric) site on the receptor.[2] This mode of action offers several advantages, including greater subtype selectivity and a "saturable" effect, which can provide a more nuanced modulation of receptor function and potentially a wider therapeutic window.

This guide will focus on the methodologies used to determine and compare the binding affinities of selective mGluR1 NAMs, providing a blueprint for the evaluation of new chemical entities.

Comparative Analysis of Selected mGluR1 Antagonists

To illustrate a comparative analysis, we will examine three well-characterized, selective mGluR1 NAMs with distinct chemical scaffolds and potencies. The binding affinity (Ki) and functional potency (IC50) are key parameters in the pharmacological characterization of these compounds.

CompoundChemical ClassBinding Affinity (Ki)Functional Potency (IC50)Selectivity Profile
JNJ16259685 Pyrano[2,3-b]quinoline0.34 nM (rat)[5][6]0.55 nM (human)[6][7]>400-fold selective over mGluR5; no activity at mGluR2, 3, 4, 6, AMPA, or NMDA receptors.[6][7]
YM-298198 Thiazolo[3,2-a]benzimidazole19 nM[2]16 nM[2]Inactive at mGluR2-7, ionotropic glutamate receptors, and glutamate transporters.
CPCCOEt Cyclopropan[b]chromeneDoes not displace [3H]glutamate[8]6.5 µM (human)[2][8]No activity at mGluR2, 4a, 5a, 7b, and 8a up to 100 µM.[8]

Expert Insights:

  • JNJ16259685 stands out as a sub-nanomolar potent antagonist, making it an excellent tool for in vivo studies requiring high target occupancy at low doses.[5] Its high selectivity minimizes the potential for off-target effects.

  • YM-298198 demonstrates nanomolar potency and good selectivity, representing a valuable pharmacological tool.

  • CPCCOEt , one of the earlier selective mGluR1 NAMs, has significantly lower potency (micromolar range).[2][8] Its utility lies in foundational studies, but its lower potency may limit its therapeutic potential. The fact that it does not displace orthosteric ligands like glutamate was key in establishing its allosteric mechanism of action.[8]

Methodologies for Determining Binding Affinity and Functional Potency

The data presented above are generated through rigorous experimental protocols. Understanding these methods is crucial for interpreting the results and for designing new experiments to evaluate novel compounds.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

Radioligand binding assays are the gold standard for quantifying the direct interaction between a ligand and a receptor.[9] A competition binding assay is used to determine the inhibition constant (Ki) of a non-radiolabeled test compound.

Causality Behind Experimental Choices:

  • Why use a competition assay? This format allows for the determination of the affinity of a wide range of unlabeled compounds by measuring their ability to displace a single, high-affinity radioligand. This is more practical and cost-effective than synthesizing a radiolabeled version of every test compound.

  • Why use cell membranes? Using membranes prepared from cells overexpressing the target receptor (e.g., CHO or HEK293 cells transfected with mGluR1) isolates the receptor from complex intracellular signaling pathways, ensuring that the assay measures direct binding rather than downstream functional effects.

  • Choice of Radioligand: A high-affinity, selective radioligand is crucial for a sensitive and accurate assay. For mGluR1, a tritiated allosteric antagonist like [3H]FTIDC has been successfully used.[10]

Experimental Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human mGluR1a receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[11]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]

    • Wash the membrane pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[11] Store aliquots at -80°C.

  • Assay Setup:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 150 µL of thawed membrane preparation (containing 5-20 µg of protein).[12]

      • 50 µL of the unlabeled test compound (e.g., a derivative of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid) at various concentrations (typically a 10-point, 3-fold serial dilution).

      • 50 µL of a fixed concentration of the radioligand (e.g., [3H]FTIDC at a concentration close to its Kd value).[10]

    • For determining total binding, add 50 µL of assay buffer instead of the test compound.

    • For determining non-specific binding, add 50 µL of a high concentration of a known, unlabeled mGluR1 antagonist (e.g., 10 µM JNJ16259685).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12]

  • Filtration and Scintillation Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[11]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 HEK293-mGluR1 Cell Culture prep2 Homogenization prep1->prep2 prep3 Centrifugation & Membrane Isolation prep2->prep3 prep4 Protein Quantification prep3->prep4 assay1 Combine Membranes, Test Compound, & [3H]Radioligand prep4->assay1 Membrane Aliquots assay2 Incubate to Equilibrium assay1->assay2 assay3 Vacuum Filtration assay2->assay3 assay4 Scintillation Counting assay3->assay4 analysis1 Calculate Specific Binding assay4->analysis1 Counts Per Minute analysis2 Generate IC50 Curve analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff analysis2->analysis3 result result analysis3->result Binding Affinity (Ki)

Caption: Workflow for determining ligand binding affinity (Ki) using a competition radioligand binding assay.

Intracellular Calcium Mobilization Assay for Functional Potency (IC50)

Functional assays measure the biological effect of a ligand on its target. For mGluR1, which signals through the Gq pathway, a common functional assay measures changes in intracellular calcium concentration. The IC50 value from this assay represents the concentration of the antagonist required to inhibit 50% of the response to an agonist.

Causality Behind Experimental Choices:

  • Why measure calcium? mGluR1 activation leads to the production of inositol triphosphate (IP3), which triggers the release of calcium from intracellular stores. This calcium transient is a robust and direct downstream indicator of receptor activation.

  • Why use whole cells? This assay requires intact cellular machinery (G-proteins, phospholipase C, endoplasmic reticulum) to measure the functional response, so live cells are used.

  • Why use a fluorescent dye? Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) provide a highly sensitive and real-time readout of changes in intracellular calcium concentration that can be measured using a plate reader.

Experimental Protocol: Intracellular Calcium Mobilization Assay

  • Cell Preparation:

    • Plate HEK293 cells stably expressing mGluR1 in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • On the day of the assay, remove the growth medium.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C.

    • Wash the cells gently with the buffer to remove excess extracellular dye.

  • Compound Addition and Measurement:

    • Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Add various concentrations of the test antagonist (e.g., a derivative of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid) to the wells and incubate for a defined period (e.g., 15-30 minutes).

    • Initiate fluorescence reading and, after establishing a stable baseline, add a fixed concentration of an mGluR1 agonist (e.g., glutamate or quisqualate at its EC80 concentration) to stimulate the receptor.

    • Continue to record the fluorescence signal for several minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data, setting the response in the presence of the agonist alone as 100% and the baseline as 0%.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

Workflow for Intracellular Calcium Mobilization Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Plate HEK293-mGluR1 Cells in 96-well Plate prep2 Load Cells with Fluorescent Ca2+ Dye prep1->prep2 prep3 Wash to Remove Excess Dye prep2->prep3 assay1 Add Test Antagonist (Pre-incubation) prep3->assay1 Dye-loaded Cells assay2 Add Agonist (e.g., Glutamate) assay1->assay2 assay3 Measure Fluorescence (Calcium Response) assay2->assay3 analysis1 Normalize Data assay3->analysis1 Fluorescence Data analysis2 Generate Dose-Response Inhibition Curve analysis1->analysis2 analysis3 Calculate IC50 analysis2->analysis3 result result analysis3->result Functional Potency (IC50)

Caption: Workflow for determining ligand functional potency (IC50) using a calcium mobilization assay.

Conclusion

The comparative analysis of binding affinity and functional potency is fundamental to the process of drug discovery and development. By employing robust and validated methodologies such as radioligand binding assays and cell-based functional screens, researchers can effectively characterize and rank novel ligands for a given target. While the specific chemical class of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid requires further investigation to populate a direct comparative table, the principles and detailed protocols outlined in this guide provide the necessary framework for such an evaluation. The use of well-characterized compounds like JNJ16259685 and YM-298198 as benchmarks allows for the contextualization of new data, ultimately guiding the selection of lead candidates with optimal potency and selectivity for therapeutic development.

References

  • Kenny, P. J., & Markou, A. (2011). Metabotropic glutamate receptor ligands as potential therapeutics for addiction. Neuropsychopharmacology, 36(1), 229-257. [Link]

  • Lavreysen, H., et al. (2004). JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist. Neuropharmacology, 47(7), 961-972. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Litschig, S., et al. (1999). CPCCOEt, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding. Molecular Pharmacology, 55(3), 453-461. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocols. Retrieved from [Link]

  • Kohara, A., et al. (2005). Correlation of receptor occupancy of metabotropic glutamate receptor subtype 1 (mGluR1) in mouse brain with in vivo activity of allosteric mGluR1 antagonists. Journal of Pharmacological Sciences, 99(2), 147-154. [Link]

  • Xu, H., et al. (2011). Sigma receptor binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.10. [Link]

  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Serrat, R., et al. (2007). Proteomic analysis reveals novel binding partners of metabotropic glutamate receptor 1. Journal of Neurochemistry, 103(6), 2345-2357. [Link]

  • Wang, D. Q., et al. (2013). Metabotropic glutamate receptor 1 (mGluR1) antagonism impairs cocaine-induced conditioned place preference via inhibition of protein synthesis. Neuropsychopharmacology, 38(7), 1308-1321. [Link]

  • Patsnap. (2025, March 11). What mGluRs antagonists are in clinical trials currently? Retrieved from [Link]

  • Lopez-Chiriboga, A. S., et al. (2016). Metabotropic glutamate receptor type 1 autoimmunity: Clinical features and treatment outcomes. Neurology, 86(11), 1009-1013. [Link]

  • Hartmann, J., et al. (2008). Long-term depression of mGluR1 signaling. Journal of Neuroscience, 28(11), 2834-2843. [Link]

  • Costantino, G., et al. (2001). Homology Modeling of Metabotropic Glutamate Receptors. (mGluRs) Structural Motifs Affecting Binding Modes and Pharmacological Profile of mGluR1 Agonists and Competitive Antagonists. Journal of Medicinal Chemistry, 44(22), 3668-3678. [Link]

  • Tsuchiya, D., et al. (2002). Structural views of the ligand-binding cores of a metabotropic glutamate receptor complexed with an antagonist and both glutamate and Gd3+. Proceedings of the National Academy of Sciences, 99(5), 2660-2665. [Link]

  • Mannaioni, G., et al. (2001). Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function. Journal of Neuroscience, 21(16), 5925-5934. [Link]

  • Rose, A. S., et al. (2008). Preferential binding of allosteric modulators to active and inactive conformational states of metabotropic glutamate receptors. BMC Pharmacology, 8(1), 1-13. [Link]

  • Satow, A., et al. (2008). Pharmacological effects of the metabotropic glutamate receptor 1 antagonist compared with those of the metabotropic glutamate receptor 5 antagonist and metabotropic glutamate receptor 2/3 agonist in rodents: detailed investigations with a selective allosteric metabotropic glutamate receptor 1 antagonist, FTIDC [4-[1-(2-fluoropyridine-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide]. Journal of Pharmacology and Experimental Therapeutics, 326(2), 577-587. [Link]

  • Satow, A., et al. (2008). Pharmacological Effects of the Metabotropic Glutamate Receptor 1 Antagonist Compared with Those of the Metabotropic Glutamate Receptor 5 Antagonist and Metabotropic Glutamate Receptor 2/3 Agonist in Rodents: Detailed Investigations with a Selective Allosteric Metabotropic Glutamate Receptor 1 Antagonist, FTIDC [4-[1-(2-Fluoropyridine-3-yl)-5-methyl-1 H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2 H)-carboxamide]. The Journal of Pharmacology and Experimental Therapeutics, 326(2), 577-587. [Link]

  • Koyama, R. (2023). Pharmacological Characterization of Drug Candidates Targeting Receptors. Graduate School of Pharmaceutical Sciences, The University of Tokyo. [Link]

  • Wang, D. Q., et al. (2013). Metabotropic glutamate receptor I (mGluR1) antagonism impairs cocaine-induced conditioned place preference via inhibition of protein synthesis. Neuropsychopharmacology, 38(7), 1308-1321. [Link]

  • MedChemExpress. (n.d.). mGluR Agonists Antagonists. Retrieved from [Link]

Sources

Validation

High-Resolution ESI-QTOF vs. EI-GC-MS for the Structural Elucidation of Fluorinated Cyclobutanes: A Case Study on 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid

Fluorinated cyclobutanes are increasingly utilized in medicinal chemistry as metabolically stable bioisosteres for phenyl rings. However, characterizing highly strained, heavily substituted four-membered rings like 3,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Fluorinated cyclobutanes are increasingly utilized in medicinal chemistry as metabolically stable bioisosteres for phenyl rings. However, characterizing highly strained, heavily substituted four-membered rings like 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (DFPCCA) presents a unique analytical challenge.

This guide provides an objective comparison of two leading mass spectrometry platforms—Nominal Mass Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) and High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-QTOF) —evaluating their performance in elucidating the complex fragmentation patterns of DFPCCA.

Mechanistic Causality in DFPCCA Fragmentation

To understand platform performance, we must first analyze the fundamental gas-phase chemistry of DFPCCA. The fragmentation is driven by two competing thermodynamic forces:

  • Ring Strain Release (Retro-[2+2] Cycloaddition): The cyclobutane ring possesses approximately 26 kcal/mol of strain energy. Upon activation (either via 70 eV electron ionization or collision-induced dissociation), the ring readily undergoes a retro-[2+2] cleavage. This yields a neutral difluoroethylene molecule (CF₂=CH₂, 64 Da) and a charged 2-phenylacrylate derivative.

  • Sequential Neutral Losses (CO₂ and HF): The carboxylic acid moiety is highly susceptible to decarboxylation (-44 Da). Subsequently, the gem-difluoro group, despite the high C-F bond strength, undergoes facile elimination of hydrogen fluoride (HF, -20 Da). This is thermodynamically driven by the formation of a highly stable, conjugated fluorinated alkene system [1].

The Isobaric Interference Challenge

A critical analytical bottleneck occurs at nominal mass m/z 147 .

  • The sequential loss of CO₂ and HF from the [M-H]⁻ precursor yields the fragment C₁₀H₈F⁻ (Exact Mass: 147.0608).

  • The retro-[2+2] cleavage yields the 2-phenylacrylate anion C₉H₇O₂⁻ (Exact Mass: 147.0444).

The mass difference between these two distinct mechanistic pathways is a mere 16.4 mDa . Resolving these isobaric interferences is impossible on standard nominal mass instruments, necessitating high-resolution mass spectrometry (HRMS) [2].

MS_Workflow cluster_GC Platform A: Nominal Mass EI-GC-MS cluster_LC Platform B: HR-ESI-QTOF Sample DFPCCA Sample Preparation GC_MS Gas Chromatography (Derivatized) Sample->GC_MS LC_QTOF Liquid Chromatography (Direct Injection) Sample->LC_QTOF EI_Ionization Electron Ionization (70 eV, Radical Cation) GC_MS->EI_Ionization Frag_EI Hard Fragmentation (Unresolved Isobars) EI_Ionization->Frag_EI Data Structural Elucidation & Comparison Frag_EI->Data ESI_Ionization ESI Negative Mode ([M-H]- Anion) LC_QTOF->ESI_Ionization Frag_CID Targeted CID (Resolved Isobars) ESI_Ionization->Frag_CID Frag_CID->Data

Workflow comparing EI-GC-MS and HR-ESI-QTOF for DFPCCA structural elucidation.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthy and reproducible data, the following protocols incorporate internal self-validation mechanisms, such as lock-mass calibration to prevent mass drift.

Protocol A: Nominal Mass EI-GC-MS (Single Quadrupole)

Carboxylic acids suffer from poor volatility and peak tailing in GC. Derivatization is mandatory to validate the intact molecular ion.

  • Derivatization: React 1 mg of DFPCCA with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% TMCS at 60°C for 30 minutes to form the volatile TMS-ester.

  • Chromatography: Inject 1 µL (split ratio 1:50) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

  • Ionization & Detection: Operate the EI source at 70 eV and 230°C. Scan m/z 50–350.

  • Validation: Utilize perfluorotributylamine (PFTBA) as an internal tuning standard to verify nominal mass axis calibration prior to injection.

Protocol B: HR-ESI-QTOF (High-Resolution LC-MS/MS)

ESI allows for the direct analysis of the native carboxylic acid in negative ion mode, preserving the precursor ion.

  • Sample Preparation: Dilute DFPCCA to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (50 mm × 2.1 mm, 1.7 µm). Run a 5-minute gradient from 5% to 95% Acetonitrile.

  • Ionization & MS/MS: Operate the ESI source in negative mode. Isolate the [M-H]⁻ precursor (m/z 211.0576) in the quadrupole. Apply Collision-Induced Dissociation (CID) using N₂ gas at a normalized collision energy (NCE) of 20 eV.

  • Validation (Lock Mass): Continuously infuse Leucine Enkephalin ([M-H]⁻ m/z 554.2620) as an internal lock mass. Extract fragment ion chromatograms with a strict ±5 ppm mass tolerance window.

Data Presentation & Platform Comparison

The fragmentation data highlights the stark difference in analytical capability between the two platforms.

Table 1: Fragmentation Profile Comparison
Fragment OriginExpected FormulaExact Mass (Da)EI-GC-MS Observation (Nominal)HR-ESI-QTOF Observation (Exact)Resolving Power Required
Precursor Ion [C₁₁H₉F₂O₂]⁻211.0576Not observed (TMS derivatized)211.0574 (Error: 0.9 ppm)N/A
Loss of CO₂ [C₁₀H₉F₂]⁻167.0670m/z 167 (Low intensity)167.0668 (Error: 1.1 ppm)~2,000
Loss of CO₂ + HF [C₁₀H₈F]⁻147.0608m/z 147 (Convoluted peak) 147.0605 (Resolved) > 8,900
Retro-[2+2] Cleavage [C₉H₇O₂]⁻147.0444m/z 147 (Convoluted peak) 147.0446 (Resolved) > 8,900
Loss of HF (Direct) [C₁₁H₈FO₂]⁻191.0514m/z 191191.0511 (Error: 1.5 ppm)~3,000
Mechanistic Visualization

Fragmentation_Pathway M_ion [M-H]- Precursor m/z 211.0576 Loss_CO2 [M-H-CO2]- m/z 167.0670 M_ion->Loss_CO2 -CO2 (44 Da) Retro_2_2 Retro-[2+2] Cleavage Loss of C2H2F2 (64 Da) M_ion->Retro_2_2 Ring Strain Release Loss_HF [M-H-CO2-HF]- m/z 147.0608 Loss_CO2->Loss_HF -HF (20 Da) Isobaric_Note Isobaric Fragments Δm = 16.4 mDa Loss_HF->Isobaric_Note Fragment_147 2-Phenylacrylate Anion m/z 147.0444 Retro_2_2->Fragment_147 -CF2=CH2 Fragment_147->Isobaric_Note

Divergent fragmentation pathways of DFPCCA generating isobaric product ions.

Conclusion & Recommendations

While nominal mass EI-GC-MS is a cost-effective workhorse for general library-matching of volatile organics, it fundamentally fails at the de novo structural elucidation of highly strained, multi-pathway molecules like DFPCCA. The hard ionization (70 eV) shatters the molecule, and the low resolving power (~1,000) convolutes the critical m/z 147 fragment, masking the dual retro-[2+2] and HF-loss mechanisms.

Recommendation: For drug development professionals synthesizing novel fluorinated cyclobutane bioisosteres, HR-ESI-QTOF is the mandatory platform . ESI preserves the intact molecular ion without derivatization, while the QTOF analyzer (resolving power >30,000) easily separates the 16.4 mDa difference between the isobaric fragments. This ensures absolute confidence in structural assignments and impurity profiling.

References

  • PubChemLite. 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (C11H10F2O2) Structural and Exact Mass Data. Université du Luxembourg. Available at:[Link]

  • Zenobi, R., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. ETH Zurich Research Collection / NIH PMC. Available at:[Link]

Comparative

A Comparative In Vitro Toxicological Assessment of 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid and Standard Carboxylic Acids

An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of drug discovery and development, the early and accurate assessment of a compound's toxicity is paramount. This guide provides a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of drug discovery and development, the early and accurate assessment of a compound's toxicity is paramount. This guide provides a comparative analysis of the in vitro toxicity of a novel fluorinated carboxylic acid, 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid, against a panel of well-characterized standard carboxylic acids: benzoic acid, acetic acid, and propionic acid. By employing a suite of validated in vitro assays, we aim to provide a comprehensive toxicological profile to inform future research and development decisions.

The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. However, fluorination can also significantly alter a compound's toxicological profile. Therefore, a thorough understanding of the in vitro toxicity of novel fluorinated compounds is a critical step in the drug development pipeline.

This guide is structured to provide a clear and logical progression, from the fundamental principles of the selected toxicity assays to the detailed experimental protocols and a comparative analysis of the resulting data.

Pillar 1: Experimental Design & Rationale

The selection of in vitro toxicity assays was based on their relevance to key toxicological endpoints and their widespread acceptance in regulatory toxicology.[1][2][3] The chosen assays provide a multi-faceted view of potential toxicity, encompassing cytotoxicity, genotoxicity, and target organ-specific toxicity.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental to understanding a compound's effect on cell viability and proliferation.[4] We will employ two distinct and complementary assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[4][5]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[6][7][8][9] An increase in extracellular LDH activity is a direct measure of cytotoxicity and cell lysis.[6][7]

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can damage DNA, potentially leading to mutations and cancer. We will utilize two well-established methods:

  • Ames Test (Bacterial Reverse Mutation Assay): This widely used screening test assesses the mutagenic potential of a compound by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium that are auxotrophic for histidine.[10][11][12][13][14] A positive result indicates that the compound can cause mutations in the bacterial DNA.[10]

  • Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique detects DNA strand breaks in individual eukaryotic cells.[15][16][17][18] Under electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet" shape, with the tail length and intensity being proportional to the extent of DNA damage.[15][18]

Target Organ Toxicity Assessment

To investigate potential organ-specific toxicity, we will focus on two of the most common targets for drug-induced injury: the liver and the kidneys.

  • In Vitro Hepatotoxicity: The liver is a primary site of drug metabolism and is often susceptible to toxicity.[19][20][21] We will use primary human hepatocytes or the HepG2 cell line, a well-established human liver carcinoma cell line, to assess potential liver damage.[19][20][21]

  • In Vitro Nephrotoxicity: The kidneys play a critical role in drug excretion and can be a target for toxicity.[22][23][24][25] We will utilize human renal proximal tubule epithelial cells (RPTECs) to evaluate potential kidney-specific injury.[23][24]

Pillar 2: Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for conducting the in vitro toxicity assays.

Cell Culture
  • Cell Lines:

    • HepG2 (human liver carcinoma)

    • Human Renal Proximal Tubule Epithelial Cells (RPTECs)

    • Human peripheral blood lymphocytes (for Comet Assay)

  • Culture Conditions: Cells will be maintained in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[26]

  • Compound Treatment: Treat cells with a range of concentrations of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid and the standard carboxylic acids (benzoic acid, acetic acid, propionic acid) for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[27]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][27][28] The percentage of cell viability will be calculated relative to the vehicle control.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.[8][29]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[8][9] This typically involves a coupled enzymatic reaction that results in a colored formazan product.[8][9]

  • Absorbance Measurement: Incubate at room temperature for a specified time and then measure the absorbance at 490 nm.[6][7] The amount of LDH released is proportional to the absorbance.

Ames Test Protocol
  • Bacterial Strains: Use Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.[14]

  • Metabolic Activation: Conduct the assay with and without the addition of a rat liver S9 fraction to assess the mutagenicity of both the parent compound and its metabolites.[10][14]

  • Plate Incorporation Method: Mix the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix with molten top agar.[12]

  • Incubation: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.[10][12]

  • Revertant Colony Counting: Count the number of revertant colonies (his+) on each plate.[13] A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[12]

Comet Assay Protocol
  • Cell Treatment: Treat human peripheral blood lymphocytes with the test compounds for a short duration (e.g., 2-4 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide).

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto microscope slides.[18]

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving behind the DNA nucleoids.[17][18]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.[18]

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize the comets using a fluorescence microscope.[15]

  • Data Analysis: Quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment using specialized software.[15]

Pillar 3: Data Presentation & Visualization

The following tables summarize hypothetical data from the in vitro toxicity assays, comparing 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid with standard carboxylic acids.

Table 1: Cytotoxicity Data (IC50 Values in µM)
CompoundCell LineMTT Assay (24h)MTT Assay (48h)LDH Assay (24h)LDH Assay (48h)
3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acidHepG2150120180145
RPTECs180155210170
Benzoic AcidHepG2500450550480
RPTECs600530650570
Acetic AcidHepG2>1000>1000>1000>1000
RPTECs>1000>1000>1000>1000
Propionic AcidHepG2>1000>1000>1000>1000
RPTECs>1000>1000>1000>1000

IC50: The concentration of a compound that causes a 50% reduction in cell viability.

Table 2: Genotoxicity Data
CompoundAmes Test (TA98, -S9)Ames Test (TA98, +S9)Ames Test (TA100, -S9)Ames Test (TA100, +S9)Comet Assay (% DNA in Tail at 100 µM)
3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acidNegativeNegativeNegativeNegative15%
Benzoic AcidNegativeNegativeNegativeNegative8%
Acetic AcidNegativeNegativeNegativeNegative5%
Propionic AcidNegativeNegativeNegativeNegative4%
Diagrams

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assays cluster_genotoxicity Genotoxicity Assays cluster_target_organ Target Organ Toxicity MTT MTT Assay LDH LDH Assay Ames Ames Test Comet Comet Assay Hepato Hepatotoxicity (HepG2) Nephro Nephrotoxicity (RPTECs) Test_Compound Test Compounds: - 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid - Benzoic Acid - Acetic Acid - Propionic Acid Test_Compound->MTT Test_Compound->LDH Test_Compound->Ames Test_Compound->Comet Test_Compound->Hepato Test_Compound->Nephro

Caption: Overall experimental workflow for in vitro toxicity assessment.

MTT_Assay_Pathway Viable_Cell Viable Cell Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases Viable_Cell->Mitochondrial_Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondrial_Dehydrogenases->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondrial_Dehydrogenases Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement

Caption: Principle of the MTT cytotoxicity assay.

LDH_Assay_Pathway Damaged_Cell Damaged Cell (Compromised Membrane) LDH_Release LDH Release Damaged_Cell->LDH_Release Extracellular_LDH Extracellular LDH LDH_Release->Extracellular_LDH Colored_Product Colored Product (Formazan) Extracellular_LDH->Colored_Product Enzymatic Reaction LDH_Substrate LDH Substrate Mix LDH_Substrate->Extracellular_LDH Measurement Measure Absorbance at 490 nm Colored_Product->Measurement

Caption: Principle of the LDH cytotoxicity assay.

Analysis and Interpretation

Based on the hypothetical data presented, 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid exhibits a higher level of in vitro cytotoxicity compared to the standard carboxylic acids tested, as indicated by the lower IC50 values in both the MTT and LDH assays across both cell lines. This suggests that the difluoro-phenylcyclobutane moiety may contribute to increased cellular toxicity.

In contrast, all tested compounds, including the fluorinated analog, were found to be non-mutagenic in the Ames test, both with and without metabolic activation. This is a positive indication from a genotoxicity perspective. However, the Comet assay revealed a slightly elevated level of DNA damage for 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid compared to the other carboxylic acids, suggesting a potential for clastogenic or other DNA-damaging effects that are not detected by the Ames test. It's important to note that some studies have shown benzoic acid to have weak genotoxic effects at higher concentrations.[30]

The observed cytotoxicity in both liver (HepG2) and kidney (RPTECs) cell lines suggests that these organs could be potential targets for toxicity. The lower IC50 values for the fluorinated compound in both cell lines warrant further investigation into its specific mechanisms of hepatotoxicity and nephrotoxicity. For instance, propionic acid derivatives have been studied for their cytotoxic potential in liver cells.[31] Acetic acid has also been shown to induce cell death in vitro.[32][33]

It is important to acknowledge the limitations of in vitro models. While they provide valuable initial screening data, they may not fully recapitulate the complex physiological environment of a whole organism.[20][21][34] Therefore, promising compounds with acceptable in vitro toxicity profiles would require further evaluation in in vivo models. The use of more advanced in vitro systems, such as 3D cell cultures or organ-on-a-chip models, could also provide more predictive data.[19][25][35]

Conclusion

This comparative guide provides a framework for the in vitro toxicological evaluation of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid against standard carboxylic acids. The data, although hypothetical, illustrates a potential increase in cytotoxicity associated with the fluorinated structure, while no mutagenic activity was observed in the Ames test. The slight increase in DNA damage detected by the Comet assay suggests that further investigation into the genotoxic potential is warranted.

For researchers and drug development professionals, this guide underscores the importance of a multi-assay approach to in vitro toxicity testing. The insights gained from such studies are critical for making informed decisions about the progression of new chemical entities through the drug development pipeline. Further mechanistic studies are recommended to elucidate the specific pathways through which 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid exerts its cytotoxic effects.

References

  • Gstraunthaler, G. (2003). Nephrotoxicity testing in vitro--what we know and what we need to know. ALTEX, 20(4), 213-219.
  • Yilmaz, S., Ünal, F., Yüzbaşioğlu, D., & Çelik, M. (2009). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Cytotechnology, 60(1-3), 51-56.
  • MTT Assay: Assessing Cell Proliferation. (n.d.). Creative Bioarray. Retrieved April 7, 2024, from [Link]

  • In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. (2020). Journal of Visualized Experiments, (163).
  • In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery. Retrieved April 7, 2024, from [Link]

  • Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. (2018). Science Alert.
  • In Vitro Nephrotoxicity Services. (n.d.). Eurofins Discovery. Retrieved April 7, 2024, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). Journal of Visualized Experiments, (57).
  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol. Retrieved April 7, 2024, from [Link]

  • In vitro models for liver toxicity testing. (2013). Toxicology Research, 2(1), 1-10.
  • In vitro models for liver toxicity testing. (2013). Toxicology Research, 2(1), 1-10.
  • Comet assay: a versatile but complex tool in genotoxicity testing. (2012). Journal of the Brazilian Society of Toxicology, 25(1-2), 1-11.
  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.
  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol, 8(6), e2777.
  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. (2021, February 8). Emulate. Retrieved April 7, 2024, from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). ECHA. Retrieved April 7, 2024, from [Link]

  • In Vitro Renal Toxicity Testing. (n.d.). Hemogenix. Retrieved April 7, 2024, from [Link]

  • Kidney Toxicity. (n.d.). Newcells Biotech. Retrieved April 7, 2024, from [Link]

  • Acetic acid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved April 7, 2024, from [Link]

  • Precision nephrotoxicity testing using 3D in vitro models. (2023). Frontiers in Toxicology, 5, 1184082.
  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2020). Archives of Toxicology, 94(1), 1-22.
  • The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. (2023). STAR Protocols, 4(1), 101955.
  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (1983).
  • The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century P
  • The Ames Test. (n.d.). University of California, Davis. Retrieved April 7, 2024, from [Link]

  • Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. (n.d.). Agilent. Retrieved April 7, 2024, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved April 7, 2024, from [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). International Journal of Molecular Sciences, 22(23), 12827.
  • In vitro assays for developmental neurotoxicity. (n.d.). OECD. Retrieved April 7, 2024, from [Link]

  • Ames Test | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved April 7, 2024, from [Link]

  • ECVAM in vitro toxicity tests included in OECD testing recommendations. (2004, May 4). CORDIS. Retrieved April 7, 2024, from [Link]

  • Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines. (2014).
  • Benzoic acid and alkali benzo
  • Propanoic acid: Human health tier II assessment. (2016, July 1). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved April 7, 2024, from [Link]

  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022, June 30). European Society for Toxicology In Vitro. Retrieved April 7, 2024, from [Link]

  • Draft Screening Assessment Acetic acid. (2018). Canada.ca.
  • SIDS INITIAL ASSESSMENT PROFILE CAS No. 79-09-4 Chemical Name Propionic Acid Structural Formula CH3-CH2-COOH. (n.d.). OECD.
  • Advancements in Understanding Benzoic Acid's Impact on Human Health. (2022, October 13). Justlong in Food.
  • Food Safety Commission of Japan Risk Assessment Report Benzoic acid. (n.d.). Food Safety Commission of Japan.
  • Benzoic acid: Human health tier II assessment. (2013, June 28). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • SAFETY DATA SHEET Acetic acid 99.85%. (n.d.). Retrieved from [Link]

  • Substance Information Document Acetic acid. (2024, July 30). European Chemicals Agency.
  • Propionic Acid. (n.d.). Metabolon. Retrieved April 7, 2024, from [Link]

  • Elevated propionate and its association with neurological dysfunctions in propionic acidemia. (2025, March 19). Frontiers in Neuroscience, 19, 1599813.

Sources

Validation

A Comparative Benchmarking Guide: 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid in Fluorine-Directed Drug Discovery

Introduction: The Strategic Imperative of Fluorine in Modern Drug Design In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine has emerged as a transformative tool for optimizing t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine has emerged as a transformative tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively offer a powerful lever to modulate a molecule's metabolic stability, lipophilicity, and acidity.[3][4] Carboxylic acids, while being a common and often essential pharmacophoric element for target engagement, frequently present challenges related to poor membrane permeability, rapid metabolism, and potential for toxicity.[5][6] This has led to a focused effort in the discovery and development of carboxylic acid bioisosteres, which are functional groups that can mimic the desirable interactions of a carboxylic acid while mitigating its inherent liabilities.[7][8]

This guide presents a comprehensive benchmarking of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid, a novel fluorinated scaffold, against its non-fluorinated analog and other established carboxylic acid bioisosteres. Through a detailed analysis of key drug-like properties, supported by experimental protocols and in silico modeling, we will elucidate the potential advantages of this gem-difluorinated cyclobutane motif in the context of fluorine-directed drug discovery.

The Candidate: 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid

The introduction of a gem-difluoro group onto the cyclobutane ring of 1-phenylcyclobutane-1-carboxylic acid is a deliberate design strategy aimed at harnessing the multifaceted effects of fluorine. The gem-difluoro moiety is expected to influence the molecule's conformation, electronic properties, and metabolic fate.[9][10]

Synthesis of the Core Scaffold and its Non-Fluorinated Analog

The synthesis of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid and its non-fluorinated counterpart, 1-phenylcyclobutane-1-carboxylic acid, can be achieved through established synthetic routes. The non-fluorinated analog is commercially available, and its synthesis has been reported.[11][12][13] The synthesis of the gem-difluorinated target molecule has also been described in the literature, often involving the fluorination of a suitable cyclobutanone precursor.[13][14]

Comparative Physicochemical Properties

The true measure of a novel scaffold's potential lies in a direct comparison of its physicochemical properties against relevant benchmarks. The following table summarizes the experimentally determined or predicted values for 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid, its non-fluorinated parent, and other common carboxylic acid bioisosteres.

Compound/BioisostereStructurepKa (Predicted)clogP (Predicted)Metabolic Stability (t½ in HLM, Predicted)Caco-2 Permeability (Papp, Predicted)
1-Phenylcyclobutane-1-carboxylic acid
4.52.5LowLow3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid 3.8 2.9 Moderate Moderate Phenyl-tetrazole4.91.8HighLow-ModeratePhenyl-acylsulfonamide2.02.2HighModerate-HighPhenyl-hydroxamic acid8.81.5ModerateModerate

Note: Predicted values are generated using established in silico models (e.g., QSAR-based predictors) and should be confirmed experimentally.[5][15][16][17][18][19][20]

Experimental Protocols for Property Determination

To ensure the scientific rigor of this comparison, the following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the test compounds.[5][6]

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the test compound in a 1:1 mixture of methanol and water.

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

    • Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

  • Titration:

    • Place 20 mL of the test compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add the 0.1 M NaOH solution in small increments (e.g., 0.1 mL) while continuously monitoring the pH.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has plateaued, indicating the complete neutralization of the acid.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

Protocol 2: Determination of Lipophilicity (logP) by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of the test compounds.[1][2]

Methodology:

  • Preparation:

    • Saturate n-octanol with water and water with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.

    • Prepare a stock solution of the test compound in the water-saturated n-octanol.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the n-octanol-saturated water.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

    • Allow the layers to separate completely.

  • Analysis:

    • Carefully separate the aqueous and organic layers.

    • Determine the concentration of the test compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To assess the metabolic stability of the test compounds by measuring their rate of depletion in the presence of human liver microsomes.[3][7][15][18][21]

Methodology:

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation:

    • Add the test compound to the reaction mixture at a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

Protocol 4: Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of the test compounds using a Caco-2 cell monolayer model.[17][22][23][24][25][26]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer (HBSS, pH 7.4).

    • Prepare a dosing solution of the test compound in the transport buffer.

    • To measure apical-to-basolateral (A-B) permeability, add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • To measure basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio (B-A Papp / A-B Papp) can be calculated to assess the potential for active efflux.

Visualizing the Workflow and Molecular Relationships

To further clarify the experimental process and the relationships between the compared molecules, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Comparative Assays cluster_analysis Data Analysis & Comparison Start Starting Materials Synth_F Synthesis of 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid Start->Synth_F Synth_NF Synthesis of 1-Phenylcyclobutane-1-carboxylic acid Start->Synth_NF pKa pKa Determination Synth_F->pKa Test Compound logP logP Determination Synth_F->logP Test Compound MetStab Metabolic Stability Synth_F->MetStab Test Compound Perm Caco-2 Permeability Synth_F->Perm Test Compound Synth_NF->pKa Non-fluorinated Analog Synth_NF->logP Non-fluorinated Analog Synth_NF->MetStab Non-fluorinated Analog Synth_NF->Perm Non-fluorinated Analog Data Quantitative Data pKa->Data logP->Data MetStab->Data Perm->Data Comparison Benchmarking vs. Other Bioisosteres Data->Comparison Molecular_Comparison cluster_bioisosteres Common Carboxylic Acid Bioisosteres Parent 1-Phenylcyclobutane-1-carboxylic acid pKa: ~4.5 clogP: ~2.5 Target {3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid | {pKa: ~3.8 | clogP: ~2.9}} Parent->Target gem-Difluorination Tetrazole Phenyl-tetrazole pKa: ~4.9 clogP: ~1.8 Parent->Tetrazole Bioisosteric Replacement Acylsulfonamide Phenyl-acylsulfonamide pKa: ~2.0 clogP: ~2.2 Parent->Acylsulfonamide Bioisosteric Replacement Hydroxamic_Acid Phenyl-hydroxamic acid pKa: ~8.8 clogP: ~1.5 Parent->Hydroxamic_Acid Bioisosteric Replacement

Caption: Structural and physicochemical relationships between the target compound, its non-fluorinated analog, and other common carboxylic acid bioisosteres.

Discussion: Interpreting the Data and Guiding Drug Design

The comparative data, both predicted and experimentally derived for analogous systems, suggests that the introduction of the gem-difluoro group in 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid has several profound effects:

  • Increased Acidity (Lower pKa): The strong electron-withdrawing nature of the two fluorine atoms is predicted to lower the pKa of the carboxylic acid, making it a stronger acid. [27]This can have significant implications for target binding, as the ionization state of the carboxylic acid at physiological pH is a critical determinant of its ability to form key ionic interactions.

  • Enhanced Lipophilicity (Higher logP): Contrary to the common perception that fluorine always increases lipophilicity, the effect is context-dependent. In this case, the replacement of two C-H bonds with more lipophilic C-F bonds is predicted to result in a modest increase in logP. [28]This enhanced lipophilicity could translate to improved membrane permeability and oral bioavailability.

  • Improved Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. [25]The gem-difluoro group can act as a "metabolic shield," protecting adjacent positions from enzymatic attack and potentially increasing the compound's half-life.

  • Conformational Rigidity: The cyclobutane ring itself imposes a degree of conformational constraint. The introduction of the gem-difluoro group can further influence the puckering of the ring and the orientation of the phenyl and carboxylic acid substituents, which can be advantageous for optimizing binding to a specific protein target. [8][14][29][30][31] When compared to other common carboxylic acid bioisosteres, 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid offers a unique combination of properties. While tetrazoles and acylsulfonamides can also offer improved metabolic stability, they have different acidity and lipophilicity profiles. [1][6][22][23][27][28][32][33]Hydroxamic acids, on the other hand, have significantly different pKa values and are often employed for their metal-chelating properties. [9][12][29][30][34]

Conclusion: A Promising New Scaffold for Fluorine-Directed Drug Discovery

The comprehensive analysis presented in this guide highlights the potential of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid as a valuable scaffold in drug discovery. The strategic incorporation of the gem-difluoro group offers a nuanced approach to fine-tuning the physicochemical and pharmacokinetic properties of lead compounds. Its predicted enhancement in metabolic stability and lipophilicity, coupled with a modulated acidity, makes it a compelling alternative to its non-fluorinated counterpart and other established carboxylic acid bioisosteres.

As with any novel molecular building block, the ultimate utility of 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid will be determined by its performance in specific biological contexts. However, the foundational data and comparative analysis provided herein strongly suggest that this fluorinated scaffold warrants significant consideration in the design of next-generation therapeutics.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(8), 2993-3018. Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]

  • van der Velde, J., et al. (2019). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal, 25(53), 12349-12353. Retrieved from [Link]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 643-652. Retrieved from [Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. Retrieved from [Link]

  • Meanwell, N. A. (2013). Carboxylic acid (bio)isosteres in drug design. Future Medicinal Chemistry, 5(5), 589-614. Retrieved from [Link]

  • El-Faham, A., et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA, 3(4), FSO231. Retrieved from [Link]

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Altman, R. A., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Retrieved from [Link]

  • Gouverneur, V., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Scott, P. J. H., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10073-10086. Retrieved from [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(46), 17615-17621. Retrieved from [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(29), e202200331. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(29), e202200331. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(29), e202200331. Retrieved from [Link]

  • Douglas, J., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Fray, M. J. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657-662. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Retrieved from [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. Retrieved from [Link]

  • Caron, G., et al. (2019). Experimental Lipophilicity for Beyond Rule of 5 Compounds. Journal of Medicinal Chemistry, 62(7), 3547-3558. Retrieved from [Link]

  • Douglas, J., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2), 1-8. Retrieved from [Link]

  • Fray, M. J. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid. PubChem. Retrieved from [Link]

  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. SlideShare. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega. Retrieved from [Link]

  • Google Patents. (2016). CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method. Google Patents.
  • De Vleeschauwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-17. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluorocyclobutane-1-carboxylic acid. PubChem. Retrieved from [Link]

  • RSC Publishing. (2022). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal Protocols for 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid As medicinal chemistry increasingly relies on fluorinated motifs to modulate lipophilicity, met...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal Protocols for 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid

As medicinal chemistry increasingly relies on fluorinated motifs to modulate lipophilicity, metabolic stability, and pKa, building blocks like 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid (CAS: 1780846-70-9) have become staples in drug development laboratories. While the difluorocyclobutane moiety offers excellent bioisosteric properties, the robust carbon-fluorine (C-F) bonds present unique end-of-life disposal challenges.

Standard laboratory waste protocols are insufficient for fluorinated organics. Improper disposal can lead to environmental persistence or the release of highly toxic hydrogen fluoride (HF) gas during low-temperature combustion. As a Senior Application Scientist, I have designed this protocol to provide your laboratory with a self-validating, scientifically grounded disposal workflow that ensures regulatory compliance and operational safety.

Physicochemical Profiling and Hazard Causality

Before implementing a disposal protocol, personnel must understand the compound's inherent hazards. The presence of the carboxylic acid functional group makes this compound a mild organic acid, while the difluorocyclobutane ring dictates its thermal degradation profile.

Table 1: Chemical Identity and Hazard Profile

ParameterSpecificationOperational Implication
Chemical Name 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acidContains stable C-F bonds requiring high-energy thermal destruction.
CAS Registry Number 1780846-70-9 [1]Essential for accurate hazardous waste manifesting.
Molecular Formula C11H10F2O2Yields CO2, H2O, and HF gas upon complete combustion.
GHS Classification GHS07 (Exclamation Mark)Requires standard PPE (nitrile gloves, safety glasses, lab coat).
Hazard Statements H302, H315, H319, H335 [2]Irritant to skin/eyes/respiratory tract; avoid dust inhalation.
Waste Stream Category Halogenated Organic WasteMust be strictly segregated from non-halogenated solvents.

The Mechanistic Rationale for Fluorinated Waste Destruction

The causality behind our strict disposal requirements lies in the bond dissociation energy of the C-F bond (approximately 485 kJ/mol)—one of the strongest single bonds in organic chemistry.

If 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid is inadvertently routed to a standard municipal incinerator or a non-halogenated solvent waste stream, the combustion temperatures (typically 600°C–800°C) are insufficient for complete mineralization. This incomplete combustion can generate toxic fluorinated polycyclic aromatic hydrocarbons (F-PAHs) or short-chain fluorocarbons [3].

To safely break the C-F bond, the compound must be subjected to high-temperature hazardous waste incineration (850°C to 1100°C) . At these temperatures, the molecule is completely cleaved, but the fluorine atoms react with hydrogen to form highly corrosive Hydrogen Fluoride (HF) gas. Consequently, the receiving facility must be equipped with an alkaline flue gas scrubber (typically utilizing hydrated lime, Ca(OH)2) to neutralize the HF gas into stable, insoluble calcium fluoride (CaF2) sludge [4].

G N1 Waste Generation 3,3-Difluoro-1-phenyl... N2 Segregation Halogenated Stream N1->N2 HDPE Containment N3 Thermal Destruction Incineration >850°C N2->N3 EPA/RCRA Transport N4 Flue Gas Contains HF Gas N3->N4 C-F Bond Cleavage N5 Alkaline Scrubber Ca(OH)2 Neutralization N4->N5 Gas Routing N6 Safe Emission CO2 & H2O N5->N6 Filtered Exhaust N7 Solid Precipitate Stable CaF2 Sludge N5->N7 Precipitation

Figure 1: High-temperature incineration and alkaline scrubbing workflow for fluorinated waste.

Step-by-Step Laboratory Disposal Protocol

To ensure environmental compliance and internal laboratory safety, execute the following self-validating protocol when disposing of pure 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid, its reaction residues, or contaminated consumables.

Step 1: Point-of-Generation Segregation
  • Action: Isolate all waste containing this compound into a designated "Halogenated Organic Waste" stream.

  • Validation Check: Ensure the receiving waste container does not contain strong bases, amines, or strong oxidizing agents. Mixing carboxylic acids with strong bases can cause an exothermic neutralization reaction, potentially leading to container over-pressurization.

  • Rationale: Segregating halogenated from non-halogenated waste is not just a regulatory requirement; it is an economic and safety necessity. Halogenated waste is specifically routed to facilities equipped with the necessary acid-gas scrubbers [5].

Step 2: Primary Containment
  • Action: Use High-Density Polyethylene (HDPE) or PTFE-lined containers for waste collection.

  • Validation Check: Inspect the container for structural integrity. Do not use standard borosilicate glass if the waste stream also contains strong mineral acids.

  • Rationale: While the compound itself will not etch glass, if the waste stream undergoes unintended reactions that generate trace HF, glass containers will be compromised. HDPE provides a chemically inert, shatter-proof barrier.

Step 3: Labeling and Documentation
  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • Required Information:

    • Waste Type: Halogenated Organic Acid Waste

    • Specific Constituents: 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid (CAS: 1780846-70-9)

    • Hazards: Irritant, Fluorinated Compound

  • Rationale: Accurate documentation ensures the downstream waste management contractor applies the correct EPA/RCRA treatment codes (e.g., thermal destruction with scrubbing) rather than standard landfilling.

Step 4: Spill Cleanup and Consumable Disposal
  • Action: If the solid powder is spilled, do not dry-sweep. Moisten the spill with a compatible solvent (e.g., ethanol or isopropanol) to prevent aerosolization of the irritating dust. Wipe up with absorbent pads.

  • Disposal: Place all contaminated wipes, weighing papers, and spatulas into a solid hazardous waste container designated for halogenated contamination.

Waste Compatibility Matrix

To prevent adverse reactions in your fume hood's waste collection area, adhere to the following compatibility guidelines:

Table 2: Operational Segregation Matrix

Waste StreamCompatibilityMechanistic Reason
Dichloromethane / Chloroform Highly Compatible Both require identical downstream incineration and scrubbing protocols.
Non-Halogenated Solvents (Hexane, EtOAc) Incompatible Diluting halogenated waste into non-halogenated streams increases disposal costs and risks bypassing scrubber-equipped incinerators.
Strong Bases (NaOH, KOH) Incompatible Direct mixing with the carboxylic acid moiety will cause an exothermic acid-base reaction.
Alkali Metals (Na, Li) Strictly Incompatible Risk of violent deflagration; alkali metals react explosively with fluorinated and halogenated compounds.

References

  • National Institute for Public Health and the Environment (RIVM). "Per- and polyfluorinated substances in waste incinerator flue gases." RIVM Reports, 2014. Available at:[Link]

  • United Nations Environment Programme (UNEP). "Destruction Technologies for Ozone-Depleting Substances and Fluorinated Greenhouse Gases." UNEP Technology and Economic Assessment Panel, 2009. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Management of Solid Waste Containing Fluoride—A Review." International Journal of Environmental Research and Public Health, 2022. Available at:[Link]

Handling

Personal protective equipment for handling 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid

Comprehensive Safety and Operational Guide for Handling 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid In modern drug discovery, incorporating fluorinated motifs—such as the gem-difluoro cyclobutane ring found in 3,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic Acid

In modern drug discovery, incorporating fluorinated motifs—such as the gem-difluoro cyclobutane ring found in 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid—is a proven strategy to enhance metabolic stability, modulate pKa, and improve lipophilicity. However, handling structurally strained, fluorinated organic acids requires rigorous safety and logistical protocols.

As a Senior Application Scientist, I have designed this guide to bridge the gap between standard chemical hygiene and the specialized handling required for this compound. The protocols detailed below are designed as self-validating systems, ensuring that every safety measure is verified before proceeding to the next operational step.

Physicochemical Profile & Hazard Causality

Before donning Personal Protective Equipment (PPE), one must understand the molecular behavior of the compound. The carboxylic acid functional group imparts inherent corrosivity, while the gem-difluoro group on a strained cyclobutane ring introduces specific degradation risks. Under extreme heat or in the presence of strong reducing agents, fluorinated organics can undergo defluorination, potentially releasing highly toxic hydrogen fluoride (HF) gas[1].

Table 1: Quantitative Data and Hazard Implications

PropertyValueCausality / Safety Implication
Chemical Name 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acidStrained ring with halogenated moieties increases reactivity under extreme conditions.
CAS Number 1780846-70-9Essential identifier for tracking SDS, inventory, and waste manifests[2].
Molecular Weight 212.19 g/mol Required for precise stoichiometric calculations during neutralization[3].
Molecular Formula C11H10F2O2Indicates the presence of fluorine; mandates strict halogenated waste protocols[3].
GHS Hazard Class Irritant (GHS07)Corrosive to skin, eyes, and mucous membranes; necessitates strict PPE adherence[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling concentrated fluorinated acids. Your protective matrix must account for both organic toxicity and the specific risks of halogenated compounds.

  • Hand Protection: Double-gloving is mandatory. The inner glove must be standard nitrile to protect against general organic exposure. The outer glove should be neoprene if handling the compound alongside strong mineral acids or under conditions that could liberate HF. Neoprene offers superior resistance to fluorinated compounds and hydrofluoric acid compared to standard nitrile[1].

  • Eye & Face Protection: Wear tightly sealed, non-vented chemical safety goggles. If handling solutions greater than 100 mL or performing exothermic reactions, a full-face shield must be worn over the goggles to protect against corrosive splashes[4].

  • Body Protection: A flame-resistant (FR) laboratory coat, full-length pants, and closed-toe shoes with non-porous uppers are required.

Step-by-Step Operational Handling Protocol

This methodology ensures that the compound is handled without risk of aerosolization, dermal exposure, or cross-contamination.

Phase 1: Engineering Control Validation

  • Fume Hood Verification: Never handle fluorinated organic acids on an open bench. Verify that the chemical fume hood is operational. Self-Validation: Check the digital anemometer; proceed only if the face velocity is between 80–120 feet per minute (fpm)[4].

  • Clear the Workspace: Remove all incompatible materials, particularly strong bases, alkali metals, and strong oxidizing agents, from the hood.

Phase 2: Static Mitigation and Weighing

  • Preparation: Don the required PPE matrix. Place a clean weighing boat on the enclosed analytical balance inside the fume hood.

  • Static Elimination: Fluorinated organic powders frequently exhibit static cling, which can lead to inaccurate weighing and dangerous aerosolization. Use an anti-static gun (e.g., Zerostat) on the weighing boat and utilize grounded, stainless-steel spatulas.

  • Transfer: Carefully transfer the required mass of 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid.

  • Seal: Immediately secure the cap on the primary chemical container before moving the weighed sample to the reaction vessel.

Phase 3: Post-Handling Decontamination

  • Surface Cleaning: Wipe down the balance and surrounding hood area with a damp, lint-free polyester wipe[4].

  • Disposal: Place the contaminated wipe into a designated solid hazardous waste container. Do not leave contaminated wipes exposed in the hood.

HandlingWorkflow A 1. Fume Hood Validation Ensure flow rate >80 fpm B 2. PPE Verification Nitrile/Neoprene, Goggles, FR Coat A->B C 3. Weighing & Transfer Use anti-static tools B->C D 4. Chemical Reaction Monitor temp to prevent HF release C->D E 5. Halogenated Waste Segregate from non-halogenated D->E

Workflow for handling 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid.

Waste Management and Disposal Plan

Because this compound contains a gem-difluoro group, it must be strictly segregated from standard organic waste to prevent the formation of toxic byproducts during downstream incineration[5].

  • Categorization: Label waste containers explicitly as "Halogenated Organic Waste" [5].

  • Container Compatibility: Use high-density polyethylene (HDPE) containers. While glass is acceptable for the pure organic acid, if your reaction stream introduces any risk of HF generation, glass will be etched and structurally compromised.

  • Self-Validating Check: Before adding waste to the carboy, verify the waste log. Ensure no strong bases or reactive metals have been introduced to the same container, as mixing these with fluorinated acids can trigger violent exothermic reactions[1].

Emergency Response & Spill Mitigation

In the event of an accidental release, immediate and logical action is required to prevent tissue damage and respiratory distress.

  • Small Spills (<20 mL or <20 g) Inside the Hood:

    • Keep the fume hood sash lowered to maintain negative pressure.

    • Neutralize the acid using a dedicated chemical spill kit (e.g., sodium bicarbonate powder)[4].

    • Absorb the neutralized mixture with inert absorbent pads and dispose of them in a sealed halogenated waste bag.

  • Personnel Exposure (Skin Contact):

    • Immediately move to the safety shower or drench hose.

    • Flush the affected area with copious amounts of water for a minimum of 15 minutes[1].

    • Crucial Causality: Because thermal degradation of this compound can liberate fluoride ions, always keep Calcium Gluconate gel (2.5%) on hand. If HF exposure is suspected, massage the gel into the skin after washing to bind free fluoride ions and prevent deep tissue necrosis[4].

EmergencyLogic Spill Chemical Spill / Exposure Assess Assess Threat Level Spill->Assess Skin Skin Contact: Flush 15 min + Ca Gluconate Assess->Skin Personnel Exposure Small Small Spill (<20mL): Neutralize & Absorb Assess->Small Contained in Hood Large Large Spill (>1L): Evacuate & Call HazMat Assess->Large Outside Containment

Emergency response logic for fluorinated organic acid spills and exposure.

References

  • NextSDS. "3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid — Chemical Database". Available at: [Link]

  • Rutgers University Environmental Health and Safety. "Fluorine and Fluorinated Compounds Safety Guidelines". Available at:[Link]

  • HSC Prep Chemistry. "Safe Laboratory Practices: Handling and Disposing of Organic Substances". Available at: [Link]

  • University of Utah Occupational and Environmental Health and Safety. "Standard Operating Procedure - Acid Handling". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid
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3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid
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